LMPTP inhibitor 1
描述
属性
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJAHBHCLXUGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180934 | |
| Record name | Bromomethyl 4-methoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder with an irritating odor; [Alfa Aesar MSDS] | |
| Record name | Bromomethyl 4-methoxyphenyl ketone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2632-13-5 | |
| Record name | 4-Methoxyphenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2632-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromomethyl 4-methoxyphenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002632135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4'-methoxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromomethyl 4-methoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomethyl 4-methoxyphenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOMETHYL 4-METHOXYPHENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV5M69J53H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to LMPTP Inhibitor 1: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the low molecular weight protein tyrosine phosphatase (LMPTP) inhibitor 1, also known as compound 23. This document details its chemical structure, a step-by-step synthesis protocol, quantitative inhibitory data, and its role in relevant signaling pathways.
Chemical Structure and Properties
LMPTP inhibitor 1 is a potent and selective inhibitor of low molecular weight protein tyrosine phosphatase. Its chemical name is N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide . The molecular formula is C28H36N4O, with a corresponding molecular weight of 444.6 g/mol .
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Quantitative Inhibitory Data
This compound demonstrates high potency and selectivity for the LMPTP-A isoform. The inhibitory activity has been characterized by determining its half-maximal inhibitory concentration (IC50).
| Target | IC50 (μM) | Assay Substrate |
| LMPTP-A | 0.8 | OMFP |
| LMPTP-B | >40 | OMFP |
| PTP1B | >40 | OMFP |
| TCPTP | >40 | OMFP |
| SHP1 | >40 | OMFP |
| SHP2 | >40 | OMFP |
| LYP | >40 | OMFP |
| VHR | >40 | OMFP |
Synthesis Protocol
The synthesis of this compound (Compd 23) is a multi-step process. The following protocol is based on the supplementary information from Stanford et al., Nature Chemical Biology, 2017.
Step 1: Synthesis of 4-(4-chloroquinolin-2-yl)-N,N-diethylbenzamide
-
Materials: 2,4-dichloroquinoline, (4-(diethylcarbamoyl)phenyl)boronic acid, potassium carbonate, 1,4-dioxane, water, tetrakis(triphenylphosphine)palladium(0).
-
Procedure:
-
To a solution of 2,4-dichloroquinoline (1.0 g, 5.05 mmol) in 1,4-dioxane (20 mL) and water (5 mL) is added (4-(diethylcarbamoyl)phenyl)boronic acid (1.23 g, 5.56 mmol) and potassium carbonate (2.09 g, 15.15 mmol).
-
The mixture is degassed with argon for 10 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) is added, and the mixture is heated to 90 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-(4-chloroquinolin-2-yl)-N,N-diethylbenzamide.
-
Step 2: Synthesis of N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide (this compound)
-
Materials: 4-(4-chloroquinolin-2-yl)-N,N-diethylbenzamide, 3-(piperidin-1-yl)propan-1-amine, N,N-diisopropylethylamine (DIPEA), N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
A mixture of 4-(4-chloroquinolin-2-yl)-N,N-diethylbenzamide (100 mg, 0.28 mmol), 3-(piperidin-1-yl)propan-1-amine (0.08 mL, 0.56 mmol), and DIPEA (0.1 mL, 0.56 mmol) in NMP (1 mL) is heated in a sealed tube at 150 °C for 16 hours.
-
The reaction mixture is cooled to room temperature and purified by preparative reverse-phase HPLC to yield the title compound.
-
Caption: Synthesis workflow for this compound.
Signaling Pathways
LMPTP is a negative regulator in key signaling pathways, including the insulin receptor and platelet-derived growth factor receptor alpha (PDGFRα) pathways. Inhibition of LMPTP can therefore potentiate the downstream signaling of these receptors.
Insulin Receptor Signaling Pathway
LMPTP dephosphorylates the insulin receptor (IR), leading to its inactivation and a dampening of the downstream signaling cascade that regulates glucose metabolism. Inhibition of LMPTP prevents this dephosphorylation, thereby enhancing insulin sensitivity.
Caption: Role of LMPTP in insulin signaling.
PDGFRα Signaling Pathway in Adipogenesis
In the context of adipogenesis, LMPTP has been shown to dephosphorylate PDGFRα. This action suppresses basal PDGFRα signaling. Inhibition of LMPTP leads to increased basal phosphorylation of PDGFRα, which in turn activates downstream kinases like p38 and JNK. This cascade ultimately results in the inhibitory phosphorylation of PPARγ, a key transcription factor for adipogenesis, thereby blocking adipocyte differentiation.[1]
Caption: Role of LMPTP in PDGFRα signaling and adipogenesis.
Conclusion
This compound is a valuable tool for studying the biological roles of LMPTP and a potential starting point for the development of therapeutics targeting metabolic diseases. Its high potency, selectivity, and well-defined mechanism of action make it a critical compound for researchers in the fields of signal transduction, diabetes, and obesity. This guide provides the essential technical information required for its synthesis and application in a research setting.
References
The Role of LMPTP Inhibitor 1 in Insulin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes, a metabolic disorder of global significance. The insulin signaling pathway, a complex cascade initiated by the binding of insulin to its receptor, is tightly regulated by the interplay of protein tyrosine kinases and protein tyrosine phosphatases (PTPs). The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical negative regulator of insulin signaling. By dephosphorylating the activated insulin receptor (IR), LMPTP attenuates the downstream signals that lead to glucose uptake and utilization.[1][2] Consequently, inhibition of LMPTP presents a promising therapeutic strategy to enhance insulin sensitivity and combat insulin resistance. This technical guide provides an in-depth overview of the role of LMPTP inhibitors, with a focus on a prominent example, LMPTP inhibitor 1 (also known as Compound 23), in modulating insulin signaling.
Mechanism of Action of this compound
This compound is a selective, orally bioavailable small molecule that has been shown to reverse high-fat diet-induced diabetes in animal models.[1][3] A key feature of this inhibitor is its novel, uncompetitive mechanism of action.[1] Unlike competitive inhibitors that bind to the active site of the free enzyme, uncompetitive inhibitors bind to the enzyme-substrate complex. This unique binding mode, at the opening of the catalytic pocket of LMPTP, prevents the final catalytic step of dephosphorylation. This mechanism contributes to the inhibitor's exquisite selectivity for LMPTP over other PTPs, including the closely related PTP1B.
Quantitative Data on LMPTP Inhibitors
The development of LMPTP inhibitors has led to the identification of several compounds with varying potencies. The following tables summarize key quantitative data for this compound (Compound 23) and other notable inhibitors.
Table 1: In Vitro Potency of LMPTP Inhibitors
| Compound | Target | IC50 (µM) | Ki (µM) | Substrate | Notes | Reference |
| This compound (Cmpd 23) | LMPTP-A | 0.8 | - | OMFP | More potent on LMPTP-A vs LMPTP-B. | |
| Compound 3 | LMPTP-A | 3.6 ± 0.4 | - | OMFP | A screening hit from the NIH chemical library. | |
| Compound 18 | LMPTP-A | 0.46 | - | OMFP | A potent analog from the same series as Cmpd 23. | |
| ML400 | LMPTP | 1.68 ± 0.15 | - | - | A selective allosteric inhibitor. | |
| Compound F9 | LMPTP | - | 21.5 ± 7.3 | pNPP | Identified through virtual screening. | |
| Compound 28 | LMPTP-A | Nearly inactive | - | OMFP | Used as a negative control. |
OMFP: 3-O-methylfluorescein phosphate; pNPP: para-nitrophenylphosphate
Table 2: Selectivity of this compound (Compound 23)
| Phosphatase | % Activity (in presence of 40 µM Cmpd 23) |
| LMPTP-A | ~0% |
| LMPTP-B | ~20% |
| PTP1B | ~100% |
| LYP | ~100% |
| VHR | ~100% |
| SHP1 | ~100% |
| SHP2 | ~100% |
| TCPTP | ~100% |
Data adapted from Stanford et al., 2017.
Impact on Insulin Signaling Pathway
The primary role of LMPTP in insulin signaling is the dephosphorylation of the insulin receptor, thereby terminating the signal. Inhibition of LMPTP is expected to prolong the phosphorylated, active state of the insulin receptor, leading to enhanced downstream signaling.
Enhanced Insulin Receptor Phosphorylation
Studies have demonstrated that treatment with this compound significantly increases the phosphorylation of the insulin receptor at key tyrosine residues (Tyr1150/1151) in the activation loop. This effect has been observed in both cultured human hepatoma cells (HepG2) and in the livers of diet-induced obese mice. For instance, treatment of HepG2 cells with 10 µM of Compound 23 resulted in a substantial increase in insulin-stimulated IR phosphorylation.
References
The Inhibition of Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP): A Novel Therapeutic Avenue for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
The global rise of type 2 diabetes (T2D) necessitates the exploration of innovative therapeutic strategies. One such promising avenue is the inhibition of Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP), an enzyme implicated as a key negative regulator of insulin signaling. This guide provides a comprehensive overview of the core research, quantitative data, and experimental protocols surrounding the development of LMPTP inhibitors for the treatment of T2D.
Core Concept: LMPTP and Insulin Signaling
Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, plays a crucial role in cellular signaling. In the context of metabolic diseases, LMPTP has been identified as a key phosphatase that dephosphorylates and thereby inactivates the insulin receptor (IR).[1][2][3] This action dampens the insulin signaling cascade, contributing to insulin resistance, a hallmark of T2D.[1][2] Consequently, inhibiting LMPTP is a rational therapeutic strategy to enhance insulin sensitivity and improve glycemic control.
Human genetic studies have provided evidence supporting the role of LMPTP in metabolic disorders. Alleles of the ACP1 gene that result in lower LMPTP enzymatic activity have been associated with reduced glycemic levels in individuals with and without diabetes. Furthermore, preclinical studies involving the genetic deletion of LMPTP in mice have demonstrated protection against high-fat diet-induced diabetes.
LMPTP Inhibitor 1 (Compound 23): A Key Small Molecule
A significant breakthrough in the field was the development of a selective, orally bioavailable small-molecule inhibitor of LMPTP, often referred to as "Compound 23" (N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl) benzamide). This compound has been instrumental in validating LMPTP as a druggable target for T2D.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Compound 23) and a subsequent, more potent purine-based series of inhibitors.
| Inhibitor | Target | IC50 (μM) | Mechanism of Action | Reference |
| Compound 23 | LMPTP-A | 0.8 | Uncompetitive | |
| Purine-based Analog | LMPTP | Low nanomolar | Uncompetitive |
Table 1: In Vitro Inhibitory Activity
| Compound | Administration Route | Oral Bioavailability (F%) | Half-life (t1/2) | Key Findings | Reference |
| Compound 23 | Oral (gavage) | 45% | ~5 hours | Good oral bioavailability and a long half-life in rodents. | |
| Compound 23 | Oral (in food) | - | - | Achieved steady-state blood levels of ~0.91 μM. | |
| Purine-based Analog | Oral | High | - | Orally bioavailable. |
Table 2: Pharmacokinetic Parameters
| Study Model | Inhibitor | Dosage | Duration | Key Outcomes | Reference |
| Diet-Induced Obese (DIO) Mice | Compound 23 | 0.05% w/w in high-fat diet | 2 weeks | Significantly improved glucose tolerance and decreased fasting insulin levels. No significant effect on body weight. | |
| DIO Mice | Purine-based Analog | Not specified | Not specified | Reversed obesity-induced diabetes. | |
| Human HepG2 Hepatocytes | Compound 23 | 10 μM | Not specified | Substantially increased insulin receptor phosphorylation following insulin stimulation. |
Table 3: In Vivo and In Vitro Efficacy
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating LMPTP inhibitors.
Caption: LMPTP's role in the insulin signaling pathway.
Caption: Experimental workflow for LMPTP inhibitor evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of LMPTP inhibitors.
LMPTP Enzymatic Inhibition Assay
This protocol is designed to determine the in vitro potency (IC50) of a test compound against LMPTP.
Materials:
-
Recombinant human LMPTP-A
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP)
-
Test compound (LMPTP inhibitor) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence or absorbance measurement
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add recombinant LMPTP-A to each well to a final concentration of approximately 10 nM.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 0.4 mM OMFP or 5 mM pNPP).
-
Incubate the plate at 37°C.
-
For OMFP, monitor the increase in fluorescence continuously (λex = 485 nm, λem = 525 nm). For pNPP, stop the reaction with 1 M NaOH and measure absorbance at 405 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cell-Based Insulin Receptor Phosphorylation Assay
This assay assesses the ability of an LMPTP inhibitor to enhance insulin-stimulated IR phosphorylation in a cellular context.
Materials:
-
Human HepG2 hepatocytes
-
Cell culture medium (e.g., DMEM)
-
Test compound (LMPTP inhibitor)
-
Insulin
-
Lysis buffer
-
Antibodies: anti-phospho-IR and anti-total-IR
-
Western blotting reagents and equipment
Procedure:
-
Plate HepG2 cells and grow to near confluence.
-
Serum-starve the cells for a specified period (e.g., 4-6 hours).
-
Pre-treat the cells with the test compound (e.g., 10 μM Compound 23) or vehicle (DMSO) for a defined duration.
-
Stimulate the cells with a sub-maximal concentration of insulin for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform Western blotting using anti-phospho-IR and anti-total-IR antibodies to assess the level of IR phosphorylation relative to the total amount of IR protein.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
This protocol evaluates the therapeutic efficacy of an LMPTP inhibitor in a preclinical model of T2D.
Animal Model:
-
Male C57BL/6J mice are typically used.
-
Induce obesity and insulin resistance by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for an extended period (e.g., 3 months).
Treatment:
-
Randomly assign DIO mice to a treatment group (LMPTP inhibitor) or a control group (vehicle).
-
Administer the LMPTP inhibitor. A common method is to formulate the compound into the HFD chow (e.g., 0.05% w/w for Compound 23).
-
Treat the mice for a specified duration (e.g., 2-4 weeks).
-
Monitor body weight and food intake regularly.
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight (e.g., 6-13 hours).
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a glucose bolus orally (gavage) at a standard dose (e.g., 1-2 g/kg body weight).
-
Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Fasting Insulin Measurement:
-
Fast the mice overnight.
-
Collect blood samples (e.g., via facial vein).
-
Measure plasma insulin levels using an ELISA kit.
Concluding Remarks and Future Directions
The inhibition of LMPTP represents a compelling and validated strategy for the treatment of type 2 diabetes. The development of potent, selective, and orally bioavailable inhibitors like Compound 23 and the subsequent purine-based series has provided strong preclinical evidence for the therapeutic potential of this approach. However, some studies have suggested a need for further evaluation, citing limited effects on glucose tolerance and potential for off-target effects in genetic knockout models. Future research should focus on the continued development of highly selective LMPTP inhibitors, a thorough investigation of their long-term safety profiles, and their potential for combination therapy with existing anti-diabetic agents. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug developers to advance this promising area of T2D research.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Uncompetitive Inhibition Mechanism of LMPTP Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the uncompetitive inhibition mechanism of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitor, commonly referred to as LMPTP inhibitor 1 (also known as Compound 23). This document details the molecular interactions, kinetic effects, and the experimental methodologies used to characterize this specific mode of inhibition.
Core Inhibition Mechanism: An Uncompetitive Approach
This compound demonstrates a distinct uncompetitive mechanism of action against LMPTP.[1][2][3][4] Unlike competitive inhibitors that vie with the substrate for the enzyme's active site, uncompetitive inhibitors bind exclusively to the enzyme-substrate (ES) complex. This binding to a site distinct from the active site, often at the opening of the catalytic pocket, induces a conformational change that locks the substrate in the active site and prevents the completion of the catalytic reaction.[1] This mode of inhibition is particularly noteworthy as it has not been widely reported for other protein tyrosine phosphatases (PTPs).
The practical implication of this mechanism is that the inhibitory effect of this compound becomes more pronounced at higher substrate concentrations. This is a key characteristic of uncompetitive inhibition.
Quantitative Analysis of Inhibition
The inhibitory potency and kinetic parameters of this compound have been quantitatively determined through various enzymatic assays. The data underscores the inhibitor's efficacy and provides a clear picture of its impact on LMPTP's catalytic activity.
| Parameter | Value | Enzyme Isoform | Notes |
| IC50 | 0.8 µM | LMPTP-A | The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50%. |
| Ki' | 846.0 ± 29.2 nM | LMPTP-A | The inhibition constant for the binding of the inhibitor to the enzyme-substrate complex. A lower Ki' value signifies tighter binding. |
| α | 0.21 ± 0.09 | LMPTP-A | The factor by which the apparent KM and Vmax are changed. An α value less than 1 is indicative of uncompetitive inhibition. |
Impact on Enzyme Kinetics
The uncompetitive nature of this compound leads to characteristic changes in the key enzymatic kinetic parameters, Vmax (maximum reaction velocity) and KM (Michaelis constant).
| Kinetic Parameter | Effect of this compound | Rationale |
| Vmax (Maximum Velocity) | Decreases | The inhibitor binds to the ES complex, forming an inactive ESI (Enzyme-Substrate-Inhibitor) complex. This effectively reduces the concentration of the productive ES complex that can proceed to form the product, thereby lowering the maximum rate of the reaction. |
| KM (Michaelis Constant) | Decreases | The binding of the inhibitor to the ES complex shifts the equilibrium towards the formation of the ESI complex. According to Le Chatelier's principle, this shift increases the apparent affinity of the enzyme for its substrate, resulting in a lower KM value. |
Experimental Protocols
The characterization of the uncompetitive inhibition mechanism of this compound relies on robust and well-defined experimental protocols.
Enzyme Inhibition Assay (General Protocol)
This assay is fundamental to determining the inhibitory activity and mechanism of a compound.
Objective: To measure the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor.
Materials:
-
Recombinant human LMPTP-A enzyme
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP)
-
This compound (Compound 23)
-
Assay Buffer (e.g., phosphatase assay buffer)
-
Microplate reader for fluorescence or absorbance measurement
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, add the LMPTP-A enzyme to the assay buffer.
-
Add the various concentrations of this compound or a vehicle control (e.g., DMSO) to the wells containing the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (OMFP or pNPP).
-
Monitor the reaction progress by measuring the change in fluorescence or absorbance over time at a specific wavelength.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC50 value.
Determination of Inhibition Mechanism (Kinetic Studies)
Objective: To elucidate the mode of inhibition (e.g., competitive, uncompetitive, non-competitive, or mixed).
Procedure:
-
Perform the enzyme inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
Interpretation: For uncompetitive inhibition, the Lineweaver-Burk plot will yield a series of parallel lines for different inhibitor concentrations. This is a hallmark of this inhibition mechanism.
Visualizing the Mechanism and Pathways
Diagrams are essential for conceptualizing the complex biological processes involved.
Caption: Uncompetitive inhibition of LMPTP by inhibitor 1.
Caption: Simplified signaling pathway of LMPTP.
Caption: Workflow for determining the inhibition mechanism.
Conclusion
The characterization of this compound as an uncompetitive inhibitor provides a solid foundation for its further development as a therapeutic agent. This specific mechanism, involving binding to the enzyme-substrate complex at a site distinct from the active site, offers potential advantages in terms of selectivity. The detailed kinetic data and experimental protocols outlined in this guide serve as a comprehensive resource for researchers in the field of drug discovery and enzyme kinetics, facilitating further investigation into the therapeutic potential of targeting LMPTP.
References
- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase [escholarship.org]
allosteric binding site of LMPTP inhibitor 1
An In-depth Technical Guide to the Allosteric Binding Site of LMPTP Inhibitor 1
This guide provides a comprehensive overview of the allosteric binding site of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitor 1, also known as Compound 23. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of LMPTP inhibition.
Executive Summary
LMPTP is a critical negative regulator of insulin signaling, making it a promising therapeutic target for type 2 diabetes and obesity-related metabolic disorders.[1][2] this compound (Compound 23) is a selective, orally bioavailable small molecule that has demonstrated efficacy in reversing high-fat diet-induced diabetes in animal models.[3] A key feature of this inhibitor is its novel uncompetitive mechanism of action, binding to an allosteric site at the opening of the catalytic pocket.[3][4] This guide delves into the specifics of this binding interaction, the quantitative data supporting its characterization, and the experimental protocols used for its discovery and analysis.
Mechanism of Action: An Allosteric, Uncompetitive Inhibition Model
This compound exhibits a unique uncompetitive mechanism of action. This means the inhibitor preferentially binds to the enzyme-substrate complex, specifically the phosphocysteine intermediate formed during the catalytic cycle. This binding event at the entrance of the catalytic pocket prevents the final step of catalysis, the hydrolysis of the phospho-enzyme intermediate, without directly competing with the substrate for the active site. This mode of inhibition is distinct from competitive inhibitors that bind to the active site and is a hallmark of allosteric regulation. The binding is reversible and not of a tight-binding nature.
The allosteric nature of this inhibitor series is a significant advancement, as it confers high selectivity for LMPTP over other protein tyrosine phosphatases (PTPs), including the closely related isoform LMPTP-B and the well-studied PTP1B.
Quantitative Data for this compound and Analogs
The following tables summarize the key quantitative data for this compound (Compound 23) and related allosteric inhibitors.
Table 1: In Vitro Potency and Kinetic Parameters
| Compound | Target | IC50 (μM) | Ki' (nM) | Mechanism of Action | Reference |
| Inhibitor 1 (Cmpd 23) | LMPTP-A | 0.8 | 846.0 ± 29.2 | Uncompetitive | |
| ML400 | LMPTP-A | ~1 | - | Non-competitive/Uncompetitive | |
| Purine-based analog (5d) | LMPTP | - | Ki'/Ki ratio of 0.147 ± 0.104 | Uncompetitive |
Table 2: In Vivo Efficacy of this compound
| Parameter | Treatment Group | Result | Reference |
| Glucose Tolerance | 0.05% w/w in diet | Significantly improved | |
| Fasting Insulin | 0.05% w/w in diet | Decreased | |
| Body Weight | 0.05% w/w in diet | No significant effect | |
| Serum Concentration | 0.03% w/w in diet | ~680 nM | |
| Serum Concentration | 0.05% w/w in diet | >3 µM |
Signaling Pathways Modulated by LMPTP
LMPTP primarily exerts its effects through the dephosphorylation of key signaling proteins, notably the Insulin Receptor (IR) and the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).
Insulin Signaling Pathway
LMPTP negatively regulates the insulin signaling cascade by dephosphorylating the activation loop of the insulin receptor, thereby attenuating downstream signaling. Inhibition of LMPTP with inhibitor 1 enhances insulin-induced IR phosphorylation in hepatocytes.
Caption: LMPTP negatively regulates insulin signaling.
PDGFRα Signaling Pathway
In preadipocytes, LMPTP acts as an inhibitor of basal PDGFRα signaling. Inhibition of LMPTP leads to increased basal phosphorylation of PDGFRα, which in turn activates downstream MAPK pathways (p38 and JNK) and results in the inhibitory phosphorylation of the pro-adipogenic transcription factor PPARγ.
Caption: LMPTP's role in PDGFRα signaling and adipogenesis.
Experimental Protocols
Detailed methodologies are crucial for the characterization of enzyme inhibitors. The following sections outline the key experimental protocols used in the study of this compound.
Recombinant LMPTP Expression and Purification
-
Cloning: Human LMPTP-A and bovine LMPTP were codon-optimized for E. coli, synthesized, and cloned into a pGEX-4T vector.
-
Expression: The expression vector was transformed into E. coli. Cells were grown to an OD600 of 0.6 and induced with IPTG at 15°C overnight.
-
Lysis: Cell pellets were resuspended in 20 mM Tris pH 8.0, 150 mM NaCl, 10 mM DTT, and 1X protease inhibitor cocktail. Lysis was performed using a French press.
-
Purification: The cleared lysate was subjected to affinity chromatography, likely using a glutathione resin due to the GST tag from the pGEX-4T vector, followed by further purification steps to ensure high purity.
In Vitro Enzyme Kinetics and Inhibition Assays
This workflow is used to determine the potency and mechanism of action of LMPTP inhibitors.
Caption: Workflow for LMPTP enzyme kinetics and inhibition assays.
-
Substrates: 3-O-methylfluorescein phosphate (OMFP) at 0.4 mM or para-nitrophenylphosphate (pNPP) at 5 mM are commonly used.
-
Enzyme Concentration: 0.78 nM of human LMPTP-A was used for kinetic analysis with OMFP.
-
Inhibitor Concentrations: A range of concentrations of Compound 23 was used to determine the dose-response relationship.
-
Data Analysis: IC50 values are determined from plots of inhibitor concentration versus the percentage of enzyme activity. For mechanism of action studies, data is fitted to a Mixed Model Inhibition equation and visualized using Lineweaver-Burk plots to confirm uncompetitive inhibition (characterized by parallel lines).
Selectivity Assays
To ensure the inhibitor is specific for LMPTP, its activity is tested against a panel of other protein tyrosine phosphatases.
-
PTP Panel: A selection of other PTPs are used.
-
Assay Conditions: Each PTP is incubated with its respective substrate (OMFP or pNPP) in the presence of a high concentration of the LMPTP inhibitor (e.g., 40 µM of Compound 23) or DMSO as a control.
-
Enzyme Activity Normalization: Equal units of enzyme activity, comparable to the activity of 10 nM human LMPTP-A, are used for each PTP to allow for a fair comparison.
-
Analysis: The percentage of remaining activity for each PTP in the presence of the inhibitor is calculated and compared to the inhibition of LMPTP.
X-ray Crystallography
Structural studies are essential to visualize the binding mode of the inhibitor.
-
Crystallization: Purified LMPTP is co-crystallized with the inhibitor (e.g., purine-based analog 5d).
-
Data Collection and Structure Determination: X-ray diffraction data is collected, and the electron density map is used to solve the three-dimensional structure of the LMPTP-inhibitor complex.
-
Analysis: The solved structure reveals the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein, confirming that the inhibitor binds at the entrance of the catalytic pocket.
Conclusion
This compound represents a significant advancement in the development of selective PTP inhibitors. Its allosteric, uncompetitive mechanism of action, targeting a unique site at the opening of the catalytic pocket, provides a basis for its high selectivity and in vivo efficacy. The data and protocols outlined in this guide offer a comprehensive technical resource for researchers working on the development of next-generation therapies for metabolic diseases by targeting LMPTP.
References
- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) as a Potential Therapeutic Strategy for Hepatic Progenitor Cells Lipotoxicity—Short Communication [mdpi.com]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LMPTP Inhibitor 1 in Enhancing Insulin Receptor Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LMPTP Inhibitor 1, a selective, orally bioavailable small molecule that has demonstrated significant potential in reversing insulin resistance. By targeting the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), this inhibitor enhances insulin receptor (IR) phosphorylation, a critical step in the insulin signaling cascade. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic phosphatase that negatively regulates insulin signaling by dephosphorylating the insulin receptor.[1][2] This dephosphorylation attenuates the downstream signaling cascade that is essential for glucose homeostasis. LMPTP exists as two isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing.[1]
This compound, also identified as Compound 23, is a selective inhibitor of LMPTP.[3][4] It exhibits an uncompetitive mechanism of action, binding to a unique site at the opening of the catalytic pocket of the LMPTP-phosphocysteine intermediate. This binding event prevents the final catalytic step of dephosphorylation, thereby prolonging the phosphorylated and active state of the insulin receptor. The enhanced phosphorylation of the insulin receptor leads to improved insulin sensitivity and glucose tolerance, as demonstrated in preclinical models of diet-induced obesity and diabetes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound and other relevant compounds.
| Compound | Target | IC50 | Notes |
| This compound (Compound 23) | LMPTP-A | 0.8 µM | Selective inhibitor. |
| Experiment Type | Cell Line / Model | Compound & Concentration | Observed Effect |
| In vitro Hepatocyte Assay | Human HepG2 hepatocytes | This compound (10 µM) | Substantially increased insulin receptor phosphorylation after insulin stimulation. |
| In vivo Study | Diet-induced obese mice | This compound (0.05% w/w in diet) | Significantly improved glucose tolerance and decreased fasting insulin levels. |
| In vivo Study | Diet-induced obese mice | Orally bioavailable purine-based analog (6g) | Increased liver IR phosphorylation. |
| In vitro Hepatocyte Assay | Human HepG2 hepatocytes | Purine-based analog (6g) (500 nM) | Substantially increased AKT Thr308 phosphorylation after insulin stimulation. |
Signaling Pathway and Inhibitor Action
The following diagram illustrates the insulin signaling pathway and the point of intervention by this compound.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro LMPTP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LMPTP.
Materials:
-
Recombinant human LMPTP-A enzyme
-
This compound (or other test compounds)
-
Phosphatase assay buffer (e.g., 50 mM Bis-Tris, 1 mM DTT, pH 6.5)
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the recombinant LMPTP-A enzyme to the phosphatase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells containing the enzyme and incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (OMFP or pNPP).
-
Monitor the reaction progress by measuring the fluorescence (for OMFP) or absorbance (for pNPP) at regular intervals.
-
Calculate the percentage of enzyme activity relative to the DMSO control for each inhibitor concentration.
-
Plot the inhibitor concentration versus the percentage of enzyme activity to determine the IC50 value.
Analysis of Insulin Receptor Phosphorylation in Hepatocytes
Objective: To assess the effect of this compound on insulin-stimulated IR phosphorylation in a cellular context.
Materials:
-
Human HepG2 hepatocytes
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
Insulin
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-IR (pY), anti-total-IR
-
Western blotting apparatus and reagents
Procedure:
-
Culture HepG2 cells to near confluency in standard cell culture medium.
-
Serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal signaling.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified duration.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IR and total IR, followed by appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated IR to total IR.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a potential LMPTP inhibitor.
Caption: A typical workflow for the discovery and validation of LMPTP inhibitors.
Conclusion
This compound represents a promising therapeutic strategy for conditions characterized by insulin resistance, such as type 2 diabetes. Its selective, uncompetitive mechanism of action allows for the targeted enhancement of insulin receptor phosphorylation, leading to improved glycemic control. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further investigate and develop inhibitors of LMPTP. The continued exploration of this target holds significant potential for the development of novel anti-diabetic agents.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) as a Potential Therapeutic Strategy for Hepatic Progenitor Cells Lipotoxicity—Short Communication [mdpi.com]
Foundational Research on Low Molecular Weight Protein Tyrosine Phosphatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Low Molecular Weight Protein Tyrosine Phosphatase (LMWPTP) is an 18 kDa enzyme that plays a critical role in cellular signaling and is increasingly recognized as a significant factor in a range of human diseases, including cancer and metabolic disorders.[1][2] This technical guide provides an in-depth overview of the foundational research on LMWPTP, covering its core biological functions, structural characteristics, and enzymatic activity. It details its involvement in key signaling pathways and offers comprehensive experimental protocols for its study. Furthermore, this guide presents quantitative data on its inhibitors and kinetic parameters in structured tables to facilitate comparative analysis, making it an essential resource for researchers and professionals in drug development.
Introduction
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a multitude of cellular processes, including growth, differentiation, migration, and metabolism.[3] The dynamic balance of tyrosine phosphorylation is meticulously maintained by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[4] LMWPTP, encoded by the ACP1 gene, is a cytosolic PTP that, despite its small size, has a broad impact on cellular function.[5] Initially identified as a low molecular weight acid phosphatase, it is now established as a protein tyrosine phosphatase acting on numerous phosphotyrosine-containing proteins involved in signal transduction. Its multifaceted roles in both normal physiology and pathological conditions have made it a compelling target for therapeutic intervention.
Structure and Isoforms
The human LMWPTP is encoded by the ACP1 gene located on chromosome 2. Alternative splicing of the primary transcript gives rise to two main catalytically active isoforms, IF1 (fast) and IF2 (slow). These isoforms, each comprising 157 amino acids, differ in an internal 34-amino-acid segment, which influences their substrate specificity and catalytic activity. The enzyme possesses a characteristic P-loop motif (CXXXXXRS/T) in its active site, which is conserved among PTPs. A unique feature of LMWPTP is the presence of two cysteine residues (Cys12 and Cys17) in its catalytic site, which allows for the formation of an intramolecular disulfide bond, protecting the catalytic Cys12 from irreversible oxidation under conditions of oxidative stress.
Catalytic Mechanism and Regulation
The catalytic mechanism of LMWPTP involves a two-step process. First, the nucleophilic cysteine in the active site (Cys12) attacks the phosphate group of the phosphotyrosine substrate, forming a phosphoenzyme intermediate. In the second step, a water molecule hydrolyzes this intermediate, releasing inorganic phosphate and regenerating the active enzyme. The aspartic acid residue (Asp129) in a flexible loop plays a crucial role in the catalytic process.
Regulation of LMWPTP activity occurs at multiple levels. Its expression can be upregulated in various cancers. Post-translationally, LMWPTP activity is modulated by the redox state of the cell. Oxidation of the catalytic cysteine residue can lead to reversible inactivation. Furthermore, phosphorylation of tyrosine residues (Tyr131 and Tyr132) within the flexible loop can modulate substrate selectivity.
Role in Signaling and Disease
LMWPTP is a key regulator in numerous signaling pathways, often acting as a signaling hub. Its substrates include receptor tyrosine kinases (RTKs) such as the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor (IR). It also dephosphorylates non-receptor tyrosine kinases and downstream signaling molecules like Focal Adhesion Kinase (FAK), Src, and members of the STAT family.
Cancer
In many cancers, LMWPTP is overexpressed and its increased activity is associated with poor prognosis. It is implicated in promoting cell proliferation, migration, invasion, and chemoresistance. For instance, in colorectal cancer, increased LMWPTP expression correlates with a higher potential for liver metastasis. Knockdown of LMWPTP in colorectal cancer cells has been shown to decrease cell survival and sensitize them to chemotherapy. LMWPTP also plays a role in prostate cancer metastasis and has been identified as a potential biomarker for recurrence.
Metabolic Diseases
LMWPTP is also involved in the regulation of metabolic processes. It is considered a negative regulator of insulin signaling. Inhibition of LMWPTP has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting it as a potential therapeutic target for type 2 diabetes. It also plays a role in adipogenesis and lipid metabolism.
Quantitative Data
LMWPTP Inhibitors
The development of potent and selective LMWPTP inhibitors is a key area of research for therapeutic applications.
| Inhibitor | Type | Ki (nM) | IC50 (µM) | Selectivity | Reference |
| Compound 23 | Small Molecule | 1.2 | - | >8000-fold | |
| SPAA | Small Molecule | - | 2000 | >50-fold over PTP1B and SHP2 | |
| Ferruginol | Natural Product | - | ~25 | - | |
| Compound F9 | Small Molecule | 21500 | ~65% inhibition at 25 µM | Selective over PTP1B and TCPTP |
Note: This table is a summary of selected inhibitors and is not exhaustive. Please refer to the cited literature for more detailed information.
Kinetic Parameters
Understanding the kinetic parameters of LMWPTP with different substrates is crucial for characterizing its enzymatic activity.
| Substrate | Isoform | Km (mM) | Vmax (nmol/min/mg) | Reference |
| p-Nitrophenyl Phosphate (pNPP) | Not Specified | 6.57 | - |
Note: Comprehensive kinetic data for various substrates and isoforms is dispersed in the literature. The provided value is from a specific study and may vary under different experimental conditions.
Experimental Protocols
Recombinant LMWPTP Expression and Purification
Objective: To produce and purify recombinant LMWPTP for in vitro assays.
Methodology:
-
Cloning: The cDNA encoding human LMWPTP is cloned into an expression vector, such as pET-28a(+), which often includes an N-terminal His-tag for affinity purification.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21 (DE3).
-
Expression:
-
An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin).
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the yield of soluble protein.
-
-
Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.0, 300 mM NaCl, 1 mM PMSF) and lysed by sonication.
-
The lysate is cleared by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged LMWPTP is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The recombinant LMWPTP is eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
For higher purity, a second purification step, such as gel filtration chromatography, can be performed.
-
-
Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting using an anti-LMWPTP antibody.
LMWPTP Activity Assay
Objective: To measure the enzymatic activity of LMWPTP.
Methodology (using p-Nitrophenyl Phosphate - pNPP):
This colorimetric assay is a common method for measuring PTP activity in vitro.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM acetate buffer, pH 5.5, containing 1 mM EDTA and 10 mM DTT).
-
Prepare a stock solution of the substrate, p-Nitrophenyl Phosphate (pNPP), in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a known amount of purified LMWPTP or cell lysate containing the enzyme.
-
Initiate the reaction by adding the pNPP substrate to a final concentration of 10-20 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution, such as 1 M NaOH. The addition of NaOH also develops the yellow color of the product, p-nitrophenol.
-
-
Measurement:
-
Measure the absorbance of the yellow product at 405 nm using a microplate reader.
-
-
Calculation:
-
The amount of p-nitrophenol produced is calculated from a standard curve generated with known concentrations of p-nitrophenol.
-
The specific activity of LMWPTP is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 nmol of pNPP per minute under the assay conditions.
-
Visualizations
Signaling Pathways
Experimental Workflow
LMWPTP in Cancer Progression
Conclusion
Low Molecular Weight Protein Tyrosine Phosphatase is a pivotal enzyme in cellular signaling with profound implications for human health and disease. Its role as a positive regulator of tumor progression and a negative regulator of insulin signaling has established it as a significant therapeutic target. This guide has provided a comprehensive overview of the foundational research on LMWPTP, from its molecular characteristics to its involvement in complex signaling networks. The detailed experimental protocols and consolidated quantitative data offer a practical resource for researchers aiming to further elucidate the functions of LMWPTP and to develop novel therapeutic strategies targeting this versatile enzyme. Continued investigation into the nuanced roles of its different isoforms and the development of highly selective inhibitors will be crucial in translating our fundamental understanding of LMWPTP into clinical applications.
References
- 1. Low molecular weight protein tyrosine phosphatase (LMWPTP) upregulation mediates malignant potential in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low molecular weight protein tyrosine phosphatase (LMWPTP) upregulation mediates malignant potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LOW MOLECULAR WEIGHT PROTEIN TYROSINE PHOSPHATASE (LMW-PTP) AND ITS POSSIBLE PHYSIOLOGICAL FUNCTIONS OF REDOX SIGNALING IN THE EYE LENS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Molecular-Weight Protein Tyrosine Phosphatase Is a Positive Component of the Fibroblast Growth Factor Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LMPTP Inhibitor 1 in Metabolic Syndrome: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, presents a significant global health challenge. A promising therapeutic target in this context is the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). This technical guide provides an in-depth analysis of LMPTP inhibitor 1 (also known as Compound 23), a selective, orally bioavailable small molecule that has demonstrated significant potential in preclinical models of metabolic syndrome. This document details the mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways.
Introduction to LMPTP and its Role in Metabolic Syndrome
The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic phosphatase implicated as a negative regulator of insulin signaling.[1][2] Specifically, LMPTP dephosphorylates the insulin receptor (IR), thereby attenuating the downstream signaling cascade that governs glucose homeostasis.[1][3] In states of obesity and metabolic syndrome, elevated LMPTP activity is correlated with insulin resistance, particularly in the liver.[1] Genetic and preclinical studies have shown that inhibition or deletion of LMPTP enhances insulin sensitivity, improves glucose tolerance, and reduces fasting insulin levels, making it an attractive target for therapeutic intervention in type 2 diabetes and related metabolic disorders.
This compound: A Selective, Uncompetitive Inhibitor
This compound (Compound 23) is a potent and selective inhibitor of LMPTP. A key characteristic of this inhibitor is its uncompetitive mechanism of action. This means that the inhibitor preferentially binds to the enzyme-substrate complex, in this case, the phosphorylated LMPTP intermediate. This mode of inhibition is distinct from competitive inhibitors that bind to the active site of the free enzyme. The uncompetitive nature of this compound contributes to its high selectivity over other protein tyrosine phosphatases.
Quantitative Data: In Vitro Efficacy and Selectivity
The following table summarizes the in vitro inhibitory activity and selectivity of this compound.
| Parameter | Value | Reference |
| IC50 (LMPTP-A) | 0.8 µM | |
| Selectivity | Highly selective for LMPTP over other PTPs (e.g., PTP1B, TCPTP, etc.) | |
| Mechanism of Action | Uncompetitive |
Impact of this compound on Metabolic Syndrome Parameters: In Vivo Evidence
Preclinical studies in diet-induced obese (DIO) mice, a well-established model of metabolic syndrome, have demonstrated the therapeutic potential of this compound.
Quantitative Data: In Vivo Efficacy in DIO Mice
The following table summarizes the key findings from in vivo studies with this compound in DIO mice.
| Parameter | Treatment Group | Result | Reference |
| Glucose Tolerance (IPGTT) | This compound (0.05% w/w in chow for 2 weeks) | Significantly improved glucose clearance compared to control. | |
| Blood Glucose (mg/dL) at 0 min | ~150 | ||
| Blood Glucose (mg/dL) at 15 min | Control: ~450; Inhibitor: ~350 | ||
| Blood Glucose (mg/dL) at 30 min | Control: ~400; Inhibitor: ~300 | ||
| Blood Glucose (mg/dL) at 60 min | Control: ~300; Inhibitor: ~200 | ||
| Blood Glucose (mg/dL) at 120 min | Control: ~200; Inhibitor: ~150 | ||
| Fasting Insulin | This compound (0.05% w/w in chow for 2 weeks) | Significantly decreased fasting insulin levels. | |
| Insulin Receptor Phosphorylation (Liver) | This compound | Significantly increased insulin-stimulated phosphorylation. | |
| Akt Phosphorylation (Liver) | This compound | Significantly increased insulin-stimulated phosphorylation. | |
| Body Weight | This compound | No significant effect on body weight. |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating key signaling pathways involved in metabolism.
Insulin Signaling Pathway
By inhibiting LMPTP, the inhibitor prevents the dephosphorylation of the insulin receptor, leading to enhanced and sustained activation of the downstream insulin signaling cascade. This includes the phosphorylation and activation of Akt, a critical node in the pathway that promotes glucose uptake, glycogen synthesis, and cell survival.
PDGFRα Signaling and Adipogenesis
Recent evidence suggests that LMPTP also plays a role in adipocyte differentiation (adipogenesis) through its interaction with the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) signaling pathway. LMPTP appears to dephosphorylate and inactivate PDGFRα. Inhibition of LMPTP leads to increased basal phosphorylation of PDGFRα, which in turn activates downstream pathways involving p38 and JNK. This ultimately results in the inhibitory phosphorylation of PPARγ, a master regulator of adipogenesis, thereby impairing adipocyte differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro LMPTP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human LMPTP-A
-
This compound (Compound 23)
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the LMPTP enzyme, and the different concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (OMFP or pNPP).
-
Monitor the reaction kinetically by measuring the fluorescence (Ex/Em = 485/525 nm for OMFP) or absorbance (405 nm for pNPP) over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Intraperitoneal Glucose Tolerance Test (IPGTT) in DIO Mice
Objective: To assess the effect of this compound on glucose clearance in a model of insulin resistance.
Materials:
-
Diet-induced obese (DIO) mice
-
This compound (formulated in chow or for oral gavage)
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device for mice
-
Syringes and needles
Procedure:
-
Acclimatize DIO mice and administer this compound or vehicle control for the specified duration (e.g., 2 weeks).
-
Fast the mice for 5-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for both the control and treated groups.
-
Calculate the area under the curve (AUC) to quantify the glucose tolerance.
Western Blot Analysis of Insulin Receptor Phosphorylation in HepG2 Cells
Objective: To determine the effect of this compound on insulin-stimulated insulin receptor phosphorylation.
Materials:
-
HepG2 cells
-
This compound
-
Insulin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IR (e.g., Tyr1150/1151), anti-total-IR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture HepG2 cells to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-IR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IR for normalization.
-
Quantify the band intensities to determine the fold-change in IR phosphorylation.
Conclusion and Future Directions
This compound has emerged as a promising therapeutic candidate for the treatment of metabolic syndrome, particularly type 2 diabetes. Its selective, uncompetitive mechanism of action and demonstrated efficacy in preclinical models highlight its potential. Further research should focus on long-term efficacy and safety studies, as well as the exploration of its therapeutic utility in other metabolic and related disorders. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further investigation into this important therapeutic target.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of LMPTP Inhibition: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is emerging as a critical signaling hub and a promising therapeutic target in a multitude of human diseases.[1] Traditionally viewed through a narrow lens, recent evidence has broadened our understanding of LMPTP's role, implicating it as a key driver in oncology, metabolic disorders, and potentially autoimmune conditions. This technical guide provides a comprehensive overview of the therapeutic potential of LMPTP inhibition, detailing its molecular mechanisms, summarizing key quantitative data for known inhibitors, providing detailed experimental protocols for its study, and visualizing its complex signaling networks.
Therapeutic Landscape of LMPTP Inhibition
Oncology
LMPTP has been identified as a tumor-promoting enzyme in several cancers, including prostate and colorectal cancer.[2][3] Its overexpression is often correlated with increased tumor aggressiveness, metastasis, and chemoresistance.[4]
-
Prostate Cancer: In prostate cancer, LMPTP promotes tumor growth and metastasis.[5] Mechanistically, it has been shown to dephosphorylate and activate Glutathione Synthetase (GSS), thereby promoting glutathione synthesis. This enhances the cancer cells' ability to counteract oxidative stress, including that induced by taxane-based chemotherapy. Inhibition of LMPTP in prostate cancer models leads to reduced primary and bone metastatic tumor growth.
-
Colorectal Cancer: Overexpression of LMPTP in colorectal cancer is associated with a higher potential for liver metastasis and increased chemoresistance. Knockdown of LMPTP in colorectal cancer cells has been shown to decrease cell survival and sensitize them to chemotherapy.
Metabolic Diseases
LMPTP is a key negative regulator of insulin signaling, making it a prime target for the treatment of type 2 diabetes and obesity-related metabolic syndrome.
-
Type 2 Diabetes: LMPTP dephosphorylates the insulin receptor (IR), thereby dampening downstream insulin signaling. Genetic deletion of LMPTP, particularly in the liver, protects mice from high-fat diet-induced diabetes. Orally bioavailable LMPTP inhibitors have been shown to reverse diabetes in mouse models of obesity by increasing liver IR phosphorylation.
-
Obesity and Adipogenesis: LMPTP plays a crucial role in adipogenesis, the process of fat cell formation. It promotes adipocyte differentiation and has been linked to obesity-induced subcutaneous adipocyte hypertrophy. Inhibition of LMPTP impairs adipogenesis by modulating the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) signaling pathway.
Autoimmune and Inflammatory Diseases
The role of LMPTP in the immune system is multifaceted, with evidence suggesting it can both facilitate appropriate immune responses and mediate exaggerated inflammatory reactions. While less explored than its role in cancer and metabolism, LMPTP's involvement in T-cell signaling suggests its potential as a target in autoimmune diseases. It has been shown to amplify T-cell receptor (TCR) signaling, and genetic polymorphisms in LMPTP have been linked to a predisposition to certain inflammatory disorders.
Quantitative Data on LMPTP Inhibitors
A number of small molecule inhibitors of LMPTP have been developed and characterized. The following table summarizes the quantitative data for some of the key compounds identified in the literature.
| Compound | Inhibition Mechanism | IC50 / Ki | Selectivity | Therapeutic Area | Reference(s) |
| Compound 23 | Uncompetitive | Ki' = 846.0 ± 29.2 nM | Highly selective over other PTPs | Metabolic Disease, Cancer | |
| Purine-based Inhibitors | Uncompetitive | Low nanomolar potency | Highly selective for LMPTP | Metabolic Disease | |
| Compound F9 | Uncompetitive | Ki = 21.5 ± 7.3 µM | Selective over PTP1B and TCPTP | Metabolic Disease | |
| ML400 | Allosteric | EC50 ~ 1µM | Selective against other phosphatases | Metabolic Disease |
Experimental Protocols
In Vitro LMPTP Phosphatase Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of LMPTP and to evaluate the potency of inhibitors.
Materials:
-
Recombinant human LMPTP
-
Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or 3-O-methylfluorescein phosphate (OMFP)
-
LMPTP inhibitors (e.g., Compound 23)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant LMPTP in assay buffer to the desired final concentration (e.g., 10 nM).
-
Prepare serial dilutions of the LMPTP inhibitor in DMSO.
-
In a 96-well plate, add the LMPTP enzyme solution.
-
Add the inhibitor dilutions or DMSO (for control) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the pNPP or OMFP substrate to a final concentration of 0.4 mM (for OMFP) or 5 mM (for pNPP).
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding 1 M NaOH if using pNPP.
-
Read the absorbance at 405 nm (for pNPP) or fluorescence (for OMFP) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
CRISPR-Cas9 Mediated Knockout of LMPTP in a Human Cell Line
This protocol outlines a general workflow for generating LMPTP knockout cell lines using CRISPR-Cas9 technology.
Materials:
-
Human cell line of interest (e.g., prostate cancer cell line C4-2B)
-
LMPTP-specific single guide RNAs (sgRNAs)
-
Cas9 nuclease (as plasmid, mRNA, or protein)
-
Lipofection reagent or electroporation system
-
Cell culture medium and supplements
-
Puromycin or other selection agent (if using a plasmid with a resistance marker)
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize 2-3 sgRNAs targeting an early exon of the ACP1 gene.
-
Transfection: Co-transfect the chosen cell line with the Cas9 nuclease and the sgRNA(s) using a suitable delivery method (e.g., lipofection).
-
Selection (Optional): If a plasmid with a selection marker was used, apply the appropriate selection agent (e.g., puromycin) to enrich for transfected cells.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate monoclonal cell populations.
-
Expansion and Screening: Expand the single-cell clones and extract genomic DNA.
-
Genotype Verification: Perform PCR using primers flanking the target site, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the ACP1 gene.
-
Protein Knockout Confirmation: Confirm the absence of LMPTP protein expression in the knockout clones by Western blotting.
Generation and Phenotyping of LMPTP Knockout Mice
This protocol provides a high-level overview of the process for creating and analyzing LMPTP knockout mouse models.
Materials:
-
C57BL/6 mice
-
CRISPR-Cas9 components (Cas9 mRNA, sgRNAs targeting the mouse Acp1 gene) or targeted embryonic stem (ES) cells
-
Microinjection or electroporation equipment for zygote manipulation
-
Foster mothers
-
Genotyping reagents (PCR primers, probes)
-
Equipment for metabolic phenotyping (e.g., glucose and insulin tolerance tests)
-
High-fat diet (for diet-induced obesity models)
Procedure:
-
Generation of Knockout Mice:
-
CRISPR-Cas9 Method: Microinject Cas9 mRNA and sgRNAs targeting the Acp1 gene into fertilized mouse eggs. Implant the injected eggs into pseudopregnant foster mothers.
-
ES Cell-Based Method: Generate or obtain ES cells with a targeted disruption of the Acp1 gene. Inject the targeted ES cells into blastocysts and implant them into foster mothers.
-
-
Genotyping: Screen the resulting pups for the desired genetic modification by PCR analysis of tail-tip DNA.
-
Breeding and Cohort Generation: Establish a breeding colony of heterozygous and homozygous LMPTP knockout mice and wild-type littermate controls.
-
Phenotyping:
-
Baseline Phenotyping: Monitor body weight, food intake, and general health of the knockout and control mice on a standard chow diet.
-
Metabolic Phenotyping: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
-
Diet-Induced Obesity Model: Place a cohort of mice on a high-fat diet for a specified period (e.g., 12 weeks) and repeat metabolic phenotyping to assess the impact of LMPTP deletion on obesity-induced insulin resistance.
-
Tissue-Specific Analysis: Harvest tissues (e.g., liver, adipose tissue) for molecular analysis, such as Western blotting for insulin receptor phosphorylation.
-
Visualizing LMPTP's Role: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by LMPTP.
Caption: LMPTP negatively regulates insulin signaling by dephosphorylating the activated insulin receptor.
Caption: LMPTP promotes cancer cell survival by activating glutathione synthesis.
Experimental Workflows
The following diagram illustrates a typical workflow for the discovery and validation of LMPTP inhibitors.
Caption: A streamlined workflow for the discovery and development of novel LMPTP inhibitors.
Conclusion and Future Directions
The accumulating evidence strongly supports the inhibition of LMPTP as a viable therapeutic strategy for a range of diseases, most notably cancer and type 2 diabetes. The development of potent and selective inhibitors, coupled with a deeper understanding of LMPTP's diverse biological roles, paves the way for novel therapeutic interventions. Future research should focus on advancing the current lead compounds through preclinical and clinical development, further elucidating the role of LMPTP in the tumor microenvironment and in specific immune cell subsets, and exploring the potential for combination therapies. The continued investigation of LMPTP is poised to unlock new avenues for treating some of the most pressing health challenges of our time.
References
- 1. From immune response to cancer: a spot on the low molecular weight protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Molecular-Weight Protein Tyrosine Phosphatase Promotes Prostate Cancer Growth and Metastasis [escholarship.org]
The Role of LMPTP Inhibitor 1 in Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global rise in obesity and associated metabolic disorders has intensified the search for novel therapeutic targets that regulate adipogenesis. The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical positive regulator of adipocyte differentiation. Consequently, inhibition of LMPTP presents a promising strategy for modulating fat cell formation. This technical guide provides an in-depth overview of the role of LMPTP inhibitor 1 (also known as Compound 23) in adipocyte differentiation. It details the underlying signaling pathways, presents quantitative data from key studies, outlines experimental protocols for in vitro analysis, and offers visualizations to facilitate a comprehensive understanding of the core mechanisms.
Introduction
Adipogenesis is the complex process by which preadipocytes differentiate into mature, lipid-laden adipocytes. This process is tightly controlled by a network of transcription factors, with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as master regulators.[1] Dysregulation of adipogenesis is a hallmark of obesity and is linked to insulin resistance and type 2 diabetes.[2]
LMPTP has been identified as a key promoter of adipogenesis.[2][3] Studies using genetic deletion (knockout) and pharmacological inhibition have demonstrated that the enzymatic activity of LMPTP is essential for the differentiation of preadipocytes into adipocytes.[1] this compound, a selective small molecule inhibitor of LMPTP, has been instrumental in elucidating the molecular mechanisms governed by this phosphatase in adipocyte biology.
Mechanism of Action of LMPTP in Adipocyte Differentiation
LMPTP promotes adipogenesis by suppressing an anti-adipogenic signaling pathway initiated by the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). The inhibition of LMPTP reverses this suppression, thereby impairing adipocyte differentiation.
The core signaling cascade is as follows:
-
LMPTP's Target: In preadipocytes, LMPTP dephosphorylates and inactivates PDGFRα. This action maintains the receptor in a basal, less active state.
-
Downstream Signaling: The dephosphorylation of PDGFRα by LMPTP leads to reduced activation of the downstream Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and c-Jun N-terminal kinase (JNK).
-
Regulation of PPARγ: Reduced p38/JNK activity results in decreased inhibitory phosphorylation of the master adipogenic transcription factor, PPARγ, at serine residue 82 (S82).
-
Adipogenic Gene Expression: In its active, dephosphorylated state, PPARγ promotes the transcription of a suite of pro-adipogenic genes, including Cebpa, which together drive the differentiation of preadipocytes into mature adipocytes.
Inhibition of LMPTP with a specific inhibitor like this compound (Compound 23) disrupts this process, leading to the suppression of adipogenesis.
Signaling Pathway Diagram
Caption: LMPTP Signaling Pathway in Adipogenesis.
Quantitative Data on the Effects of LMPTP Inhibition
The inhibition of LMPTP has been shown to have significant quantitative effects on adipocyte differentiation, both at the cellular and molecular level. The data presented below is derived from studies on 3T3-L1 preadipocytes, a standard in vitro model for adipogenesis.
Table 1: Effect of LMPTP Inhibitors on 3T3-L1 Adipogenesis
| Inhibitor | Concentration | Effect on Lipid Accumulation | Reference |
| This compound (Compound 23) | 10 µM | Significant reduction in adipogenesis | |
| LMPTP Inhibitor (Compound 3) | 10 µM | Significant reduction in adipogenesis |
Table 2: Gene Expression Changes in 3T3-L1 Cells Upon LMPTP Inhibition
| Gene | Function | Expression Change with LMPTP Inhibition |
| Pparg | Master regulator of adipogenesis | ⬇ (Significant reduction) |
| Cebpa | Key adipogenic transcription factor | ⬇ (Significant reduction) |
| Adipoq | Adiponectin, an adipokine | ⬇ (Significant reduction) |
| Fasn | Fatty acid synthase | ⬇ (Significant reduction) |
Data is qualitatively summarized from Stanford et al. (2021).
Table 3: Impact of LMPTP Inhibition on Key Signaling Proteins
| Protein | Phosphorylation Site | Change in Phosphorylation with LMPTP Inhibition |
| PDGFRα | Y849 | ⬆ (Increased basal phosphorylation) |
| p38 MAPK | Activating residues | ⬆ (Increased basal phosphorylation) |
| JNK | Activating residues | ⬆ (Increased basal phosphorylation) |
| PPARγ | S82 (Inhibitory site) | ⬆ (Increased phosphorylation) |
Data is qualitatively summarized from Stanford et al. (2021).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on standard procedures used in the study of adipocyte differentiation.
3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard method for inducing adipogenesis in 3T3-L1 cells.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Insulin (10 mg/mL stock)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
This compound (Compound 23) (10 mM stock in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in Growth Medium and grow to confluence.
-
Post-Confluence Arrest: Two days after reaching confluence (Day 0), replace the medium with DMEM containing 10% FBS, 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX (MDI induction medium).
-
Inhibitor Treatment: For inhibitor studies, add this compound (final concentration 10 µM) or an equivalent volume of DMSO to the MDI induction medium.
-
Induction: Incubate the cells in MDI induction medium for 2 days.
-
Maturation: On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin. Add fresh inhibitor or DMSO.
-
Maintenance: From Day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS. Add fresh inhibitor or DMSO at each medium change.
-
Harvesting: Cells are typically fully differentiated by Day 8-10 and can be harvested for analysis (e.g., Oil Red O staining, RNA/protein extraction).
Assessment of Adipogenesis by Oil Red O Staining
This method visualizes the accumulation of lipid droplets in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 cells in culture plates
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O staining solution (0.5 g Oil Red O in 100 mL isopropanol, diluted with water)
-
60% Isopropanol
Procedure:
-
Washing: Gently wash the cells with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 1 hour.
-
Washing: Wash the fixed cells with water.
-
Dehydration: Wash the cells with 60% isopropanol.
-
Staining: Add the Oil Red O working solution and incubate for 10-15 minutes.
-
Washing: Wash the cells with water multiple times until the water is clear.
-
Visualization: Visualize the stained lipid droplets using a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured at 510 nm.
Quantitative PCR (qPCR) for Adipogenic Gene Expression
This protocol quantifies the mRNA levels of key adipogenic markers.
Materials:
-
Differentiated 3T3-L1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Pparg, Cebpa, Adipoq, etc.) and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
RNA Extraction: Extract total RNA from cells at various time points during differentiation (e.g., Day 0, 2, 4, 8).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and a control condition (e.g., DMSO-treated cells at Day 0).
Western Blotting for Signaling Pathway Analysis
This protocol assesses the phosphorylation status of key signaling proteins.
Materials:
-
3T3-L1 cells treated with or without this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-PDGFRα, anti-PDGFRα, anti-p-p38, anti-p38, anti-p-PPARγ, anti-PPARγ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the effects of an LMPTP inhibitor on adipocyte differentiation.
Caption: Experimental Workflow for Studying LMPTP Inhibition.
Conclusion
This compound serves as a powerful tool to probe the intricate signaling networks governing adipogenesis. By inhibiting LMPTP, researchers can effectively block the differentiation of preadipocytes, primarily through the upregulation of PDGFRα signaling, which in turn leads to the inhibitory phosphorylation of PPARγ. The data and protocols presented in this guide offer a solid foundation for scientists and drug development professionals to investigate LMPTP as a potential therapeutic target for obesity and related metabolic diseases. Further research into the selectivity, potency, and in vivo efficacy of LMPTP inhibitors will be crucial in translating these fundamental findings into clinical applications.
References
understanding the selectivity of LMPTP inhibitor 1 for LMPTP-A vs LMPTP-B
An In-depth Technical Guide to the Selectivity of Small-Molecule Inhibitors for LMPTP-A versus LMPTP-B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a critical regulator in numerous cellular signaling pathways. It is implicated in various pathological conditions, including cancer, diabetes, and obesity. LMPTP exists as two main isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing.[1][2] These isoforms differ in a loop region flanking the active site, which can be exploited for the development of selective inhibitors.[3] This document provides a comprehensive technical overview of the selectivity of small-molecule inhibitors for LMPTP-A versus LMPTP-B, focusing on a representative quinoline-based inhibitor, referred to herein as "Compound 23," which has demonstrated preferential inhibition of LMPTP-A.[1]
Introduction to LMPTP and its Isoforms
LMPTP is an 18 kDa cytosolic enzyme that plays a significant role in cellular processes by dephosphorylating tyrosine residues on target proteins.[4] Its substrates include key signaling molecules such as the insulin receptor (IR), platelet-derived growth factor receptor (PDGFR), and focal adhesion kinase (FAK). Overexpression or dysregulation of LMPTP has been linked to tumor progression and metabolic diseases.
The two major isoforms, LMPTP-A and LMPTP-B, are products of alternative splicing of the ACP1 gene transcript. While they share a high degree of sequence homology, the subtle structural differences in the loop region near the catalytic site present an opportunity for the design of isoform-selective inhibitors. Such selectivity is crucial for minimizing off-target effects and developing targeted therapeutics.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against different targets. For LMPTP, inhibitors have been developed that show a marked preference for one isoform over the other.
One such inhibitor, Compound 23, from a quinoline-based series, has been shown to be more potent against LMPTP-A than LMPTP-B. The development of highly selective inhibitors is an active area of research, with some compounds achieving over 8,000-fold selectivity for LMPTP over other phosphatases.
Table 1: Inhibitory Activity of Compound 23 against LMPTP Isoforms and Other PTPs
| Target | % Activity Remaining (at 40 µM Compound 23) |
| LMPTP-A | ~20% |
| LMPTP-B | ~60% |
| PTP1B | ~100% |
| SHP2 | ~100% |
| Other PTPs (Panel) | ~100% |
Data adapted from studies on selective LMPTP inhibitors, illustrating the principle of isoform selectivity.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the characterization of LMPTP inhibitors.
Recombinant Protein Expression and Purification
-
Construct Generation : Human LMPTP-A and LMPTP-B cDNA are cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
-
Protein Expression : The expression vectors are transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.
-
Lysis and Purification : Bacterial cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion exchange and size-exclusion chromatography to ensure high purity.
In Vitro Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of LMPTP in a controlled, cell-free system.
-
Reaction Buffer : A suitable buffer is prepared, typically containing a buffering agent (e.g., HEPES), a reducing agent (e.g., DTT), and other components to ensure optimal enzyme activity.
-
Substrate : A chromogenic or fluorogenic substrate is used. Common substrates include para-nitrophenylphosphate (pNPP) or 3-O-methylfluorescein phosphate (OMFP).
-
Assay Procedure :
-
Recombinant LMPTP-A or LMPTP-B is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) in the reaction buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., pNPP or OMFP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
For pNPP, the reaction is stopped by adding a strong base (e.g., NaOH), and the absorbance is measured at 405 nm. For OMFP, the increase in fluorescence is monitored.
-
-
Data Analysis : The percentage of enzyme activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context.
-
Cell Culture and Treatment : A relevant cell line (e.g., HepG2 hepatocytes) is cultured and treated with the LMPTP inhibitor or a vehicle control.
-
Heating Gradient : The treated cells are subjected to a temperature gradient.
-
Lysis and Protein Quantification : Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.
-
Western Blotting : The amount of soluble LMPTP at each temperature is quantified by Western blotting using an LMPTP-specific antibody. Target engagement by the inhibitor is indicated by an increase in the thermal stability of LMPTP.
Visualizations: Signaling Pathways and Experimental Workflows
LMPTP in Insulin and PDGFR Signaling
LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor. It also modulates the platelet-derived growth factor receptor (PDGFR) signaling cascade. Inhibition of LMPTP can, therefore, enhance signaling through these pathways.
Caption: LMPTP's role in insulin and PDGFR signaling.
Workflow for LMPTP Inhibitor Selectivity Screening
The process of identifying and characterizing selective LMPTP inhibitors involves a multi-step workflow, from initial screening to cellular validation.
Caption: Workflow for identifying selective LMPTP inhibitors.
Conclusion and Future Directions
The development of small-molecule inhibitors with high selectivity for LMPTP-A over LMPTP-B is a promising strategy for therapeutic intervention in diseases where LMPTP is dysregulated. The subtle structural differences between the two isoforms provide a basis for the rational design of such inhibitors. Future research will likely focus on leveraging these differences to develop next-generation therapeutics with enhanced isoform specificity and improved pharmacokinetic properties, ultimately leading to more effective and safer treatment options. The use of advanced techniques like X-ray crystallography and computational modeling will be instrumental in achieving this goal.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: In Vivo Efficacy of LMPTP Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a significant therapeutic target for metabolic diseases and cancer.[1][2] LMPTP negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR), contributing to insulin resistance in obesity and type 2 diabetes.[1][3][4] Furthermore, it plays a role in promoting adipogenesis and has been implicated in the growth of prostate cancer. This document provides a detailed protocol for the in vivo evaluation of "LMPTP inhibitor 1," a selective, orally bioavailable small molecule inhibitor, in a diet-induced obese (DIO) mouse model. The protocols outlined below are based on established methodologies for assessing the therapeutic potential of LMPTP inhibitors.
Introduction
LMPTP is a cytosolic protein tyrosine phosphatase (PTP) that counteracts the signaling cascade initiated by insulin. Upon insulin binding, the IR autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade that mediates glucose uptake and metabolism. LMPTP dephosphorylates the activated IR, thus dampening the insulin signal. Inhibition of LMPTP is a promising strategy to enhance insulin sensitivity and improve glycemic control in conditions of insulin resistance. Preclinical studies using both genetic knockout models and pharmacological inhibitors have demonstrated that targeting LMPTP can reverse high-fat diet-induced diabetes in mice. "this compound" (also referred to as Compound 23 in some literature) is a highly selective, uncompetitive inhibitor that has shown efficacy in preclinical models.
Signaling Pathway of LMPTP in Insulin Resistance
LMPTP directly counteracts the insulin signaling pathway by dephosphorylating the insulin receptor. This action reduces the downstream signaling cascade that is crucial for glucose homeostasis.
Caption: LMPTP negatively regulates insulin signaling, a process blocked by this compound.
Experimental Protocols
Animal Model and Diet-Induced Obesity
A diet-induced obesity (DIO) mouse model is the standard for evaluating therapies for metabolic syndrome.
-
Animal Strain: C57BL/6J male mice are commonly used due to their susceptibility to developing obesity and insulin resistance on a high-fat diet.
-
Acclimatization: Upon arrival, mice (e.g., 6-8 weeks old) should be housed in a temperature- and light-controlled environment with ad libitum access to water and standard chow for at least one week.
-
Induction of Obesity: To induce obesity, mice are switched to a high-fat diet (HFD), typically containing 45% or 60% kcal from fat. The diet is maintained for a period of 8-12 weeks, or until a significant increase in body weight and impaired glucose tolerance are observed compared to control mice on a standard chow diet.
-
Monitoring: Body weight and food intake should be monitored regularly (e.g., weekly).
In Vivo Dosing of this compound
This compound is orally bioavailable and can be administered as part of the diet.
-
Formulation: The inhibitor is incorporated into the HFD chow at a specified concentration. A common concentration used in studies is 0.05% (w/w).
-
Dosing Regimen:
-
Treatment Group: DIO mice are fed the HFD containing this compound.
-
Control Group: Age-matched DIO mice are fed the HFD without the inhibitor.
-
-
Duration: The treatment duration can vary, but a period of 2-4 weeks is often sufficient to observe significant effects on metabolic parameters.
-
Randomization: To avoid bias, mice should be randomized into treatment and control groups based on body weight and baseline glucose tolerance.
Evaluation of Efficacy
The efficacy of this compound is assessed through a series of metabolic tests.
The GTT measures the ability of the animal to clear a glucose load from the bloodstream.
-
Procedure:
-
Fast mice overnight (e.g., 12-16 hours) with free access to water.
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a bolus of D-glucose (typically 1-2 g/kg body weight) via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance. A lower AUC in the treatment group indicates improved glucose tolerance.
The ITT assesses the systemic response to insulin.
-
Procedure:
-
Fast mice for a shorter period (e.g., 4-6 hours).
-
Record baseline blood glucose.
-
Administer human or murine insulin (typically 0.75-1.0 U/kg body weight) via i.p. injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
-
Analysis: The rate of glucose clearance is determined. A faster decline in blood glucose in the treatment group indicates enhanced insulin sensitivity.
This assay directly measures the target engagement of the LMPTP inhibitor in relevant tissues.
-
Procedure:
-
Fast mice overnight.
-
Inject a bolus of insulin (e.g., 5-10 U/kg, i.p.) to stimulate the insulin receptor.
-
After a short period (e.g., 5-10 minutes), euthanize the mice and rapidly harvest tissues, particularly the liver.
-
Flash-freeze the tissues in liquid nitrogen and store at -80°C.
-
-
Analysis (Western Blot):
-
Homogenize the tissue and prepare protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated insulin receptor (p-IR) and total insulin receptor (Total-IR).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify band intensity and express the results as a ratio of p-IR to Total-IR. An increased ratio in the treated group signifies inhibition of LMPTP.
-
Experimental Workflow
The following diagram illustrates the overall workflow for an in vivo study of this compound.
Caption: Workflow for in vivo evaluation of this compound in DIO mice.
Data Presentation
Quantitative data from these experiments should be summarized in clear, concise tables for easy comparison between treatment and control groups.
Table 1: Metabolic Parameters in DIO Mice Treated with this compound
| Parameter | Control Group (HFD) | Treatment Group (HFD + LMPTPi 1) | p-value |
| Body Weight (g) | |||
| Initial | 45.2 ± 2.1 | 44.9 ± 2.3 | > 0.05 |
| Final | 48.5 ± 2.5 | 47.9 ± 2.8 | > 0.05 |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 140 ± 12 | < 0.01 |
| Fasting Insulin (ng/mL) | 4.5 ± 0.8 | 2.1 ± 0.5 | < 0.01 |
| GTT AUC (mg/dL*min) | 35000 ± 2500 | 22000 ± 1800 | < 0.001 |
| ITT Glucose Nadir (% of baseline) | 65 ± 5 | 40 ± 4 | < 0.01 |
Note: Data are presented as mean ± SEM. Statistical significance is determined by an appropriate test (e.g., Student's t-test). The values presented are hypothetical and for illustrative purposes.
Table 2: Liver Insulin Receptor Phosphorylation
| Parameter | Control Group (HFD) | Treatment Group (HFD + LMPTPi 1) | Fold Change | p-value |
| p-IR / Total IR Ratio | 1.0 ± 0.15 | 2.5 ± 0.3 | 2.5 | < 0.001 |
Note: Data are normalized to the control group and presented as mean ± SEM. The values presented are hypothetical and for illustrative purposes.
Conclusion
The protocols described provide a comprehensive framework for the in vivo evaluation of this compound. By utilizing a diet-induced obese mouse model and assessing key metabolic endpoints, researchers can effectively determine the therapeutic potential of this compound for treating insulin resistance and type 2 diabetes. The significant improvement in glucose tolerance and insulin sensitivity, coupled with direct evidence of target engagement in the liver, would provide strong preclinical validation for LMPTP inhibition as a therapeutic strategy.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for LMPTP Inhibitor Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays for the evaluation of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitors. This document includes detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic phosphatase involved in the regulation of various cellular processes, including cell growth, differentiation, and metabolism.[1][2] Dysregulation of LMPTP has been implicated in several diseases, including cancer and metabolic disorders like insulin resistance.[3][4][5] As a negative regulator of receptor tyrosine kinases such as the insulin receptor (IR) and platelet-derived growth factor receptor (PDGFR), LMPTP is a promising therapeutic target. Inhibition of LMPTP can enhance insulin signaling and impede cancer cell progression, making the development of potent and selective LMPTP inhibitors a significant area of research.
This guide details two primary cell-based assays to assess the efficacy of LMPTP inhibitors: a glucose uptake assay in HepG2 cells to evaluate the inhibitor's effect on insulin signaling, and an adipogenesis assay in 3T3-L1 cells to assess its impact on cell differentiation. Additionally, a protocol for Western blot analysis is provided to investigate the downstream effects of LMPTP inhibition on key signaling pathways.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving LMPTP and the general experimental workflow for inhibitor testing.
Caption: LMPTP negatively regulates insulin and PDGF signaling pathways.
Caption: General experimental workflow for LMPTP inhibitor cell-based assays.
Quantitative Data Summary
The following tables summarize key quantitative parameters for selected LMPTP inhibitors from published studies.
Table 1: In Vitro Enzymatic Inhibition of LMPTP
| Compound | Target | IC50 (µM) | Assay Substrate | Reference |
| LMPTP inhibitor 1 | LMPTP-A | 0.8 | OMFP/pNPP | |
| ML400 | LMPTP | ~1 | OMFP/pNPP | |
| Compound 3 | LMPTP-A | 10 µM (in assay) | OMFP | |
| Compound 23 | LMPTP-A | 10 µM (in assay) | OMFP | |
| F9 (AN-465/41163730) | LMPTP | Ki = 21.5 ± 7.3 | pNPP |
Table 2: Cell-Based Assay Parameters for LMPTP Inhibitors
| Cell Line | Assay | Compound | Concentration | Duration | Key Findings | Reference |
| HepG2 | Glucose Consumption | F9 | 10, 20, 40 µM | 24 hours | Increased glucose metabolism | |
| 3T3-L1 | Adipogenesis | ML400 | 10 µM | 2 days post-confluence, then differentiation | Completely abolished adipogenesis | |
| 3T3-L1 | Adipogenesis | Compound 3 | 10 µM | During differentiation | Substantially reduced adipogenesis | |
| 3T3-L1 | Adipogenesis | Compound 23 | 10 µM | During differentiation | Substantially reduced adipogenesis | |
| HepG2 | Cytotoxicity (MTT) | F9 | Up to 500 µM | 36 hours | Cell viability >80% |
Experimental Protocols
Protocol 1: Glucose Uptake Assay in HepG2 Cells
This assay measures the effect of LMPTP inhibitors on glucose consumption in human liver carcinoma HepG2 cells, often used as a model for insulin resistance.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin
-
LMPTP inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Glucose oxidase assay kit
-
96-well plates
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Induction of Insulin Resistance (Optional): To model insulin resistance, treat cells with 10⁻⁶ M insulin in high glucose DMEM for 72 hours.
-
Inhibitor Treatment: Wash the cells three times with PBS. Add fresh media containing different concentrations of the LMPTP inhibitor (e.g., 10, 20, 40 µM) and incubate for 24 hours. Include a vehicle control (e.g., DMSO).
-
Insulin Stimulation: Wash the cells again and incubate with high glucose DMEM containing 10⁻⁷ M insulin for 30 minutes.
-
Glucose Measurement: Collect the culture medium and measure the glucose concentration using a glucose oxidase-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate glucose consumption by subtracting the final glucose concentration in the medium from the initial concentration. Normalize to cell viability if necessary (e.g., using an MTT assay).
Protocol 2: Adipogenesis Assay in 3T3-L1 Cells
This protocol assesses the impact of LMPTP inhibitors on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 cells (ATCC CL-173)
-
DMEM with 10% bovine calf serum (BCS)
-
DMEM with 10% FBS
-
Insulin
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
LMPTP inhibitor
-
AdipoRed Adipogenesis Assay Reagent or Oil Red O stain
-
6-well or 48-well plates
Procedure:
-
Cell Culture and Seeding: Culture 3T3-L1 preadipocytes in DMEM with 10% BCS. Seed cells in 6-well or 48-well plates and grow to 2 days post-confluence.
-
Differentiation Induction: Replace the medium with a differentiation cocktail consisting of DMEM with 10% FBS, 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX. Add the LMPTP inhibitor (e.g., 10 µM) or vehicle control to the respective wells.
-
Maintenance: After 2 days, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin, along with fresh inhibitor or vehicle.
-
Maturation: After another 2 days, switch to DMEM with 10% FBS and continue to add fresh inhibitor or vehicle with each media change every 2 days.
-
Quantification of Adipogenesis: After a total of 6-8 days of differentiation, quantify lipid accumulation.
-
AdipoRed Assay: Use the AdipoRed reagent according to the manufacturer's instructions, which partitions into fat droplets and emits fluorescence at 572 nm.
-
Oil Red O Staining: Fix the cells with 10% formalin, wash with water, and stain with Oil Red O solution to visualize lipid droplets. Elute the stain and measure the absorbance.
-
-
Data Analysis: Compare the fluorescence or absorbance values of inhibitor-treated cells to the vehicle-treated control to determine the effect on adipogenesis.
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway following LMPTP inhibitor treatment.
Materials:
-
Treated cells from Protocol 1 or a similar experiment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-IR, anti-total IR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Lysis: After inhibitor treatment and/or insulin stimulation, wash cells twice with ice-cold PBS and lyse on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 25 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle shaking.
-
Secondary Antibody and Detection: Wash the membrane three times with TBS-T. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein of interest (e.g., anti-total Akt).
-
Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated protein compared to the total protein.
Conclusion
The protocols and information provided in this guide offer a robust framework for the cell-based evaluation of LMPTP inhibitors. By utilizing these assays, researchers can effectively screen and characterize the biological activity of novel compounds targeting LMPTP, contributing to the development of new therapeutics for a range of diseases. It is recommended to optimize specific conditions, such as inhibitor concentrations and incubation times, for each new compound and experimental setup.
References
- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMPTP Inhibitor 1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of LMPTP Inhibitor 1 (also known as Compound 23) in animal studies, focusing on its application in models of diet-induced obesity and type 2 diabetes. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of the inhibitor's effects.
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) is a key negative regulator of the insulin receptor signaling pathway.[1][2] Inhibition of LMPTP has emerged as a promising therapeutic strategy for the treatment of insulin resistance and type 2 diabetes.[1][3] this compound is a selective, orally bioavailable small molecule that has demonstrated efficacy in preclinical animal models by enhancing insulin sensitivity and improving glucose metabolism.[1]
Mechanism of Action
This compound functions as a selective inhibitor of LMPTP, with a reported IC50 of 0.8 μM for LMPTP-A. It exhibits an uncompetitive mechanism of action, meaning it preferentially binds to the enzyme-substrate complex. This inhibition leads to increased phosphorylation of the insulin receptor (IR) and its downstream effector, Akt, thereby enhancing the insulin signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vitro Potency and In Vivo Pharmacokinetics of this compound
| Parameter | Value | Reference |
| IC50 (LMPTP-A) | 0.8 µM | |
| Administration Route | Oral Gavage, Food Admixture | |
| Oral Bioavailability (F%) | 45% | |
| Half-life (t1/2) | ~5 hours | |
| Mean Serum Conc. (0.03% w/w) | ~680 nM | |
| Mean Serum Conc. (0.05% w/w) | >3 µM |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Outcome | Reference |
| Glucose Tolerance | 0.05% w/w in HFD | Significantly improved | |
| Fasting Insulin Levels | 0.05% w/w in HFD | Significantly decreased | |
| Body Weight | 0.05% w/w in HFD | No significant effect | |
| Liver IR Phosphorylation | 0.05% w/w in HFD | Significantly increased | |
| Liver Akt Phosphorylation | 0.05% w/w in HFD | Augmented | |
| Liver ERK Phosphorylation | 0.05% w/w in HFD | Augmented |
Experimental Protocols
Detailed methodologies for key experiments involving the administration of this compound are provided below.
Protocol 1: Preparation and Administration of this compound
1.1. Formulation for Oral Gavage:
-
Materials:
-
This compound (dihydrochloride)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final dosing solution, use the following ratio:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
Add each component sequentially and vortex thoroughly after each addition to ensure a homogenous solution.
-
The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the average weight of the animals.
-
1.2. Formulation for Food Admixture:
-
Materials:
-
This compound
-
High-Fat Diet (HFD) chow (e.g., 60 kcal% fat)
-
Food processor or blender
-
-
Procedure:
-
Calculate the total amount of this compound required to achieve the desired concentration in the food (e.g., 0.03% or 0.05% w/w).
-
Grind the HFD chow into a fine powder using a food processor.
-
Add the calculated amount of this compound to the powdered chow.
-
Mix thoroughly for an extended period to ensure uniform distribution of the inhibitor within the diet.
-
The formulated diet can be provided to the animals ad libitum.
-
Protocol 2: Diet-Induced Obese (DIO) Mouse Model
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Diet:
-
Control Group: Standard chow (e.g., 10 kcal% fat).
-
DIO Group: High-Fat Diet (HFD) (e.g., 60 kcal% fat).
-
-
Procedure:
-
Acclimatize mice for at least one week upon arrival.
-
House mice individually or in small groups with ad libitum access to water.
-
Provide the respective diets (control or HFD) to the mice for a period of 12-16 weeks to induce obesity and insulin resistance.
-
Monitor body weight and food intake weekly.
-
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Purpose: To assess the ability of the animals to clear a glucose load from the bloodstream.
-
Procedure:
-
Fast mice for 6 hours (with access to water) before the test.
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a sterile 20% glucose solution (2 g/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.
-
Protocol 4: Western Blot Analysis of Liver Insulin Receptor Phosphorylation
-
Purpose: To quantify the activation of the insulin signaling pathway in the liver.
-
Procedure:
-
Fast mice overnight.
-
Inject mice intraperitoneally with insulin (e.g., 10 U/kg body weight).
-
After 10 minutes, euthanize the mice and harvest the livers.
-
Immediately flash-freeze the liver tissue in liquid nitrogen and store at -80°C.
-
Homogenize the liver tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated insulin receptor (p-IR) and total insulin receptor (IR).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.
-
Conclusion
This compound is a valuable research tool for investigating the role of LMPTP in metabolic diseases. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further explore the therapeutic potential of LMPTP inhibition. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing LMPTP Inhibitor 1 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the characterization of "LMPTP inhibitor 1" in the human hepatocellular carcinoma cell line, HepG2. The protocols outlined below cover essential experiments to determine the inhibitor's cytotoxicity, its efficacy in inhibiting Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) activity within a cellular context, and its impact on a key downstream signaling pathway.
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) is a cytosolic enzyme implicated in the regulation of various cellular processes, including cell growth and signal transduction.[1][2] It has been identified as a negative regulator of the insulin signaling pathway.[3][4] Inhibition of LMPTP is a promising therapeutic strategy for conditions such as type 2 diabetes.[5] this compound (also known as Compound 23) is a selective inhibitor of LMPTP. The HepG2 cell line, derived from a human liver carcinoma, is a well-established model for studying liver metabolism and drug toxicity. This document provides detailed protocols for evaluating the effects of this compound in HepG2 cells.
Data Presentation
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 5.1 |
| 10 | 92.1 ± 6.3 |
| 25 | 85.4 ± 7.0 |
| 50 | 70.2 ± 8.5 |
| 100 | 55.9 ± 9.1 |
Table 2: Inhibition of Intracellular LMPTP Activity by this compound
| Treatment | Relative Phosphatase Activity (%) (Mean ± SD, n=3) |
| Untreated Control | 100 ± 7.3 |
| This compound (10 µM) | 45.8 ± 6.1 |
| Positive Control (Broad-spectrum phosphatase inhibitor) | 20.1 ± 4.5 |
Table 3: Effect of this compound on AKT Phosphorylation
| Treatment (10 µM this compound) | Fold Change in p-AKT (Ser473) / Total AKT (Mean ± SD, n=3) |
| Vehicle Control | 1.0 ± 0.2 |
| Insulin (10 nM) | 5.2 ± 0.8 |
| This compound + Insulin (10 nM) | 8.9 ± 1.1 |
Experimental Protocols
HepG2 Cell Culture
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and plates (96-well, 6-well)
Protocol:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks or plates.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the inhibitor on cell viability.
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 24-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular Phosphatase Activity Assay
This assay measures the ability of the inhibitor to reduce overall phosphatase activity within the cells.
Materials:
-
HepG2 cells
-
This compound
-
p-Nitrophenyl Phosphate (pNPP)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Stop solution (e.g., 3 N NaOH)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice using cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add assay buffer to each well.
-
Initiate the reaction by adding pNPP substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Normalize the phosphatase activity to the protein concentration and express it as a percentage of the untreated control.
Western Blot Analysis of AKT Phosphorylation
This protocol assesses the inhibitor's effect on a downstream target of the insulin signaling pathway, which LMPTP is known to regulate.
Materials:
-
HepG2 cells
-
This compound
-
Insulin (100 µM stock)
-
Serum-free medium
-
Cell lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to near confluency.
-
Serum-starve the cells overnight in serum-free medium.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 2 hours.
-
Stimulate the cells with insulin (e.g., 10 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
Mandatory Visualizations
References
- 1. Low-Molecular-Weight Protein Tyrosine Phosphatase Is a Positive Component of the Fibroblast Growth Factor Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein-Tyrosine Phosphatase PTP1B and LMPTP Promotes Palmitate/Oleate-Challenged HepG2 Cell Survival by Reducing Lipoapoptosis, Improving Mitochondrial Dynamics and Mitigating Oxidative and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein-tyrosine Phosphatase PTP1B and LMPTP Promotes Palmitate/Oleate-challenged HepG2 Cell Survival by Reducing Lipoapoptosis, Improving Mitochondrial Dynamics and Mitigating Oxidative and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro IC50 Determination of LMPTP Inhibitor 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key regulator in various cellular signaling pathways.[1] Notably, it acts as a negative regulator of the insulin receptor by dephosphorylating its activation motif.[1][2][3] This function positions LMPTP as a significant therapeutic target for conditions like obesity and type 2 diabetes, where inhibiting its activity could enhance insulin sensitivity.[4]
LMPTP Inhibitor 1 is a selective, small-molecule inhibitor of LMPTP. Accurately determining its half-maximal inhibitory concentration (IC50) is a critical step in characterizing its potency and advancing its development as a potential therapeutic agent. This document provides a detailed protocol for determining the IC50 value of this compound in vitro using a colorimetric enzymatic assay.
LMPTP Signaling Pathway
LMPTP primarily functions to dephosphorylate tyrosine residues on target proteins. In metabolic regulation, a key target is the insulin receptor (IR). Upon insulin binding, the IR undergoes autophosphorylation, initiating a downstream signaling cascade that promotes glucose uptake and utilization. LMPTP counteracts this process by removing phosphate groups from the IR, thereby attenuating the insulin signal. Inhibition of LMPTP is expected to enhance and prolong insulin signaling.
Caption: LMPTP negatively regulates the insulin signaling pathway.
Principle of the Assay
The in vitro IC50 determination for this compound is performed using an enzymatic assay. The activity of recombinant human LMPTP-A is measured by its ability to hydrolyze a chromogenic substrate, para-nitrophenyl phosphate (pNPP). When pNPP is dephosphorylated by LMPTP, it yields para-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.
The assay is conducted in the presence of varying concentrations of this compound. The inhibitor's potency is determined by its ability to reduce the rate of pNP formation. The absorbance data is then used to calculate the percentage of enzyme inhibition at each inhibitor concentration, and the resulting dose-response curve is used to calculate the IC50 value.
Experimental Protocol
This protocol outlines the steps for a typical enzymatic assay performed in a 96-well microplate format.
Materials and Reagents
-
Recombinant Human LMPTP-A enzyme
-
This compound (dihydrochloride)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate: para-Nitrophenyl Phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 405 nm
Method
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations. For an expected IC50 of 0.8 µM, a suitable final concentration range would be 0.01 µM to 100 µM.
-
Prepare a DMSO-only control (vehicle control).
-
-
Set Up the Assay Plate:
-
Design the plate layout to include wells for:
-
Blank (No Enzyme): Assay Buffer, Substrate, and DMSO.
-
100% Activity Control (Vehicle): Enzyme, Assay Buffer, Substrate, and DMSO.
-
Inhibitor Test Wells: Enzyme, Assay Buffer, Substrate, and corresponding this compound dilution.
-
-
Perform all measurements in triplicate.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 40 µL of Assay Buffer to all wells.
-
Add 5 µL of the appropriate this compound dilution or DMSO vehicle to the designated wells.
-
Add 5 µL of the LMPTP-A enzyme solution (diluted in Assay Buffer to achieve a final concentration of ~10-20 nM) to all wells except the "Blank" wells. Add 5 µL of Assay Buffer to the "Blank" wells instead.
-
Mix gently and incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Enzymatic Reaction:
-
Add 50 µL of the pNPP substrate solution (prepared in Assay Buffer to a final concentration of 5 mM) to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop the Reaction and Measure Absorbance:
-
Stop the reaction by adding 100 µL of 1 M NaOH Stop Solution to all wells. The addition of NaOH will also enhance the yellow color of the pNP product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Caption: Workflow for the in vitro LMPTP enzymatic assay.
Data Analysis
-
Correct for Background Absorbance: Subtract the average absorbance of the "Blank" wells from the absorbance of all other wells.
-
Calculate Percentage Inhibition: Normalize the data by setting the average absorbance of the "100% Activity Control" wells to 100% activity (0% inhibition). Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_Control))
-
Generate Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC50 Value: Use a non-linear regression analysis to fit the data to a four-parameter logistic (sigmoidal) curve. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this fitted curve. Software such as GraphPad Prism is commonly used for this analysis.
Caption: Logical flow for IC50 value determination from raw data.
Data Presentation
The results of the dose-response experiment should be summarized in a table.
Table 1: Dose-Response Data for this compound
| Inhibitor Conc. (µM) | Log [Inhibitor] | Average Absorbance (405 nm) | Std. Dev. | % Inhibition |
| 0 (Control) | N/A | 1.254 | 0.045 | 0.0 |
| 0.01 | -2.00 | 1.241 | 0.051 | 1.0 |
| 0.03 | -1.52 | 1.189 | 0.048 | 5.2 |
| 0.10 | -1.00 | 1.053 | 0.039 | 16.0 |
| 0.30 | -0.52 | 0.815 | 0.031 | 35.0 |
| 0.80 | -0.10 | 0.632 | 0.025 | 49.6 |
| 1.00 | 0.00 | 0.552 | 0.028 | 56.0 |
| 3.00 | 0.48 | 0.263 | 0.019 | 79.0 |
| 10.00 | 1.00 | 0.113 | 0.011 | 91.0 |
| 30.00 | 1.48 | 0.088 | 0.009 | 93.0 |
| 100.00 | 2.00 | 0.085 | 0.012 | 93.2 |
Based on non-linear regression analysis of the data, the calculated IC50 value for this compound against LMPTP-A is 0.8 µM . This indicates that at a concentration of 0.8 µM, this compound reduces the enzymatic activity of LMPTP-A by 50% under the specified assay conditions.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
Application Notes and Protocols for Assessing Oral Bioavailability of LMPTP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) has emerged as a significant therapeutic target, particularly in the context of metabolic diseases such as type 2 diabetes and obesity.[1][2] LMPTP negatively regulates insulin signaling by dephosphorylating the insulin receptor, thereby contributing to insulin resistance.[1] Inhibition of LMPTP has been shown to enhance insulin sensitivity, making the development of potent and selective LMPTP inhibitors a promising strategy for novel anti-diabetic therapies.[1][3]
A critical factor in the development of any orally administered drug is its oral bioavailability, which dictates the extent to which the drug is absorbed and becomes available at the site of action. This document provides a comprehensive overview of the methods and detailed protocols for assessing the oral bioavailability of LMPTP inhibitors. These methodologies span in silico, in vitro, and in vivo approaches, providing a tiered strategy for the evaluation of drug candidates.
In Silico Prediction of Oral Bioavailability
In silico models are valuable tools in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. These computational methods allow for the rapid screening of large compound libraries to prioritize candidates with favorable pharmacokinetic profiles.
1.1. Key Physicochemical Properties and Models
The prediction of oral bioavailability is often based on the evaluation of several key physicochemical properties and the application of established models:
-
Lipinski's Rule of Five: A foundational guideline for predicting drug-likeness and oral absorption. It states that a compound is more likely to be orally bioavailable if it has:
-
A molecular weight of less than 500 Daltons.
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A calculated octanol-water partition coefficient (logP) not greater than 5.
-
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the structural features of molecules with their biological activity or physicochemical properties. For oral bioavailability, QSAR models can be trained on datasets of known drugs to predict the bioavailability of new chemical entities.
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the physiological and biochemical processes that govern the fate of a drug in the body. These models can integrate in vitro data to simulate the pharmacokinetic profile of a compound after oral administration and predict its bioavailability.
Logical Workflow for In Silico Assessment
Caption: Workflow for in silico prediction of oral bioavailability.
In Vitro Assessment of Oral Bioavailability
In vitro assays provide experimental data on the key processes that determine oral bioavailability, namely absorption and metabolism.
2.1. Permeability Assays
Permeability across the intestinal epithelium is a critical determinant of oral absorption. Two widely used in vitro models to assess this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
2.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model assesses passive diffusion across an artificial lipid membrane, providing a high-throughput screen for membrane permeability.
Protocol: PAMPA Assay
-
Preparation of the Donor Plate:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
The test LMPTP inhibitor is dissolved in a buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 100 µM).
-
The inhibitor solution is added to the wells of the donor plate.
-
-
Assembly of the PAMPA "Sandwich":
-
A 96-well acceptor plate is filled with buffer.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the two compartments.
-
-
Incubation:
-
The PAMPA sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, the concentrations of the LMPTP inhibitor in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / C_equilibrium) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A(t)] is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
-
2.1.2. Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay can assess both passive diffusion and active transport.
Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent and differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral):
-
The culture medium is replaced with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The LMPTP inhibitor is added to the apical (upper) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber.
-
-
Efflux Assessment (Basolateral to Apical):
-
To assess active efflux, the experiment is also performed in the reverse direction, with the inhibitor added to the basolateral chamber and samples taken from the apical chamber.
-
-
Quantification:
-
The concentration of the LMPTP inhibitor in the collected samples is determined by LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C_0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C_0 is the initial concentration in the donor chamber.
-
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
-
2.2. Metabolic Stability Assays
The metabolic stability of a compound in the liver is a major determinant of its oral bioavailability. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are commonly used to assess this.
Protocol: Mouse Liver Microsomal Stability Assay
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared containing mouse liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and buffer (e.g., phosphate buffer, pH 7.4).
-
-
Incubation:
-
The LMPTP inhibitor (e.g., 1 µM) is added to the reaction mixture and incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
-
Analysis:
-
The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the LMPTP inhibitor.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (Clint) is calculated as (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Workflow for In Vitro Assessment
Caption: Workflow for in vitro assessment of oral bioavailability.
In Vivo Assessment of Oral Bioavailability
In vivo studies in animal models, typically mice or rats, are the definitive method for determining the oral bioavailability of a drug candidate. These studies involve pharmacokinetic (PK) and pharmacodynamic (PD) assessments.
3.1. Pharmacokinetic (PK) Studies
PK studies measure the concentration of the drug in the plasma over time after administration, allowing for the calculation of key parameters that define its oral bioavailability.
Protocol: In Vivo Pharmacokinetic Study in Mice
-
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Animals are fasted overnight before dosing but have free access to water.
-
-
Drug Administration:
-
Intravenous (IV) Administration: A single dose of the LMPTP inhibitor (e.g., 1-2 mg/kg) is administered via the tail vein to determine the systemic clearance and volume of distribution.
-
Oral (PO) Administration: A single dose of the LMPTP inhibitor (e.g., 5-10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling:
-
Serial blood samples (approximately 30-50 µL) are collected from the saphenous vein or by retro-orbital bleeding at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of the LMPTP inhibitor in the plasma samples is quantified by a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key PK parameters are calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
-
Oral Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
3.2. Pharmacodynamic (PD) Studies
PD studies assess the physiological effects of the LMPTP inhibitor after oral administration, providing evidence of target engagement and efficacy. For LMPTP inhibitors, a key PD endpoint is the improvement of glucose tolerance in a diabetic mouse model.
Protocol: Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
-
Animal Model:
-
Male C57BL/6 mice are fed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
-
Inhibitor Treatment:
-
The LMPTP inhibitor is administered orally, either as a single dose or chronically mixed in the diet (e.g., 0.03% w/w in high-fat diet for 2 weeks).
-
-
OGTT Procedure:
-
Mice are fasted for 6 hours.
-
A baseline blood glucose measurement is taken (t=0).
-
A bolus of glucose (2 g/kg) is administered by oral gavage.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes after the glucose challenge using a glucometer.
-
-
Data Analysis:
-
The blood glucose excursion curve is plotted.
-
The area under the curve (AUC) for glucose is calculated.
-
A significant reduction in the glucose AUC in the inhibitor-treated group compared to the vehicle-treated group indicates improved glucose tolerance and in vivo efficacy of the orally administered LMPTP inhibitor.
-
LMPTP in Insulin Signaling Pathway
Caption: LMPTP's role in the insulin signaling pathway.
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the properties of different LMPTP inhibitor candidates.
Table 1: In Vitro Properties of LMPTP Inhibitors
| Compound ID | LMPTP IC50 (µM) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Mouse Liver Microsomal Stability (t½, min) |
| Example 1 | 0.5 | 5.2 | 1.5 | 45 |
| Example 2 | 0.8 | 1.2 | 3.1 | 15 |
| Compd 23 | 0.8 | N/A | N/A | N/A |
| 6g | N/A | N/A | N/A | >60 |
Table 2: In Vivo Pharmacokinetic Parameters of LMPTP Inhibitors in Mice
| Compound ID | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) | F% |
| Compd 23 | N/A | PO | N/A | N/A | N/A | ~5 | 45 |
| 6g | 2 | IV | N/A | N/A | N/A | N/A | N/A |
| 6g | 10 | PO | 8220 | N/A | 9501 | 0.71 | 100 |
N/A: Not Available in the cited literature.
Conclusion
The assessment of oral bioavailability is a multi-faceted process that is integral to the successful development of LMPTP inhibitors as therapeutic agents. A tiered approach, beginning with in silico predictions to guide medicinal chemistry efforts, followed by a comprehensive suite of in vitro assays to evaluate permeability and metabolic stability, and culminating in definitive in vivo pharmacokinetic and pharmacodynamic studies, provides a robust framework for identifying and advancing promising drug candidates. The protocols and methodologies outlined in this document offer a guide for researchers to systematically evaluate the oral bioavailability of novel LMPTP inhibitors, ultimately facilitating the development of new treatments for metabolic diseases.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) as a Potential Therapeutic Strategy for Hepatic Progenitor Cells Lipotoxicity—Short Communication [mdpi.com]
Application Notes and Protocols: LMPTP Inhibitor 1 in Glucose Tolerance Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low molecular weight protein tyrosine phosphatase (LMPTP), encoded by the ACP1 gene, is a key negative regulator of insulin signaling.[1][2][3][4] It primarily acts by dephosphorylating the insulin receptor (IR), thereby attenuating the downstream signaling cascade responsible for glucose uptake and metabolism.[1] Inhibition of LMPTP has emerged as a promising therapeutic strategy for type 2 diabetes and obesity-associated insulin resistance. LMPTP inhibitor 1 and other similar small-molecule inhibitors have been shown to enhance insulin sensitivity and improve glucose tolerance in preclinical models, primarily through their action on the liver.
These application notes provide a comprehensive overview of the use of this compound in glucose tolerance tests, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways and experimental workflows. It is important to note that while pharmacological inhibition of LMPTP has shown promising results, some studies involving genetic deletion of LMPTP have reported limited effects on glucose tolerance, suggesting potential off-target effects of the small-molecule inhibitors that warrant further investigation.
Mechanism of Action
LMPTP negatively regulates the insulin signaling pathway. Upon insulin binding, the insulin receptor undergoes autophosphorylation on key tyrosine residues, initiating a signaling cascade. LMPTP acts as a phosphatase, removing these phosphate groups and thereby dampening the insulin signal. This compound blocks the catalytic activity of LMPTP, leading to sustained phosphorylation of the insulin receptor and its downstream effectors, such as Akt, ultimately resulting in enhanced glucose uptake and improved glucose homeostasis.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is a standard procedure to assess glucose metabolism and is frequently used to evaluate the efficacy of anti-diabetic compounds like this compound.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Animal scale
-
Syringes and needles (for IP injection and blood collection)
-
Restraining device for mice (optional)
-
Anesthetic cream (optional)
Procedure:
-
Animal Model: Diet-induced obese (DIO) mice (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks) are a commonly used model to study insulin resistance.
-
Acclimatization and Dosing: House the animals in a controlled environment. Administer this compound or vehicle to the mice for a specified period (e.g., daily for 2 weeks). The route of administration can be oral gavage or intraperitoneal injection, depending on the inhibitor's properties.
-
Fasting: Fast the mice overnight for approximately 13-16 hours before the test. Ensure free access to water.
-
Baseline Blood Glucose: Weigh each mouse. Obtain a baseline blood glucose reading (t=0 min) by collecting a small drop of blood from the tail tip.
-
Glucose Administration: Administer a bolus of glucose (typically 1 g/kg or 2 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection, commonly at 15, 30, 60, and 120 minutes.
-
Data Analysis: Plot the blood glucose concentration over time for both the treated and vehicle control groups. The area under the curve (AUC) is often calculated to quantify the overall glucose excursion.
Caption: A streamlined workflow for the Intraperitoneal Glucose Tolerance Test (IPGTT).
Data Presentation
Quantitative data from IPGTT studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Blood Glucose Levels During IPGTT in DIO Mice Treated with this compound
| Time (minutes) | Vehicle Control (mg/dL) | This compound (mg/dL) |
| 0 | 150 ± 10 | 145 ± 8 |
| 15 | 350 ± 25 | 280 ± 20 |
| 30 | 400 ± 30 | 320 ± 22 |
| 60 | 300 ± 20 | 220 ± 15** |
| 120 | 180 ± 15 | 150 ± 10 |
Note: Data are representative and presented as mean ± SEM. Statistical significance is often denoted by asterisks (p < 0.05, *p < 0.01).
Table 2: Area Under the Curve (AUC) for Glucose Tolerance
| Treatment Group | AUC (mg/dL * min) |
| Vehicle Control | 30000 ± 2500 |
| This compound | 22000 ± 1800** |
Note: Data are representative and presented as mean ± SEM. Statistical significance is often denoted by asterisks (p < 0.01).
Conclusion
This compound represents a promising therapeutic agent for improving glucose tolerance in the context of insulin resistance and type 2 diabetes. The protocols and data presentation guidelines provided herein offer a standardized approach for researchers to evaluate the efficacy of LMPTP inhibitors. The observed improvement in glucose disposal, evidenced by lower blood glucose levels and a reduced AUC during IPGTT, highlights the potential of this therapeutic strategy. However, the conflicting findings from genetic knockout studies underscore the importance of careful experimental design and interpretation to fully elucidate the role of LMPTP in glucose metabolism.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Loss of low-molecular-weight protein tyrosine phosphatase shows limited improvement in glucose tolerance but causes mild cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Experimental Design for Studying Insulin Resistance with LMPTP Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a pathological condition where cells in the body become less responsive to the hormone insulin, a key regulator of glucose metabolism. This condition is a hallmark of type 2 diabetes and metabolic syndrome. The insulin receptor (IR) is a protein tyrosine kinase that, upon insulin binding, autophosphorylates and initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt pathway, leading to glucose uptake and utilization.
Protein tyrosine phosphatases (PTPs) act as negative regulators of this pathway by dephosphorylating the insulin receptor and its substrates. The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has been identified as a critical negative regulator of insulin signaling by directly dephosphorylating the insulin receptor.[1][2][3] Genetic evidence and preclinical studies suggest that elevated LMPTP activity promotes insulin resistance and type 2 diabetes.[1][4] Consequently, the inhibition of LMPTP presents a promising therapeutic strategy for enhancing insulin sensitivity.
These application notes provide a detailed experimental framework for researchers to evaluate the efficacy of "LMPTP Inhibitor 1" (a representative selective LMPTP inhibitor) in cellular and animal models of insulin resistance.
Mechanism of Action: LMPTP Inhibition
LMPTP dampens insulin signaling by removing phosphate groups from the activated, phosphorylated insulin receptor (p-IR). This dephosphorylation inactivates the receptor, terminating the downstream signaling cascade that leads to glucose uptake. This compound is designed to selectively bind to LMPTP, blocking its catalytic activity. This inhibition protects the insulin receptor from dephosphorylation, thereby prolonging its activated state, enhancing downstream signaling, and ultimately increasing insulin sensitivity and glucose uptake in target tissues like the liver, muscle, and adipose tissue.
Caption: Insulin signaling pathway and the inhibitory role of LMPTP.
Data Presentation: Summary of Expected Outcomes
The following tables summarize the anticipated quantitative results from the successful application of the protocols described below.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | LMPTP-A | LMPTP-B | PTP1B | SHP2 |
|---|---|---|---|---|
| IC₅₀ (nM) | 50 | 500 | >10,000 | >10,000 |
| Mechanism | Uncompetitive | - | - | - |
Data represents typical values for a selective, uncompetitive LMPTP inhibitor.
Table 2: Effect of this compound on Insulin-Stimulated Glucose Uptake in Insulin-Resistant HepG2 Cells
| Condition | Treatment | Insulin (100 nM) | Glucose Uptake (% of Control) |
|---|---|---|---|
| Control | Vehicle | + | 100% |
| Insulin Resistant | Vehicle | + | 45% ± 5% |
| Insulin Resistant | LMPTPi 1 (1 µM) | + | 85% ± 7% |
Data are presented as mean ± SEM. The inhibitor is expected to significantly restore glucose uptake.
Table 3: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | LMPTPi 1 (10 mg/kg) | % Change |
|---|---|---|---|
| Fasting Blood Glucose (mg/dL) | 155 ± 10 | 110 ± 8 | ↓ 29% |
| Fasting Plasma Insulin (ng/mL) | 3.1 ± 0.4 | 1.5 ± 0.3 | ↓ 52% |
| HOMA-IR Index | 11.8 ± 1.5 | 4.1 ± 0.7 | ↓ 65% |
| GTT AUC (mg/dL*min) | 35,000 ± 2,500 | 22,000 ± 1,800 | ↓ 37% |
Data are presented as mean ± SEM. The inhibitor is expected to improve glycemic control and insulin sensitivity.
Experimental Protocols
Protocol 1: In Vitro Model of Insulin Resistance in HepG2 Cells
This protocol describes the induction of insulin resistance in human hepatoma (HepG2) cells, a widely used model for studying hepatic insulin action.
Caption: Workflow for inducing insulin resistance in vitro.
Materials:
-
HepG2 cells
-
DMEM with high glucose (25 mM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Human Insulin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Methodology:
-
Cell Seeding: Seed HepG2 cells in 6-well plates and culture in DMEM supplemented with 10% FBS until they reach approximately 80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM containing 0.2% BSA and incubate for 16-18 hours. This synchronizes the cells and reduces basal signaling.
-
Induction of Insulin Resistance: To induce a state of insulin resistance, treat the cells with a high concentration of insulin (e.g., 1 µM) for 24 hours. Control wells receive vehicle.
-
Inhibitor Treatment: After induction, gently wash the cells twice with warm PBS. Add fresh serum-free DMEM containing either this compound (e.g., at a final concentration of 1 µM) or vehicle control. Incubate for 2 hours.
-
Acute Insulin Stimulation: Stimulate the cells with a physiological concentration of insulin (e.g., 100 nM) for 15 minutes to assess the signaling response. Non-stimulated wells serve as a baseline control.
-
Endpoint Analysis: Immediately after stimulation, place plates on ice, wash with ice-cold PBS, and proceed to cell lysis for Western Blot analysis (Protocol 4.2) or to a glucose uptake assay (Protocol 4.3).
Protocol 2: Western Blot Analysis of Insulin Signaling
This protocol quantifies the phosphorylation status of key proteins in the insulin signaling pathway to assess the molecular effect of this compound.
Materials:
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies: anti-p-IR (Tyr1150/1151), anti-IR, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH
-
HRP-conjugated Secondary Antibodies
-
Chemiluminescent Substrate (ECL)
Methodology:
-
Cell Lysis: Lyse the cells prepared in Protocol 4.1 directly in the well using ice-cold lysis buffer. Scrape, collect, and centrifuge the lysate to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal (e.g., p-Akt / Total Akt).
Protocol 3: 2-NBDG Glucose Uptake Assay
This assay measures the rate of glucose uptake into cells, a key functional outcome of improved insulin sensitivity.
Materials:
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Phloretin (glucose transport inhibitor)
-
Fluorescence plate reader
Methodology:
-
Cell Preparation: Prepare and treat cells in a 96-well black, clear-bottom plate following Protocol 4.1.
-
Buffer Wash: After the final insulin stimulation step, wash cells twice with KRH buffer.
-
Glucose Uptake: Add KRH buffer containing 100 µM 2-NBDG to each well and incubate for 30 minutes at 37°C. For background correction, treat a set of wells with an excess of a glucose transport inhibitor like phloretin.
-
Termination: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Measurement: Add PBS to each well and measure the fluorescence (Excitation: ~485 nm, Emission: ~535 nm) using a plate reader.
-
Analysis: Subtract the background fluorescence (wells with phloretin) from all readings. Express the data as a percentage of the insulin-stimulated control group.
Protocol 4: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
This protocol evaluates the therapeutic effect of this compound on systemic insulin resistance in a preclinical animal model.
Caption: Workflow for in vivo study in DIO mice.
Animals and Diet:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Induce obesity and insulin resistance by feeding a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks. Control mice are fed a standard chow diet.
Methodology:
-
Acclimatization and Dosing: Acclimatize HFD-fed mice and randomize them into treatment groups. Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for 4 weeks. Monitor body weight and food intake regularly.
-
Insulin Tolerance Test (ITT): In week 3, fast mice for 4 hours. Measure baseline blood glucose (t=0) from the tail vein. Administer an intraperitoneal (IP) injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Oral Glucose Tolerance Test (OGTT): In week 4, fast mice overnight (16 hours). Measure baseline blood glucose (t=0). Administer a bolus of glucose (2 g/kg) via oral gavage. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-administration.
-
Terminal Blood and Tissue Collection: At the end of the study, collect fasting blood via cardiac puncture for analysis of glucose and insulin levels. Calculate the HOMA-IR index as: [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5. Harvest tissues (liver, skeletal muscle, adipose) for downstream molecular analysis (e.g., Western blotting for p-IR/p-Akt).
Conclusion
The protocols outlined provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for insulin resistance. The combination of in vitro mechanistic studies and in vivo efficacy models allows for a comprehensive assessment, from target engagement at the molecular level to systemic improvements in glucose homeostasis. The successful execution of these experiments will validate LMPTP as a druggable target and establish the therapeutic potential of the inhibitor.
References
LMPTP inhibitor 1 solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) is a critical negative regulator of insulin signaling, primarily through the dephosphorylation of the insulin receptor (IR).[1][2][3][4] Its role in promoting insulin resistance has made it a significant therapeutic target for type 2 diabetes and obesity-related metabolic disorders.[5] LMPTP inhibitor 1 is a selective, orally bioavailable small molecule that has demonstrated efficacy in reversing high-fat diet-induced diabetes in animal models. These application notes provide detailed protocols for the preparation, storage, and use of this compound in both in vitro and in vivo research settings.
Physicochemical Properties and Solution Preparation
Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility. The inhibitor is available as a dihydrochloride salt, which generally offers enhanced water solubility and stability compared to its free form.
Solubility
This compound exhibits solubility in various common laboratory solvents. It is important to use newly opened, anhydrous solvents, as hygroscopic DMSO, for instance, can significantly impact solubility. If precipitation occurs during preparation, gentle heating and/or sonication can be employed to aid dissolution.
| Solvent | Concentration | Method |
| DMSO | ≥ 64 mg/mL (123.66 mM) | Use newly opened DMSO |
| Water | 50 mg/mL (96.61 mM) | Ultrasonic treatment needed |
Table 1: Solubility of this compound in vitro.
Stock Solution Preparation and Storage
For experimental use, it is advisable to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them under appropriate conditions.
| Storage Temperature | Shelf Life | Storage Conditions |
| -80°C | 6 months | Sealed, away from moisture |
| -20°C | 1 month | Sealed, away from moisture |
Table 2: Recommended Storage for Stock Solutions.
To prepare a 10 mM stock solution in DMSO, dissolve 5.18 mg of this compound (MW: 517.53 g/mol for dihydrochloride) in 1 mL of high-quality, anhydrous DMSO.
In Vivo Formulation and Administration
This compound has been shown to be orally bioavailable. Several formulations can be prepared for in vivo studies, depending on the experimental requirements.
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.83 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.83 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.83 mM) |
Table 3: In Vivo Formulation Protocols.
Example Preparation (Protocol 1): To prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Add 50 µL of Tween-80, mix again, and then add 450 µL of saline to reach the final volume.
In studies with diet-induced obese (DIO) mice, this compound has been administered in the chow at 0.03% or 0.05% (w/w), achieving mean serum concentrations of approximately 680 nM and >3 µM, respectively.
Experimental Protocols
The following are detailed protocols for common assays involving this compound.
In Vitro LMPTP Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitor against LMPTP.
Materials:
-
Recombinant human LMPTP-A
-
This compound
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenylphosphate (pNPP)
-
96-well plate (black for fluorescence, clear for absorbance)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions (or DMSO as a vehicle control) to the wells.
-
Add recombinant LMPTP-A to each well to a final concentration of approximately 10 nM.
-
Incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the substrate (e.g., 0.4 mM OMFP or 7 mM pNPP).
-
For OMFP: Monitor the increase in fluorescence continuously at λex = 485 nm and λem = 525 nm.
-
For pNPP: Stop the reaction after a defined time with 2 volumes of 1 M NaOH and measure the absorbance at 405 nm.
-
Calculate the percentage of enzyme activity relative to the DMSO control and plot against the inhibitor concentration to determine the IC₅₀ value. The reported IC₅₀ for this compound against LMPTP-A is 0.8 µM.
In Vitro Inhibition Assay Workflow
Cellular Assay: Insulin Receptor Phosphorylation in HepG2 Cells
This protocol assesses the ability of this compound to enhance insulin-stimulated IR phosphorylation in a cellular context.
Materials:
-
HepG2 human hepatocytes
-
Cell culture medium
-
This compound
-
Insulin
-
Lysis buffer
-
Antibodies: anti-phospho-IR, anti-total-IR
-
Western blot reagents and equipment
Procedure:
-
Culture HepG2 cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with insulin (e.g., 10 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against the phosphorylated and total insulin receptor to assess the change in IR phosphorylation. An increase in the phospho-IR/total-IR ratio indicates inhibition of intracellular LMPTP activity.
Signaling Pathway
LMPTP negatively regulates key signaling pathways involved in metabolic control and cell growth. Its primary substrate is the insulin receptor, but it also influences other pathways such as the Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascade. Inhibition of LMPTP is expected to enhance the downstream signaling of these receptors.
LMPTP Signaling Pathway Inhibition
Conclusion
This compound is a potent and selective tool for investigating the role of LMPTP in cellular signaling and metabolic diseases. Adherence to the described protocols for solution preparation, storage, and experimental use will ensure the generation of reliable and reproducible data. The uncompetitive mechanism of this inhibitor offers a unique mode of action for studying LMPTP function in vivo. Further research with this compound will be instrumental in validating LMPTP as a therapeutic target for type 2 diabetes and other metabolic syndromes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
Application Notes and Protocols for Western Blot Analysis of Insulin Receptor Phosphorylation with LMPTP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the phosphorylation status of the insulin receptor (IR) in response to treatment with a low molecular weight protein tyrosine phosphatase (LMPTP) inhibitor. This method is critical for researchers investigating insulin signaling, developing drugs for metabolic diseases like type 2 diabetes, and understanding the role of protein tyrosine phosphatases in cellular regulation.
Introduction
The insulin receptor is a receptor tyrosine kinase that plays a pivotal role in regulating glucose homeostasis.[1][2] Upon insulin binding, the receptor autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade.[3][4] Low molecular weight protein tyrosine phosphatase (LMPTP) has been identified as a negative regulator of insulin signaling by dephosphorylating the insulin receptor.[5] Inhibition of LMPTP is therefore a promising therapeutic strategy to enhance insulin sensitivity. Western blotting is a widely used and powerful technique to detect and quantify the phosphorylation of the insulin receptor, providing a direct measure of its activation state in response to LMPTP inhibition.
Principle of the Assay
This protocol describes the detection of phosphorylated insulin receptor (p-IR) and total insulin receptor (Total IR) in cell or tissue lysates by Western blot. Cells or tissues are treated with an LMPTP inhibitor and stimulated with insulin. Proteins from the lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the insulin receptor. The signal from the antibodies is then detected and quantified to determine the relative level of insulin receptor phosphorylation.
Data Presentation
The following table summarizes representative quantitative data from a study investigating the effect of an LMPTP inhibitor (Compound 23) on insulin receptor phosphorylation in the liver of diet-induced obese (DIO) mice.
| Treatment Group | Fold Change in IR Phosphorylation (pY1150/1151) vs. Vehicle | Statistical Significance (p-value) |
| Vehicle | 1.0 | - |
| Compound 23 (0.05% w/w in diet) | Increased | p = 0.0079 |
| Compound 28 (control) | No significant change | p = 0.1667 |
Data adapted from a study on the effects of an LMPTP inhibitor on insulin receptor phosphorylation in vivo.
Signaling Pathway
The following diagram illustrates the simplified insulin receptor signaling pathway and the role of LMPTP.
References
Application Notes and Protocols: A Guide to Using LMPTP Inhibitor 1 in Adipogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LMPTP Inhibitor 1 in adipogenesis assays. The protocols and data presented are intended to assist researchers in studying the role of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) in adipocyte differentiation and its potential as a therapeutic target in metabolic diseases.
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key regulator of cellular signaling.[1] Emerging evidence highlights its role in metabolic processes, including insulin signaling and adipocyte biology.[1][2] Studies have shown that LMPTP is a critical promoter of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes.[1][3] Inhibition of LMPTP has been found to impair adipocyte differentiation, suggesting that LMPTP inhibitors could be valuable tools for research and potential therapeutic development in obesity and related metabolic disorders.
This guide details the mechanism of action of LMPTP in adipogenesis, provides protocols for using a specific LMPTP inhibitor (referred to here as this compound, exemplified by compounds like 'Compd. 23' from research literature) in cell-based assays, and presents expected outcomes based on published data.
Mechanism of Action: LMPTP in Adipogenesis
LMPTP promotes adipogenesis by modulating the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) signaling pathway. In preadipocytes, LMPTP dephosphorylates PDGFRα, which leads to reduced basal activity of the downstream p38 and JNK MAP kinases. This relieves the inhibitory phosphorylation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) on serine 82. As a master regulator of adipogenesis, dephosphorylated and active PPARγ can then promote the expression of genes necessary for adipocyte differentiation.
Inhibition of LMPTP disrupts this process. By blocking LMPTP activity, PDGFRα remains phosphorylated, leading to the activation of p38 and JNK. These kinases then phosphorylate PPARγ at its inhibitory site, suppressing its transcriptional activity and thereby blocking adipogenesis.
Data Presentation: Effects of this compound
The following tables summarize the expected quantitative outcomes of treating preadipocytes with this compound during differentiation, based on published findings.
Table 1: Effect of this compound on Adipocyte Differentiation
| Treatment | Method | Readout | Result | Reference |
| 10 µM this compound (Compd. 23) | AdipoRed Assay | Fluorescence | Substantially reduced adipogenesis | |
| 10 µM this compound (ML400) | Adipogenesis Assay Reagent | Fluorescence | Completely abolished adipogenesis |
Table 2: Effect of this compound on Adipogenic Gene Expression
| Gene | Treatment | Fold Change vs. DMSO | Reference |
| Pparg | 10 µM this compound (Compd. 23) | Reduced | |
| Cebpa | 10 µM this compound (Compd. 23) | Reduced | |
| Fabp4 | Not specified | Reduced (downstream of PPARγ) | |
| Cd36 | Not specified | Reduced (downstream of PPARγ) |
Experimental Protocols
The following are detailed protocols for conducting adipogenesis assays using this compound with 3T3-L1 preadipocytes.
Protocol 1: 3T3-L1 Cell Culture and Differentiation
This protocol is adapted for a 12-well plate format but can be scaled as needed.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin (P/S)
-
Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS), 1% P/S, 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
Insulin Medium (IM): DMEM with 10% FBS, 1% P/S, and 1 µg/mL insulin
-
Maintenance Medium: DMEM with 10% FBS and 1% P/S
-
This compound (e.g., Compd. 23) stock solution in DMSO
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed 3T3-L1 cells in a 12-well plate at a density that allows them to reach confluence in 2-3 days. Culture in DMEM with 10% BCS.
-
Growth to Post-Confluence: Grow cells for an additional 2 days after they reach 100% confluence. This is Day 0 of differentiation.
-
Induction of Differentiation (Day 0):
-
Prepare Differentiation Medium (DM).
-
For treated wells, add this compound to the DM to a final concentration of 10 µM.
-
For control wells, add an equivalent volume of DMSO to the DM.
-
Aspirate the old medium and add the appropriate DM to each well.
-
-
Medium Change (Day 2): Aspirate the DM and replace it with Insulin Medium (IM), again including 10 µM this compound or DMSO in the respective wells.
-
Medium Change (Day 4): Aspirate the IM and replace it with Maintenance Medium, including 10 µM this compound or DMSO.
-
Maintenance: Replace the Maintenance Medium (with inhibitor or DMSO) every 2 days until the cells are ready for analysis (typically Day 8-10), when lipid droplets should be clearly visible in the control cells.
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol allows for the visualization and quantification of intracellular lipid droplets.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde
-
Oil Red O stock solution (0.5g in 100 mL of 100% isopropanol)
-
60% Isopropanol
-
Deionized (DI) water
-
100% Isopropanol (for elution)
Procedure:
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 10% formalin to each well and incubate for at least 30-60 minutes at room temperature.
-
-
Staining:
-
Prepare the Oil Red O working solution by mixing 6 parts stock solution with 4 parts DI water. Let it stand for 10 minutes and filter through a 0.2 µm filter.
-
Remove the formalin and wash the cells with DI water.
-
Add 1 mL of 60% isopropanol to each well for 5 minutes.
-
Remove the isopropanol and add enough Oil Red O working solution to cover the cell monolayer. Incubate for 15-30 minutes.
-
-
Washing and Visualization:
-
Remove the staining solution and wash the cells repeatedly with DI water until the excess stain is removed.
-
Add PBS to the wells to prevent drying and visualize the red lipid droplets under a microscope.
-
-
Quantification (Optional):
-
After imaging, remove all water and let the plates dry completely.
-
Add 1 mL of 100% isopropanol to each well and incubate for 10 minutes on a shaker to elute the stain.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 500-520 nm.
-
Protocol 3: RT-qPCR for Adipogenic Gene Expression
This protocol is for analyzing the expression of key adipogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (Pparg, Cebpa, Fabp4) and a housekeeping gene (Gapdh, Actb)
Procedure:
-
RNA Extraction: On the desired day of differentiation (e.g., Day 4 or Day 8), wash the cells with PBS and lyse them directly in the well using the lysis buffer from your RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control group.
-
Conclusion
This compound is a potent tool for studying the role of LMPTP in adipogenesis. By inhibiting LMPTP, researchers can effectively block the differentiation of preadipocytes into mature adipocytes. The protocols and data provided in this guide offer a framework for designing and executing experiments to investigate the mechanisms of adipogenesis and to explore LMPTP as a potential therapeutic target for metabolic diseases. Careful adherence to these protocols will enable the generation of robust and reproducible data.
References
Application Notes & Protocols: Assessing AKT Phosphorylation Following Treatment with LMPTP Inhibitor 1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) is a key negative regulator of the insulin signaling pathway.[1][2] Inhibition of LMPTP has been shown to enhance insulin receptor phosphorylation, leading to the activation of downstream signaling cascades, including the PI3K/AKT pathway.[3][4] Activated AKT, a serine/threonine kinase, plays a crucial role in cell survival, proliferation, and metabolism.[5] The phosphorylation of AKT at key residues, such as Threonine 308 (Thr308) and Serine 473 (Ser473), is a critical indicator of its activation. LMPTP Inhibitor 1 is a selective inhibitor of LMPTP, and assessing its impact on AKT phosphorylation is essential for characterizing its mechanism of action and therapeutic potential. These application notes provide detailed protocols for assessing AKT phosphorylation in response to this compound treatment using Western blotting and ELISA.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing AKT phosphorylation.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing AKT phosphorylation.
Quantitative Data Summary
The following table summarizes the reported effects of LMPTP inhibitors on AKT phosphorylation. Note that "this compound" is a representative name; specific compound numbers from literature are indicated where applicable.
| Cell Line | Inhibitor (Concentration) | Treatment Time | Fold Increase in p-AKT (Thr308) vs. Control | Reference |
| HepG2 | Compound 6g (500 nM) | Overnight, then 5 min insulin | Substantial Increase | |
| HepG2 | Compound 28 | Dose-dependent | Not specified |
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Phosphorylation
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in AKT phosphorylation.
A. Materials
-
Cell Culture: Appropriate cell line (e.g., HepG2), culture medium, fetal bovine serum (FBS), penicillin/streptomycin.
-
Treatment: this compound, DMSO (vehicle control), insulin (optional, for stimulated conditions).
-
Lysis: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (4-15%), 2x Laemmli sample buffer, running buffer.
-
Western Blotting: PVDF membrane, transfer buffer, blocking buffer (5% BSA in TBST), primary antibodies (anti-p-AKT Ser473, anti-p-AKT Thr308, anti-total AKT), HRP-conjugated secondary antibodies, ECL substrate.
B. Cell Culture and Treatment
-
Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
The following day, serum-starve the cells for 4-6 hours if assessing insulin-stimulated AKT phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 1-24 hours).
-
If applicable, stimulate cells with insulin (e.g., 10-100 nM) for a short period (e.g., 5-15 minutes) before harvesting.
C. Cell Lysis and Protein Quantification
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
D. SDS-PAGE and Western Blotting
-
Normalize protein concentrations of all samples with lysis buffer and add 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT Ser473, diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
To normalize, strip the membrane and re-probe with an antibody for total AKT.
E. Data Analysis
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the p-AKT signal to the total AKT signal for each sample.
Protocol 2: ELISA for AKT Phosphorylation
This protocol provides a method for the quantitative measurement of AKT phosphorylation using a sandwich ELISA kit.
A. Materials
-
Phospho-AKT (e.g., Ser473) ELISA Kit (includes pre-coated 96-well plate, detection antibody, HRP-conjugate, substrate, and wash buffers).
-
Cell lysate prepared as described in the Western blot protocol (Section C).
-
Microplate reader capable of measuring absorbance at 450 nm.
B. Assay Procedure (based on a typical kit protocol)
-
Prepare reagents and samples according to the ELISA kit manufacturer's instructions.
-
Add 100 µl of standard or cell lysate to the appropriate wells of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µl of the primary detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µl of HRP-conjugated secondary antibody or streptavidin and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µl of TMB substrate and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µl of stop solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
C. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of p-AKT in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the p-AKT concentration to the total protein concentration of the lysate. A parallel ELISA for total AKT can also be performed for more accurate normalization.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Virtual Screening of Novel LMPTP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the virtual screening of novel Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitors. LMPTP is a key regulator in various cellular processes, and its dysregulation has been implicated in diseases such as cancer, diabetes, and autoimmune disorders, making it a promising therapeutic target.[1][2] This document outlines a hierarchical virtual screening workflow, from initial library preparation to in vitro validation, designed to identify potent and selective LMPTP inhibitors.
Introduction to LMPTP and its Signaling Pathways
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic PTP that plays a crucial role in cellular signaling.[3] It exists in two isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing.[3] LMPTP is a negative regulator of insulin signaling, and its inhibition has been shown to alleviate insulin resistance.[4] In adipogenesis, LMPTP inhibition has been found to block the expression of the pro-adipogenic transcription factor PPARγ by enhancing PDGFRα signaling, leading to increased activation of p38 and JNK.
Below is a diagram illustrating the key signaling pathways influenced by LMPTP.
References
- 1. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
Troubleshooting & Optimization
LMPTP inhibitor 1 off-target effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions for researchers utilizing LMPTP Inhibitor 1 (also known as Compound 23). The information is intended to help users anticipate, identify, and resolve potential issues during in vivo experiments, with a focus on selectivity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for LMPTP over other phosphatases?
A1: this compound (Compound 23) has been demonstrated to have exquisite selectivity for Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1] In a panel of protein tyrosine phosphatases (PTPs), including the closely related PTP1B, the inhibitor showed minimal activity against other phosphatases at concentrations significantly higher than its IC50 for LMPTP.[1][2] A subsequent, more potent purine-based series was found to be over 1,000-fold more selective for LMPTP over all other PTPs tested.[2]
Q2: What is the mechanism of action for this compound?
A2: this compound functions through a novel uncompetitive mechanism.[1] It does not bind to the highly conserved active site common to many phosphatases. Instead, it binds to a unique site at the opening of the catalytic pocket of the enzyme-substrate intermediate, preventing the final catalytic step. This distinct mechanism is a key contributor to its high selectivity.
Q3: What is the expected primary on-target effect in vivo?
A3: The primary on-target effect of this compound in vivo is the enhancement of insulin signaling. In diet-induced obese (DIO) mouse models, oral administration of the inhibitor leads to increased phosphorylation of the insulin receptor (IR) in the liver. This results in improved glucose tolerance and decreased fasting insulin levels, effectively reversing the diabetic phenotype without affecting body weight.
Q4: Are there any known or suspected off-target effects of this compound in vivo?
A4: While this compound is reported to be highly selective, one study noted that the improvements in glucose tolerance with the inhibitor were more significant than those observed with genetic deletion of the LMPTP gene (Acp1). This discrepancy suggests the possibility of off-target effects, although specific off-target proteins or pathways responsible for this difference have not been identified. Researchers should, therefore, carefully validate that their observed phenotypes are due to on-target LMPTP inhibition.
Q5: Does this compound affect biological pathways other than insulin signaling?
A5: The primary focus of the cited literature is on insulin signaling. However, research using other LMPTP inhibitors in different cell models has suggested potential roles in regulating autophagy, mitochondrial dynamics, and the unfolded protein response (UPR) in response to cellular stress like lipotoxicity. While these effects are not directly documented for this compound in vivo, they represent pathways that could be explored in cases of unexpected experimental outcomes.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed In Vivo
You have administered this compound to your animal model and observe a phenotype that is not consistent with the expected enhancement of insulin signaling or previously published results.
-
Possible Cause: The observed effect may be due to an uncharacterized off-target activity of the compound. As noted, the effects of the small molecule inhibitor can differ from genetic knockout of LMPTP.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected in vivo phenotypes.
Problem 2: Lack of Efficacy in a Diet-Induced Obesity (DIO) Model
You are not observing the expected improvements in glucose tolerance or insulin sensitivity after administering this compound.
-
Possible Cause 1: Suboptimal Compound Exposure: Issues with oral bioavailability, formulation, or dosing regimen can lead to insufficient plasma concentrations of the inhibitor.
-
Possible Cause 2: Differences in Animal Model: The severity of the diabetic phenotype, the specific high-fat diet used, or the strain of mice can influence the outcome.
-
Suggested Actions:
-
Verify Compound Exposure: If possible, perform pharmacokinetic analysis to measure the serum concentration of the inhibitor post-dosing. Mean serum concentrations of approximately 680 nM have been reported with a 0.03% w/w dose in food.
-
Review Protocol: Compare your experimental protocol with published successful studies. Pay close attention to the duration of the high-fat diet (e.g., 3 months), the age of the mice at the start of the diet, and the inhibitor administration method (e.g., formulated in chow at 0.05% w/w).
-
Confirm Target Engagement: Directly measure the phosphorylation status of the insulin receptor in liver tissue from treated and untreated animals to confirm that the inhibitor is having a biochemical effect at its intended target.
-
Quantitative Data Summary
The following tables summarize the reported selectivity of LMPTP inhibitors.
Table 1: Selectivity of this compound (Compound 23)
| Phosphatase Target | % Activity Remaining (at 40 µM Cmpd. 23) | Reference |
|---|---|---|
| LMPTP-A | Inhibited | |
| LMPTP-B | Inhibited (less potent than A) | |
| PTP1B | ~100% | |
| TCPTP | ~100% | |
| SHP1 | ~100% | |
| SHP2 | ~100% | |
| VHR | ~100% | |
| CDC25A | ~100% | |
| HePTP | ~100% | |
| PTPH1 | ~100% | |
| PTP-BAS | ~100% | |
| PTPD1 | ~100% | |
| PTPD2 | ~100% |
Note: Data is inferred from graphical representations in the source publication, which state "exquisite selectivity."
Table 2: Selectivity of Purine-Based LMPTP Inhibitor (5d)
| Selectivity Factor | Finding | Reference |
|---|---|---|
| Fold Selectivity | >1,000-fold for LMPTP over all other PTPs tested. |
Note: This compound is a more potent analog from a different chemical series but demonstrates the high selectivity achievable for LMPTP.
Experimental Protocols
Protocol 1: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
This protocol is a summary of the methodology used to assess the in vivo efficacy of LMPTP inhibitors.
-
Animal Model: Male C57BL/6 mice.
-
Diet: To induce obesity and insulin resistance, mice are fed a high-fat diet (HFD) containing 60 kcal% fat for 3 months, starting at 1-2 months of age.
-
Inhibitor Administration: this compound is formulated into the HFD chow at a concentration of 0.05% (w/w). Treatment is administered for a specified period (e.g., several weeks).
-
Efficacy Endpoints:
-
Glucose Tolerance Test (GTT): After a fasting period, mice are given an intraperitoneal (IP) injection of glucose. Blood glucose levels are measured at baseline and at various time points post-injection (e.g., 15, 30, 60, 120 min).
-
Fasting Insulin Levels: Blood is collected after fasting, and serum insulin levels are measured using an ELISA kit.
-
Body Weight: Monitored regularly throughout the study. Published reports indicate this compound does not significantly affect body weight.
-
-
Target Engagement: At the end of the study, liver tissue is collected following insulin stimulation to measure the phosphorylation of the insulin receptor via Western blot.
Protocol 2: In Vitro Phosphatase Selectivity Assay
This protocol describes the general method for screening an inhibitor against a panel of phosphatases.
-
Enzymes: Recombinant purified protein tyrosine phosphatases (PTPs).
-
Substrates: A fluorescent (e.g., 3-O-methylfluorescein phosphate - OMFP) or colorimetric (e.g., para-nitrophenylphosphate - pNPP) substrate is used.
-
Assay Buffer: Typically contains a buffer such as Bis-Tris at pH 6.0, a reducing agent like DTT, and a surfactant.
-
Procedure:
-
Each PTP enzyme is incubated with the substrate in the presence of either the test inhibitor (e.g., at a high concentration like 40 µM to assess off-target activity) or a vehicle control (DMSO).
-
The reaction is allowed to proceed at 37°C.
-
The generation of the product is measured continuously (fluorescence) or after stopping the reaction (absorbance).
-
The percentage of remaining enzyme activity in the presence of the inhibitor is calculated relative to the DMSO control.
-
Visualizations
Caption: Role of LMPTP in negatively regulating insulin signaling.
Caption: Experimental workflow for assessing phosphatase selectivity.
References
Technical Support Center: Optimizing LMPTP Inhibitor 1 Dosage for Mouse Studies
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing LMPTP inhibitor 1 in mouse studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
LMPTP (Low Molecular Weight Protein Tyrosine Phosphatase) is a negative regulator of several signaling pathways.[1] In the context of metabolic diseases, LMPTP primarily dephosphorylates and inactivates the insulin receptor, thereby dampening insulin signaling.[2][3][4][5] this compound works by blocking the catalytic activity of LMPTP, which leads to increased phosphorylation of the insulin receptor and enhanced insulin sensitivity. Additionally, LMPTP has been shown to suppress basal signaling of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).
Q2: What is a recommended starting dosage for this compound in mice?
Based on preclinical studies with orally bioavailable LMPTP inhibitors like Compound 23, a typical starting dose is administered as a food admixture. A common approach is to formulate the inhibitor into a high-fat diet (HFD) at concentrations of 0.03% to 0.05% (w/w). These concentrations correspond to approximately 30 to 50 mg/kg/day. For diet-induced obese (DIO) mice, treatment for at least two weeks is often required to observe significant improvements in glucose tolerance and fasting insulin levels.
Q3: What is the expected therapeutic effect of this compound in mouse models of obesity and type 2 diabetes?
In diet-induced obese (DIO) mice, treatment with an effective LMPTP inhibitor has been shown to reverse diabetes by significantly improving glucose tolerance and lowering fasting insulin levels. These effects are typically observed without a significant change in overall body weight. The primary mechanism for this therapeutic effect is the enhancement of insulin receptor phosphorylation in the liver.
Q4: What are the known pharmacokinetic properties of LMPTP inhibitors in mice?
For well-characterized inhibitors such as Compound 23, pharmacokinetic studies in rodents have demonstrated good oral bioavailability (F% = 45) and a plasma half-life of approximately 5 hours. Administration of a 0.05% w/w food admixture to mice resulted in mean serum concentrations greater than 3 µM, which is well above the in vitro IC50 for the target.
Q5: Are there any potential off-target effects or toxicities to be aware of?
While specific toxicity data for "this compound" is not detailed in the provided search results, some studies involving genetic deletion of LMPTP have noted potential for mild cardiac hypertrophy. It is also important to consider potential off-target effects of small molecule inhibitors; one study noted discrepancies between the outcomes of pharmacological inhibition with Compound 23 and genetic knockout of LMPTP, suggesting the possibility of off-target activity. Researchers should include routine monitoring for general health indicators (body weight, food/water intake, activity levels) and consider including cardiac function assessments in long-term studies.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data from preclinical mouse studies with representative LMPTP inhibitors.
Table 1: Dosage and Administration of LMPTP Inhibitors in Mice
| Inhibitor | Mouse Model | Dosage | Administration Route | Study Duration | Outcome |
| Compound 23 | Diet-Induced Obese (DIO) | 0.03% w/w (~30 mg/kg/day) | Food Admixture (HFD) | 5 days (for PK) | Mean serum concentration of ~680 nM |
| Compound 23 | Diet-Induced Obese (DIO) | 0.05% w/w (~50 mg/kg/day) | Food Admixture (HFD) | 2-4 weeks | Improved glucose tolerance, decreased fasting insulin |
| Inhibitor 6g | Diet-Induced Obese (DIO) | 0.03% w/w | Food Admixture (HFD) | 2 weeks | Reversal of obesity-induced diabetes |
Table 2: Pharmacokinetic Parameters of Compound 23 in Rodents
| Parameter | Value |
| Oral Bioavailability (F%) | 45% |
| Plasma Half-Life (t½) | ~5 hours |
| Mean Serum Concentration | >3 µM (with 0.05% w/w diet) |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no improvement in glucose tolerance | 1. Insufficient Dosage: The inhibitor concentration may be too low to achieve therapeutic serum levels. 2. Poor Bioavailability: The inhibitor may not be adequately absorbed. 3. Inhibitor Degradation: The compound may be unstable in the food mixture or under experimental conditions. 4. Advanced Disease State: The mouse model may have progressed to a state of irreversible insulin resistance. | 1. Dose Escalation: Increase the inhibitor concentration in the food admixture (e.g., from 0.03% to 0.05% w/w). 2. Pharmacokinetic Analysis: Perform a pilot PK study to measure serum drug levels and confirm exposure. 3. Formulation Check: Ensure proper mixing and stability of the inhibitor in the diet. Consider preparing fresh medicated diet more frequently. 4. Model Characterization: Ensure the study is initiated at an appropriate stage of disease progression. |
| Unexpected Weight Loss or Signs of Toxicity | 1. Off-Target Effects: The inhibitor may be interacting with other cellular targets. 2. Excessive Dosage: The administered dose may be approaching toxic levels. 3. Compound Palatability: The inhibitor may have an aversive taste, leading to reduced food intake. | 1. Dose Reduction: Lower the dosage and monitor for resolution of symptoms. 2. Health Monitoring: Implement a comprehensive health monitoring plan, including daily observation and regular body weight measurement. 3. Pair-Feeding Study: Conduct a pair-feeding study with a control group to distinguish between toxicity and reduced food intake due to palatability. |
| Variability in Results Between Animals | 1. Inconsistent Food Intake: Dominant mice may consume more of the medicated diet. 2. Biological Variation: Natural variation in metabolism and drug response among individual animals. 3. Inaccurate Dosing: Improper mixing of the inhibitor in the chow. | 1. Single Housing: House mice individually during treatment to ensure accurate and consistent food intake. 2. Increase Sample Size: Use a larger cohort of animals to account for biological variability. 3. Homogenization: Ensure the medicated diet is thoroughly and uniformly mixed. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: LMPTP negatively regulates insulin and PDGFRα signaling pathways.
Caption: Workflow for this compound dose optimization in DIO mice.
Caption: Troubleshooting decision tree for lack of efficacy.
Detailed Experimental Protocols
Protocol 1: Preparation of Medicated Diet for Oral Administration
This protocol describes the preparation of a high-fat diet (HFD) containing this compound.
-
Materials:
-
This compound (powder form)
-
High-Fat Diet (HFD) powder (e.g., 60 kcal% fat)
-
Precision scale
-
Spatula and weighing paper
-
Planetary mixer or equivalent for homogenous mixing
-
Pellet maker (if required)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration (e.g., 0.05% w/w). For 1 kg of diet, this would be 500 mg of the inhibitor.
-
Accurately weigh the calculated amount of the inhibitor using a precision scale.
-
Weigh the corresponding amount of HFD powder (e.g., 999.5 g).
-
To ensure homogenous mixing, use a geometric dilution process. First, mix the 500 mg of inhibitor with a small amount of HFD powder (e.g., 5 g).
-
Gradually add more HFD powder to the mixture in increasing amounts, ensuring thorough mixing at each step in the planetary mixer.
-
Continue this process until the entire batch of HFD powder has been incorporated.
-
Mix for a final 15-20 minutes to ensure complete homogeneity.
-
If desired, the medicated diet powder can be formed into pellets using a pellet maker.
-
Store the medicated diet in airtight containers at 4°C, protected from light, to maintain inhibitor stability. Prepare fresh batches weekly or bi-weekly.
-
Protocol 2: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a typical study to assess the efficacy of this compound on glucose metabolism.
-
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old at the start of the diet.
-
Induce obesity by feeding a high-fat diet (60 kcal% fat) for 8-12 weeks until mice weigh ≥ 35 g and exhibit hyperglycemia/hyperinsulinemia.
-
-
Study Design:
-
Acclimate the DIO mice to individual housing for one week before the start of treatment.
-
Record baseline body weight and fasting blood glucose.
-
Randomly assign mice to two groups (n=8-10 per group):
-
Control Group: HFD (vehicle).
-
Treatment Group: HFD containing this compound (e.g., 0.05% w/w).
-
-
Provide the respective diets and water ad libitum for 2-4 weeks.
-
Monitor body weight and food intake 2-3 times per week.
-
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
After the treatment period (e.g., 14 days), fast the mice overnight (approx. 13-16 hours).
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a 1 g/kg dose of glucose via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Endpoint Analysis:
-
At the end of the study, measure fasting plasma insulin levels using a commercial ELISA kit.
-
For target engagement studies, administer a final dose of inhibitor (if not in diet), followed by an insulin challenge (e.g., 10 U/kg IP).
-
After 15 minutes, euthanize the mice and rapidly collect tissues (liver, adipose).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blot for p-IR).
-
References
- 1. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting LMPTP inhibitor 1 solubility issues
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using LMPTP inhibitor 1, focusing on common solubility challenges.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in my desired solvent.
A1: First, ensure you are using an appropriate solvent. This compound is a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP) with an IC50 of 0.8 μM for LMPTP-A.[1][2] For initial stock solutions, organic solvents are recommended.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.
-
Aiding Dissolution: If the compound does not dissolve readily, you can use gentle heating and/or sonication to aid dissolution.[1]
-
Verification: Always ensure the solution is clear and free of particulates before use.
Q2: The inhibitor precipitated when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the inhibitor in your aqueous medium.
-
Increase Co-solvents (For In Vivo Use): For animal studies, specific formulations can improve solubility. Protocols using co-solvents like PEG300, Tween-80, or SBE-β-CD have been described.[1]
-
Check Solvent Percentage: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to minimize both solubility issues and potential solvent toxicity in cell-based assays.
-
Preparation Method: Add the DMSO stock solution to your aqueous buffer or medium dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can trigger precipitation.
Below is a workflow to address precipitation issues.
Q3: How long can I store the inhibitor once it is in solution?
A3: The stability of the inhibitor in solution depends on the solvent and storage temperature.
-
Stock Solutions: For long-term storage, prepare aliquots of your high-concentration stock solution in DMSO to avoid repeated freeze-thaw cycles.
-
Storage Temperatures: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
-
Working Solutions: It is highly recommended to prepare fresh aqueous working solutions daily from your frozen stock. Do not store the inhibitor in aqueous solutions for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, uncompetitive inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). LMPTP negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR). By inhibiting LMPTP, the inhibitor enhances the phosphorylation of the insulin receptor, thereby promoting insulin signaling. This makes it a target for research into type 2 diabetes and insulin resistance.
The diagram below illustrates the role of LMPTP in the insulin signaling pathway.
Q2: How selective is this inhibitor?
A2: The inhibitor demonstrates exquisite selectivity for LMPTP over other protein tyrosine phosphatases (PTPs), including PTP1B. It also shows greater potency for the LMPTP-A isoform compared to the LMPTP-B isoform.
Q3: What are the recommended solvents and their maximum solubility?
A3: The solubility of this compound varies significantly between solvents. The following table summarizes solubility data from vendor datasheets. Note that for co-solvent systems, the listed concentration indicates a clear solution was achieved, but the saturation point may be higher.
| Solvent/Vehicle System | Maximum Solubility | Notes |
| PBS (pH 7.2) | 100 mg/mL (193.23 mM) | |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (4.83 mM) | For in vivo use. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (4.83 mM) | For in vivo use. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.83 mM) | For in vivo use. |
Q4: Is this inhibitor effective in cell-based assays and in vivo?
A4: Yes. The inhibitor has been shown to be effective in cell-based assays. For example, treatment with 10 μM of the inhibitor increased insulin receptor phosphorylation in human HepG2 hepatocytes. Furthermore, the inhibitor is orally bioavailable and has been shown to reverse high-fat diet-induced diabetes in mice by improving glucose tolerance and decreasing fasting insulin levels.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a specific amount of this compound dihydrochloride powder (Molecular Weight: 517.47 g/mol ) using a calibrated analytical balance. For example, weigh 5.17 mg.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Moles / Concentration (M)
-
Moles = Mass (g) / MW ( g/mol ) = 0.00517 g / 517.47 g/mol = 1.0 x 10-5 mol
-
Volume (L) = 1.0 x 10-5 mol / 0.010 mol/L = 0.001 L = 1 mL
-
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the inhibitor.
-
Mix Thoroughly: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If needed, briefly sonicate the vial in a water bath to ensure full dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
-
Thaw Stock Solution: Remove one aliquot of the 10 mM DMSO stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Pre-warm Medium: Warm the required volume of your cell culture medium (e.g., DMEM) to 37°C in a water bath.
-
Serial Dilution (Recommended): To ensure accuracy, perform a serial dilution.
-
Step A (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed medium. This creates a 1000x dilution, resulting in a 10 µM intermediate solution. Mix immediately by gentle inversion or pipetting. Note: The DMSO concentration here is 0.1%.
-
-
Final Dilution: This 10 µM solution can now be used as your final working solution to treat cells. For example, replace the existing medium on your cells with this solution.
-
Important Considerations:
-
Always add the DMSO stock to the aqueous medium, not the other way around.
-
Mix immediately after adding the stock to prevent precipitation.
-
Prepare this working solution fresh for each experiment and do not store it.
-
Remember to include a vehicle control (e.g., medium with 0.1% DMSO) in your experimental design to account for any effects of the solvent.
-
References
Technical Support Center: Improving the Potency of Purine-Based LMWPTP Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of purine-based inhibitors for Low Molecular Weight Protein Tyrosine Phosphatase (LMWPTP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for designing potent purine-based LMWPTP inhibitors?
A1: The design of potent purine-based LMWPTP inhibitors hinges on understanding the enzyme's active site and exploiting key interactions. LMWPTP has a shallow active site, and successful inhibitors often feature a purine core that mimics the natural substrate. Key design considerations include:
-
Structure-Activity Relationship (SAR): Systematic modification of the purine scaffold is crucial. For instance, substitutions at the N3 and C8 positions of the purine ring have been shown to significantly impact potency and selectivity.[1]
-
Mechanism of Inhibition: Many potent purine-based inhibitors act via an uncompetitive mechanism, binding to the enzyme-substrate complex.[1][2] This offers a pathway to achieving high selectivity.
-
Selectivity: To minimize off-target effects, it is vital to design inhibitors that are highly selective for LMWPTP over other protein tyrosine phosphatases (PTPs), such as PTP1B, SHP1, and SHP2.[3]
-
Physicochemical Properties: Optimizing for oral bioavailability involves considering factors like solubility, permeability, and metabolic stability.[4]
Q2: What is the role of LMWPTP in signaling pathways, and why is it a therapeutic target?
A2: LMWPTP is a key regulator in various cellular signaling pathways and has been implicated in several diseases, making it an attractive therapeutic target.
-
Cancer: LMWPTP is overexpressed in several cancers and is known to dephosphorylate and activate receptor tyrosine kinases (RTKs) like PDGFR and EGFR, as well as focal adhesion kinase (FAK), promoting cell migration, proliferation, and survival. Inhibition of LMWPTP can thus suppress tumor growth and metastasis.
-
Diabetes and Obesity: LMWPTP negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR). Therefore, inhibiting LMWPTP can enhance insulin sensitivity, representing a potential therapeutic strategy for type 2 diabetes.
Below is a simplified diagram of the LMWPTP signaling pathway in the context of cancer.
Troubleshooting Guides
Synthesis and Purification
Q3: I am encountering low yields during the synthesis of my purine-based inhibitor. What are the common pitfalls?
A3: Low yields in the synthesis of purine-based compounds can arise from several factors. A representative synthesis often involves bromination of a purine starting material followed by benzylation and subsequent substitutions.
-
Problem: Poor regioselectivity during benzylation.
-
Solution: Protecting the exocyclic amine (e.g., with a PMB group) can improve the yield of the desired N3-benzylated product.
-
-
Problem: Difficulty in purification of intermediates.
-
Solution: Employing column chromatography with a suitable solvent system is crucial. For intermediates like benzylated purines, a gradient of ethyl acetate in hexanes is often effective. Final products may require purification by reverse-phase HPLC.
-
-
Problem: Incomplete reaction during Suzuki coupling for C8-aryl substitutions.
-
Solution: Ensure anhydrous conditions and proper degassing of the reaction mixture to prevent catalyst deactivation. The choice of palladium catalyst and ligand can also significantly impact the reaction efficiency.
-
Q4: My purified compound shows unexpected peaks in NMR or Mass Spectrometry.
A4: Impurities in the final compound can significantly affect biological assay results.
-
Problem: Presence of starting materials or reaction byproducts.
-
Solution: Re-purify the compound using a different chromatographic method (e.g., preparative TLC or a different column for HPLC). Ensure complete removal of solvents under high vacuum.
-
-
Problem: Compound degradation.
-
Solution: Some purine analogs can be unstable. Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
Enzymatic Assays
Q5: I am observing high variability in my LMWPTP enzymatic assay results.
A5: Consistency in enzymatic assays is critical for obtaining reliable IC50 values. The most common assay utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).
-
Problem: Inconsistent enzyme activity.
-
Solution: Ensure the enzyme is properly stored and handled. Use a consistent lot of purified LMWPTP. Always run a positive control (e.g., a known inhibitor like sodium orthovanadate) and a negative control (DMSO vehicle) in every assay plate.
-
-
Problem: Substrate or inhibitor precipitation.
-
Solution: Visually inspect the assay wells for any precipitation. Ensure the final concentration of DMSO is low (typically <1%) and consistent across all wells. The solubility of some purine-based inhibitors can be limited in aqueous buffers.
-
-
Problem: Assay conditions are not in the linear range.
-
Solution: Determine the optimal enzyme concentration and reaction time to ensure the assay is in the linear range for both substrate turnover and inhibitor response. Perform a time-course experiment to identify the appropriate endpoint.
-
Q6: How do I determine the mechanism of inhibition for my compound?
A6: Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is essential for understanding how your inhibitor interacts with LMWPTP. This can be achieved by performing kinetic studies.
-
Methodology: Measure the initial reaction rates at various concentrations of the substrate (pNPP) in the presence of different fixed concentrations of your inhibitor.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines will indicate the mechanism of inhibition. For example, for an uncompetitive inhibitor, the lines will be parallel.
Cell-Based Assays
Q7: My purine-based inhibitor shows high potency in the enzymatic assay but is inactive in cell-based assays. What could be the reason?
A7: A discrepancy between biochemical and cellular activity is a common challenge in drug discovery.
-
Problem: Poor cell permeability.
-
Solution: The physicochemical properties of the compound may prevent it from crossing the cell membrane. Consider modifying the structure to improve its lipophilicity or using a cell line with higher permeability.
-
-
Problem: Compound instability or metabolism.
-
Solution: The compound may be rapidly metabolized or degraded within the cell. Perform stability assays in cell lysate or with liver microsomes to assess its metabolic stability.
-
-
Problem: Off-target effects or cellular compensation mechanisms.
-
Solution: The cellular environment is complex. Inhibition of LMWPTP might trigger compensatory signaling pathways that mask the effect of the inhibitor. Consider using a combination of inhibitors or analyzing earlier time points.
-
Experimental Protocols
General LMWPTP Enzymatic Assay Protocol (using pNPP)
This protocol is adapted from several sources and provides a general framework for assessing LMWPTP inhibition.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT.
-
Enzyme Solution: Dilute purified human LMWPTP in Assay Buffer to the desired concentration (e.g., 20 nM).
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl phosphate (pNPP) in Assay Buffer (e.g., 7 mM).
-
Inhibitor Solutions: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of Assay Buffer to each well.
-
Add 5 µL of the inhibitor solution (or DMSO for control).
-
Add 5 µL of the Enzyme Solution and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Characterizing a Novel LMWPTP Inhibitor
The following diagram outlines a typical workflow for the characterization of a newly synthesized purine-based LMWPTP inhibitor.
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of Selected Purine-Based LMWPTP Inhibitors
| Compound | R1 (at C8) | R2 (at N3) | LMWPTP IC50 (µM) | Selectivity vs. PTP1B (fold) | Reference |
| 1 | H | Benzyl | >40 | - | |
| 2 | 4-Chlorophenyl | 2,6-Dichlorobenzyl | 0.35 | >100 | |
| 3 | 4-Methoxyphenyl | 2,6-Dichlorobenzyl | 0.28 | >100 | |
| 4 | 3,4-Dichlorophenyl | 2,6-Dichlorobenzyl | 0.15 | >100 |
Data is representative and compiled from published literature. Actual values may vary based on assay conditions.
Table 2: Kinetic Parameters of a Representative Purine-Based LMWPTP Inhibitor
| Inhibitor | Ki (µM) | Mechanism of Inhibition | Reference |
| Compound 5c | 0.21 | Uncompetitive |
This table illustrates the type of data that should be generated from kinetic studies.
References
- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in LMPTP Knockout vs. Inhibitor Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret potentially conflicting results between LMPTP knockout and inhibitor-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is LMPTP and why is it a therapeutic target?
A1: Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic enzyme that plays a crucial role in various cellular signaling pathways.[1][2] It is considered a tumor-promoting enzyme in some contexts and a negative regulator of insulin signaling.[3][4] Its involvement in cancer progression, metabolic diseases like diabetes, and cardiac conditions makes it an attractive target for therapeutic intervention.[5]
Q2: What are the common experimental approaches to study LMPTP function?
A2: The two primary methods for studying LMPTP function are genetic knockout (KO) of the Acp1 gene and pharmacological inhibition using small-molecule inhibitors. Knockout studies provide insights into the long-term consequences of LMPTP absence, while inhibitors allow for acute and dose-dependent modulation of its activity.
Q3: Why do my knockout and inhibitor studies show different phenotypes?
A3: Discrepancies between knockout and inhibitor studies are a known challenge in phosphatase research. The primary reasons include:
-
Off-target effects of inhibitors: Small molecules may bind to and affect proteins other than LMPTP, leading to phenotypes not directly related to LMPTP inhibition.
-
Developmental compensation in knockout models: The complete absence of a protein from embryonic development can trigger compensatory mechanisms, where other proteins or pathways adapt to mask the true function of the knocked-out gene.
-
Acute vs. chronic effects: Inhibitors provide acute, transient inactivation, revealing immediate cellular responses. In contrast, knockout models reflect a chronic state of protein absence.
-
Incomplete inhibition: The concentration and bioavailability of an inhibitor may not be sufficient to fully block LMPTP activity in all relevant tissues or subcellular compartments.
Troubleshooting Guide: Unexpected Phenotypes
This guide will help you address specific discrepancies you may encounter in your research.
Issue 1: Inhibitor study suggests a role in glucose metabolism, but the knockout mouse shows a minimal phenotype.
Possible Cause: This is a documented discrepancy in LMPTP research. While pharmacological inhibition of LMPTP with compounds like Cmpd23 has been shown to improve glucose tolerance in mice, genetic deletion of the Acp1 gene has been reported to have limited effects on glucose metabolism. This suggests potential off-target effects of the inhibitor.
Troubleshooting Steps:
-
Validate Inhibitor Specificity:
-
Perform a comprehensive screen of your inhibitor against a panel of other protein tyrosine phosphatases (PTPs) to identify potential off-target interactions.
-
Use a structurally distinct LMPTP inhibitor to see if it recapitulates the same phenotype.
-
-
Assess Compensatory Mechanisms in KO:
-
Analyze the expression levels of other PTPs in your LMPTP KO mice to check for upregulation of compensatory phosphatases.
-
Consider creating a conditional knockout model to delete LMPTP in specific tissues or at a specific time point to avoid developmental compensation.
-
-
Directly Compare Methodologies:
-
Treat your LMPTP KO mice with the inhibitor. If the inhibitor still produces the phenotype in the absence of its intended target, this is strong evidence of an off-target effect.
-
Issue 2: Knockout mouse develops an unexpected phenotype (e.g., cardiac hypertrophy) not observed with inhibitor treatment.
Possible Cause: The development of mild cardiac hypertrophy has been observed in LMPTP knockout mice, a phenotype not typically associated with acute inhibition. This could be due to the chronic absence of LMPTP during development leading to subtle alterations in cardiac signaling pathways.
Troubleshooting Steps:
-
Investigate Chronic vs. Acute Effects:
-
Perform long-term treatment of wild-type mice with your LMPTP inhibitor to see if a similar cardiac phenotype develops over time.
-
Utilize an inducible knockout system to delete LMPTP in adult mice and observe if the cardiac phenotype still manifests.
-
-
Analyze Signaling Pathways:
-
Examine known cardiac signaling pathways in the knockout mice to identify alterations that could lead to hypertrophy. For instance, LMPTP deletion has been shown to protect against stress-induced cardiomyopathy and is associated with changes in insulin receptor beta phosphorylation and CaMKIIδ pathway inactivation.
-
-
Consider Isoform-Specific Effects:
-
LMPTP has different isoforms. It's possible that the knockout affects all isoforms, while the inhibitor may have differential activity against them. Investigate the expression and activity of different LMPTP isoforms in cardiac tissue.
-
Data Presentation: Summary of Discrepant Phenotypes
| Phenotype | LMPTP Inhibitor (e.g., Cmpd23) | LMPTP Knockout (Acp1-/-) | Potential Explanation | References |
| Glucose Tolerance | Improved | Limited to no effect | Potential off-target effects of the inhibitor. | |
| Cardiac Phenotype | Not reported | Mild cardiac hypertrophy | Developmental compensation or chronic effects of LMPTP absence. | |
| Prostate Cancer Cell Growth | Significantly impaired | Substantially reduced | Both methods converge on a similar phenotype, validating LMPTP as a target. | |
| Adipogenesis | Reduced | Impaired | Both methods indicate a role for LMPTP in adipocyte differentiation. |
Mandatory Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for discordant LMPTP knockout and inhibitor phenotypes.
LMPTP Signaling in Insulin Resistance and Cancer
Caption: LMPTP's role in negatively regulating insulin signaling and promoting cancer pathways.
Experimental Protocols
Protocol 1: LMPTP In Vitro Phosphatase Activity Assay
This protocol is adapted from standard fluorescence-based phosphatase assays.
Materials:
-
Recombinant human LMPTP
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT
-
Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
LMPTP inhibitor or vehicle (DMSO)
-
384-well microplate
-
Plate reader with fluorescence capabilities (Ex/Em = 355/460 nm)
Procedure:
-
Prepare a serial dilution of your LMPTP inhibitor in DMSO.
-
In a 384-well plate, add 250 nL of the inhibitor dilutions.
-
Prepare an enzyme solution of LMPTP in assay buffer to a final concentration of 0.5 nM.
-
Add 20 µL of the enzyme solution to each well containing the inhibitor.
-
Incubate for 20 minutes at room temperature.
-
Prepare a substrate solution of DiFMUP in assay buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Immediately begin kinetic reading on the plate reader, taking measurements every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Protocol 2: Cell Viability Assay
This protocol is a standard method to assess the effect of LMPTP inhibition or knockout on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., C4-2B prostate cancer cells)
-
Complete cell culture medium
-
LMPTP inhibitor or vehicle (DMSO)
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
For inhibitor studies, treat the cells with a serial dilution of the LMPTP inhibitor. For knockout studies, use both wild-type and LMPTP KO cells.
-
Incubate the cells for the desired time period (e.g., 96 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Normalize the results to the vehicle-treated control or wild-type cells to determine the effect on cell viability.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol allows for the analysis of phosphorylation status of key proteins in LMPTP-related signaling pathways.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Deletion of low molecular weight protein tyrosine phosphatase (Acp1) protects against stress‐induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACP1 - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks | Semantic Scholar [semanticscholar.org]
stability of LMPTP inhibitor 1 in cell culture media
Welcome to the technical support center for LMPTP Inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 23, is a selective, orally bioavailable small molecule inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1][2][3] It has a purine-based scaffold and functions through an uncompetitive mechanism of action, binding to the enzyme-substrate complex.[1][3] This inhibitor has been shown to enhance insulin receptor phosphorylation in cellular models and reverse diabetes in obese mice.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store the solid compound at -20°C. Stock solutions prepared in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound in cell culture media can be influenced by several factors, including the composition of the medium, pH, temperature, and the presence of serum. While specific degradation kinetics can vary between experimental set-ups, the inhibitor is generally stable enough for most cell-based assays. For long-term experiments (>48 hours), it is advisable to replenish the media with a fresh inhibitor to maintain a consistent effective concentration.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibitor activity in cell-based assays.
-
Potential Cause: Degradation of the inhibitor due to improper storage or handling.
-
Recommended Solution: Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles. Store desiccated at -20°C for solid compound and at -80°C for stock solutions.
-
-
Potential Cause: Instability of the inhibitor in aqueous solutions or cell culture media over the course of the experiment.
-
Recommended Solution: Prepare working dilutions from the stock solution immediately before use. For experiments lasting longer than 48 hours, consider a partial media change with fresh inhibitor.
-
-
Potential Cause: Adsorption of the inhibitor to plasticware.
-
Recommended Solution: Use low-protein-binding tubes and plates for the preparation and storage of inhibitor solutions.
-
Issue 2: Precipitation of the inhibitor in cell culture media.
-
Potential Cause: Poor aqueous solubility of the inhibitor.
-
Recommended Solution: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally <0.1%) while maintaining solubility. Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation persists, consider lowering the final concentration of the inhibitor.
-
-
Potential Cause: Interaction with components in the cell culture media.
-
Recommended Solution: Serum proteins can sometimes interact with small molecules. If your experiment allows, test the inhibitor in serum-free media or media with a reduced serum concentration.
-
Issue 3: High variability between experimental replicates.
-
Potential Cause: Inconsistent inhibitor concentration due to degradation or precipitation.
-
Recommended Solution: Adhere to the best practices for inhibitor storage and the preparation of working solutions. Always vortex the stock solution before making dilutions and visually inspect for any precipitation before adding it to the cells.
-
-
Potential Cause: Pipetting errors with small volumes of concentrated stock solution.
-
Recommended Solution: Use calibrated pipettes and consider preparing an intermediate dilution of the stock solution to increase the volume being pipetted for the final working solution.
-
Quantitative Data
The following tables provide a summary of the stability and solubility of this compound under various conditions.
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in Serum-Free DMEM |
| 0 | 100% | 100% |
| 8 | 98% | 95% |
| 24 | 92% | 85% |
| 48 | 85% | 72% |
| 72 | 78% | 60% |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution in your cell culture medium of choice (e.g., DMEM + 10% FBS) to a final concentration of 10 µM.
-
Incubation: Incubate the solution in a sterile, sealed container at 37°C in a cell culture incubator.
-
Time Points: At designated time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot of the solution.
-
Sample Preparation: Immediately freeze the collected aliquots at -80°C to halt any further degradation. For analysis, thaw the samples and precipitate proteins by adding three volumes of ice-cold acetonitrile. Centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
Protocol 2: Cellular Assay for LMPTP Inhibition in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a suitable culture plate and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with a serum-free or low-serum (0.1% FBS) medium and incubate overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for a predetermined duration (e.g., 2-4 hours).
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blot Analysis: Analyze the phosphorylation status of the insulin receptor (IR) and downstream signaling proteins (e.g., Akt) by Western blotting using phospho-specific antibodies.
Visualizations
Caption: LMPTP signaling pathways and the effect of this compound.
References
- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Early LMPTP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of early-generation low-molecular-weight protein tyrosine phosphatase (LMPTP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is LMPTP and why is it a promising drug target?
A1: Low-molecular-weight protein tyrosine phosphatase (LMPTP), encoded by the ACP1 gene, is a key negative regulator of insulin signaling.[1] It acts by dephosphorylating and inactivating the insulin receptor, which can promote insulin resistance and type 2 diabetes.[2][3] Genetic evidence in humans suggests that lower LMPTP enzymatic activity is associated with protection against hyperglycemia and dyslipidemia in obese individuals.[4] Inhibition of LMPTP has been shown to reverse obesity-associated diabetes in mouse models, making it a promising therapeutic target for metabolic diseases.[5]
Q2: What are the primary reasons for the poor oral bioavailability of early LMPTP inhibitors?
A2: Early LMPTP inhibitors, like many developmental drug candidates, often face oral bioavailability challenges stemming from several core issues:
-
Poor Aqueous Solubility: Many potent inhibitors are lipophilic ("grease-ball" molecules) or have strong crystal lattice energy ("brick-dust" molecules), leading to low solubility in gastrointestinal fluids and consequently, poor dissolution.
-
Low Intestinal Permeability: The inhibitor may not efficiently cross the intestinal epithelial barrier to enter systemic circulation. This can be due to unfavorable physicochemical properties or because the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized by enzymes (e.g., cytochrome P450s) before it reaches systemic circulation, reducing the amount of active drug.
Q3: What are the main formulation strategies to improve the oral bioavailability of these inhibitors?
A3: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble LMPTP inhibitors:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates a higher-energy amorphous form with enhanced apparent solubility and dissolution.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption, sometimes via the lymphatic system which bypasses the liver.
-
Chemical Modification (Prodrugs): Modifying the inhibitor's chemical structure to create a prodrug can improve solubility or permeability. The modification is designed to be cleaved in vivo to release the active drug.
Q4: What is an uncompetitive mechanism of inhibition and why is it relevant for some LMPTP inhibitors?
A4: An uncompetitive mechanism of inhibition occurs when an inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. Several potent and selective LMPTP inhibitors, including the quinoline-based "compound 23" and a newer purine-based series, exhibit this mechanism. This can be advantageous as it often leads to higher selectivity over other phosphatases, which is a significant challenge due to the conserved nature of the active site in this enzyme family.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the LMPTP Inhibitor
Symptoms:
-
Difficulty preparing stock solutions for in vitro assays.
-
Inconsistent results in cell-based or enzymatic assays.
-
Low or highly variable exposure in preclinical pharmacokinetic (PK) studies after oral dosing.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Characterize Physicochemical Properties | Determine the compound's pKa, logP, and crystalline form (polymorphism). High melting points can indicate "brick-dust" molecules with strong crystal lattice energy, while high logP values suggest "grease-ball" molecules with solvation issues. |
| 2 | Attempt Salt Formation | If the inhibitor has an ionizable group, forming a salt can significantly disrupt the crystal lattice and improve aqueous solubility and dissolution rate. |
| 3 | Explore Co-solvents and pH Adjustment | For initial in vitro testing, assess the solubility in various pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400) and at different pH values to find optimal conditions for solubilization. |
| 4 | Evaluate Formulation Strategies | If intrinsic solubility remains a barrier for in vivo studies, proceed with advanced formulation approaches. Start with simpler methods like particle size reduction (micronization). For more challenging compounds, evaluate amorphous solid dispersions or lipid-based formulations (e.g., SEDDS). |
Issue 2: Poor Permeability in Caco-2 Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) value in the apical-to-basolateral (A-B) direction.
-
High efflux ratio (Papp B-A / Papp A-B > 2).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Efflux Liability | A high efflux ratio suggests the inhibitor is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp). Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability and a decrease in the efflux ratio confirms P-gp involvement. |
| 2 | Review Physicochemical Properties | High molecular weight (>500 Da), a high number of rotatable bonds, and a high polar surface area can all contribute to poor passive diffusion across the cell monolayer. |
| 3 | Consider Formulation Approaches | Certain formulation excipients, particularly those used in lipid-based systems, can inhibit efflux transporters, thereby increasing absorption. |
| 4 | Chemical Modification | If efflux is a major and insurmountable issue, medicinal chemistry efforts may be required to modify the structure of the inhibitor to reduce its affinity for efflux transporters. |
Issue 3: Low or Inconsistent Recovery in Caco-2 Assays
Symptoms:
-
The total amount of the compound recovered from both the apical and basolateral chambers at the end of the experiment is significantly less than the initial amount added (<80%).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Investigate Non-Specific Binding | Lipophilic compounds can bind to plasticware (e.g., the Transwell® plate). To mitigate this, consider pre-treating plates with a blocking agent or adding a low concentration of bovine serum albumin (BSA) to the basolateral chamber to act as a carrier protein and reduce non-specific binding. Pre-loading collection plates with an organic solvent can also significantly improve recovery. |
| 2 | Check for Cell Metabolism | The Caco-2 cells may be metabolizing the inhibitor. Analyze the cell lysate and buffer from both chambers using LC-MS/MS to look for potential metabolites. |
| 3 | Evaluate Compound Stability | The inhibitor may be unstable in the assay buffer at 37°C. Incubate the compound in the buffer under assay conditions (without cells) and measure its concentration over time to assess chemical stability. |
Data Presentation: Properties of Early LMPTP Inhibitors
Table 1: Physicochemical and In Vitro Properties of Selected LMPTP Inhibitors
| Compound | Chemical Series | Molecular Formula | Molecular Weight ( g/mol ) | IC₅₀ (nM) | Aqueous Solubility (µg/mL) |
| Compound 23 | Quinoline | C₂₈H₃₆N₄O | 444.62 | ~800 | Data not available |
| ML400 | Quinazoline | C₂₅H₂₉N₅O | 415.53 | ~1000 (EC₅₀) | >112 (at pH 5.0 & 7.4) |
| Compound 6g | Purine | C₂₇H₃₃N₇ | 455.60 | 12 | Data not available |
Data sourced from multiple references.
Table 2: Preclinical Pharmacokinetic Parameters of Selected LMPTP Inhibitors in Mice
| Compound | Dosing (PO) | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Compound 23 | Data not specified | Data not specified | ~5 | Data not specified | 45% |
| Compound 3 (Purine series) | 10 mg/kg | 1500 | 4.71 | 14800 | 79% |
| Compound 5d (Purine series) | 10 mg/kg | 224 | 0.44 | 338 | 21% |
| Compound 6g (Purine series) | 10 mg/kg | 471 | 0.71 | 823 | 64% |
Data sourced from multiple references.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of an LMPTP inhibitor.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts (e.g., 0.4 µm pore size) and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's established range (e.g., >300 Ω·cm²). The permeability of a low-permeability marker (e.g., Lucifer yellow or mannitol) is also assessed.
-
Compound Preparation: Prepare a solution of the LMPTP inhibitor (e.g., at 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Permeability Measurement (Apical to Basolateral - A-to-B):
-
Add the compound solution to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-to-A):
-
Add the compound solution to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Sample from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the inhibitor in all samples using a validated analytical method, typically LC-MS/MS.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
The Efflux Ratio is calculated as Papp (B-A) / Papp (A-B).
-
Percent Recovery is calculated to assess compound loss due to binding or metabolism.
-
Protocol 2: Rodent Oral Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters, including oral bioavailability, of an LMPTP inhibitor in a rodent model (e.g., mouse or rat).
Methodology:
-
Animal Acclimatization: Male or female mice (e.g., C57BL/6) are acclimated for at least one week before the study.
-
Formulation Preparation: The LMPTP inhibitor is formulated for both intravenous (IV) and oral (PO) administration. The IV formulation is typically a solution in a vehicle like saline with a solubilizing agent. The PO formulation can be a solution or suspension in a vehicle like 0.5% methylcellulose.
-
Dosing:
-
IV Group: A cohort of animals receives a single bolus IV injection (e.g., via the tail vein) at a low dose (e.g., 1-2 mg/kg).
-
PO Group: A second cohort receives a single oral gavage dose at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling:
-
Blood samples (e.g., 20-50 µL) are collected at multiple time points post-dosing.
-
Typical time points for an oral study might be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
For IV studies, earlier time points are crucial: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and plasma is separated by centrifugation.
-
-
Sample Analysis: Plasma samples are processed (e.g., via protein precipitation) and the concentration of the inhibitor is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key parameters calculated include: Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
-
Absolute Oral Bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Simplified signaling pathway of insulin action and LMPTP-mediated deactivation.
Caption: Experimental workflow for assessing and improving oral bioavailability.
References
- 1. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) as a Potential Therapeutic Strategy for Hepatic Progenitor Cells Lipotoxicity—Short Communication [mdpi.com]
- 4. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Structure-Activity Relationship of LMPTP Inhibitor Series
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the structure-activity relationship (SAR) of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitor series.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in developing selective LMPTP inhibitors?
A1: Developing selective LMPTP inhibitors is challenging due to the highly conserved and charged nature of the protein tyrosine phosphatase (PTP) active site.[1][2] This often leads to inhibitors that also target other PTPs, such as PTP1B, resulting in off-target effects. To overcome this, researchers are exploring allosteric or non-active site inhibitors that bind to less conserved regions of the enzyme.[3]
Q2: What are Pan-Assay Interference Compounds (PAINS) and how can they affect my screening results?
A2: Pan-Assay Interference Compounds (PAINS) are molecules that frequently cause false positive results in high-throughput screening assays. They tend to interact non-specifically with numerous biological targets rather than a single desired one. Common PAINS chemical groups include catechols, rhodanines, and quinones. It is crucial to filter screening libraries for PAINS to avoid wasting resources on non-viable lead compounds.
Q3: My LMPTP inhibitor shows good potency in enzymatic assays but has poor activity in cell-based assays. What could be the reason?
A3: A discrepancy between enzymatic and cellular activity can arise from several factors. Highly charged inhibitor compounds often exhibit poor cell permeability, preventing them from reaching their intracellular target. Additionally, the compound may be unstable in the cellular environment, subject to metabolic degradation, or actively transported out of the cell. It is also possible that the inhibitor has off-target effects within the cell that mask its intended activity.
Q4: What is the mechanism of action for the uncompetitive LMPTP inhibitors that have been reported?
A4: Some potent and selective LMPTP inhibitor series have been shown to act via an uncompetitive mechanism.[1][4] This means they bind preferentially to the enzyme-substrate complex. This binding often occurs at the opening of the active site, preventing the final catalytic step and release of the product. This mechanism can contribute to their high selectivity for LMPTP over other phosphatases.
Troubleshooting Guides
Enzymatic Assays
Issue: High background signal in my fluorescence-based assay (e.g., using OMFP substrate).
-
Potential Cause 1: Substrate instability.
-
Troubleshooting Step: Prepare fresh substrate solution for each experiment. Protect the substrate from light to prevent degradation.
-
-
Potential Cause 2: Compound interference.
-
Troubleshooting Step: Test for compound auto-fluorescence by incubating the inhibitor alone in the assay buffer and measuring the signal. If the compound is fluorescent, consider using an alternative assay format (e.g., absorbance-based with pNPP substrate).
-
-
Potential Cause 3: Contaminated reagents.
-
Troubleshooting Step: Use high-purity water and reagents. Filter buffers to remove any particulate matter.
-
Issue: Inconsistent or low enzymatic activity.
-
Potential Cause 1: Inactive enzyme.
-
Troubleshooting Step: Ensure proper storage of the LMPTP enzyme at -80°C and avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known potent inhibitor as a positive control.
-
-
Potential Cause 2: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize pH, temperature, and buffer components. Ensure the presence of a reducing agent like DTT in the assay buffer to maintain the catalytic cysteine in a reduced state.
-
Cell-Based Assays
Issue: High variability in phosphorylation levels of downstream targets (e.g., p-AKT, p-IR).
-
Potential Cause 1: Inconsistent cell handling.
-
Troubleshooting Step: Maintain consistent cell seeding densities, serum starvation times, and stimulation conditions (e.g., insulin concentration and duration).
-
-
Potential Cause 2: Cell line instability.
-
Troubleshooting Step: Use cells within a low passage number range and regularly check for mycoplasma contamination.
-
-
Potential Cause 3: Issues with antibody performance in Western blotting.
-
Troubleshooting Step: Optimize antibody concentrations and blocking conditions. Include appropriate positive and negative controls for the phosphorylation event.
-
Issue: Inhibitor cytotoxicity.
-
Potential Cause 1: Off-target effects.
-
Troubleshooting Step: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your inhibitor series.
-
-
Potential Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for the cell line being used.
-
Data Presentation
Table 1: Example Structure-Activity Relationship Data for a Hypothetical LMPTP Inhibitor Series
| Compound ID | R1 Group | R2 Group | LMPTP IC50 (µM) | PTP1B IC50 (µM) | Selectivity (PTP1B/LMPTP) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| EX-01 | H | Phenyl | 15.2 | >100 | >6.6 | 0.5 |
| EX-02 | Cl | Phenyl | 5.8 | >100 | >17.2 | 1.2 |
| EX-03 | OCH3 | Phenyl | 8.1 | >100 | >12.3 | 0.9 |
| EX-04 | Cl | 4-F-Phenyl | 2.1 | 85.3 | 40.6 | 3.5 |
| EX-05 | Cl | 2-Cl-Phenyl | 10.5 | >100 | >9.5 | 2.1 |
| EX-06 | Cl | 4-CN-Phenyl | 1.5 | 60.1 | 40.1 | 4.2 |
Experimental Protocols
LMPTP Enzymatic Assay Protocol (Fluorescence-based)
-
Reagents:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.
-
Enzyme: Recombinant human LMPTP-A.
-
Substrate: 3-O-methylfluorescein phosphate (OMFP).
-
Inhibitor: Test compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well black plate, add 50 µL of the diluted compounds.
-
Add 25 µL of LMPTP enzyme solution (final concentration ~1-5 nM) to each well.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of OMFP substrate (final concentration equal to its Km value).
-
Monitor the increase in fluorescence continuously at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
-
Cell-Based Assay for LMPTP Inhibition in HepG2 Cells
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimal Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Procedure:
-
Seed HepG2 cells in a 6-well plate and grow to 80-90% confluency.
-
Serum starve the cells overnight in EMEM with 0.1% FBS.
-
Pre-treat the cells with various concentrations of the LMPTP inhibitor (or DMSO as a vehicle control) for 2-4 hours.
-
Stimulate the cells with 10 nM insulin for 5-10 minutes at 37°C.
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of AKT (at Thr308) and the insulin receptor by Western blotting using phospho-specific antibodies.
-
Mandatory Visualizations
Caption: LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor.
Caption: LMPTP promotes adipogenesis by dephosphorylating PDGFRα, thereby inhibiting a negative regulatory pathway.
Caption: A typical workflow for the development of LMPTP inhibitors from initial screening to in vivo testing.
References
- 1. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LMPTP Inhibitors and hCYP2C9 Interaction
This technical support center provides guidance for researchers investigating the potential for hCYP2C9 inhibition by Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Is there any published data on the inhibition of human Cytochrome P450 2C9 (hCYP2C9) by LMPTP inhibitors?
A: Based on a comprehensive review of the current scientific literature, there is no direct evidence or published data detailing the inhibition of hCYP2C9 by known LMPTP inhibitors. Research on LMPTP inhibitors has primarily focused on their potency and selectivity against other protein tyrosine phosphatases (PTPs), rather than their off-target effects on drug-metabolizing enzymes like the cytochrome P450 family.[1][2]
Q2: Why is the potential for hCYP2C9 inhibition by LMPTP inhibitors a concern?
A: hCYP2C9 is a crucial enzyme responsible for the metabolism of approximately 15% of all clinically used drugs that undergo P450-catalyzed biotransformation.[3] Inhibition of hCYP2C9 by a co-administered drug, such as a novel LMPTP inhibitor, could lead to significant drug-drug interactions. These interactions can elevate the plasma concentrations of hCYP2C9 substrate drugs, potentially leading to toxicity, especially for drugs with a narrow therapeutic index like warfarin.[3]
Q3: What class of compounds are the known LMPTP inhibitors?
A: Several classes of LMPTP inhibitors have been developed. These include purine-based compounds, benzoic acid-containing thiazolidines, and biphenyl-containing chromones.[1] For example, "Compound 23" is an orally bioavailable LMPTP inhibitor that has shown efficacy in reversing diet-induced diabetes in animal models. Another series of potent, purine-based inhibitors has also been developed with high selectivity for LMPTP.
Q4: How can I determine if my LMPTP inhibitor of interest inhibits hCYP2C9?
A: To assess the inhibitory potential of your LMPTP inhibitor against hCYP2C9, you would need to conduct an in vitro hCYP2C9 inhibition assay. This typically involves using human liver microsomes or recombinant hCYP2C9 enzymes and monitoring the metabolism of a known hCYP2C9 probe substrate in the presence and absence of your inhibitor.
Experimental Protocols & Troubleshooting
Protocol: In Vitro hCYP2C9 Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory potential of an LMPTP inhibitor on hCYP2C9 activity using a fluorescent probe substrate.
1. Materials:
- Human Liver Microsomes (HLMs) or recombinant hCYP2C9 enzyme
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
- Potassium phosphate buffer (pH 7.4)
- LMPTP inhibitor (test compound)
- Diclofenac (hCYP2C9 probe substrate)
- Sulfaphenazole (positive control inhibitor)
- Acetonitrile (for reaction termination)
- LC-MS/MS system for analysis of 4'-hydroxydiclofenac (metabolite)
2. Experimental Workflow:
References
- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LMPTP Inhibitor Assays and Plasma Protein Binding
Welcome to the technical support center for researchers working with Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to plasma protein binding (PPB) in your in vitro assays.
High plasma protein binding can significantly impact the apparent potency of your LMPTP inhibitor, leading to discrepancies between biochemical and cell-based assay results. Understanding and mitigating these effects is crucial for accurate data interpretation and successful drug development.
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding and why is it a concern for my LMPTP inhibitor assay?
A1: Plasma protein binding refers to the reversible interaction of drug molecules with proteins in blood plasma, primarily albumin and α1-acid glycoprotein.[1] According to the "free drug hypothesis," only the unbound (free) fraction of an inhibitor is available to cross cell membranes and interact with its target, in this case, LMPTP.[2] If your LMPTP inhibitor has high affinity for plasma proteins, a significant portion will be sequestered, reducing its effective concentration in the assay and leading to an underestimation of its true potency.[2]
Q2: I'm seeing a significant drop in potency (a rightward IC50 shift) when I move from a simple biochemical assay to a cell-based assay with serum. Is this due to plasma protein binding?
A2: This is a classic indicator of high plasma protein binding.[2] The proteins in the fetal bovine serum (FBS) or other serum components in your cell culture media are likely binding to your inhibitor, lowering the free concentration available to inhibit LMPTP within the cells.[3] This results in a higher apparent IC50 value.
Q3: How can I quantify the plasma protein binding of my LMPTP inhibitor?
A3: The most common and reliable method is equilibrium dialysis . This technique separates the free drug from the protein-bound drug using a semipermeable membrane, allowing for the direct measurement of the unbound fraction (fu). Other methods include ultrafiltration and ultracentrifugation.
Q4: Can I predict the impact of plasma protein binding on my IC50 values?
A4: Yes, you can perform an IC50 shift assay . This involves measuring the IC50 of your inhibitor in the presence of varying concentrations of a purified plasma protein, typically human serum albumin (HSA), or in different percentages of plasma. The magnitude of the IC50 shift can be used to estimate the dissociation constant (Kd) for the inhibitor-protein interaction.
Q5: How do I calculate the unbound concentration of my inhibitor in an assay containing plasma or serum?
A5: Once you have determined the fraction unbound (fu) through a method like equilibrium dialysis, you can calculate the unbound concentration using the following formula:
Unbound Concentration = Total Concentration x fu
It's important to use this unbound concentration when comparing in vitro potency with in vivo efficacy.
Troubleshooting Guide
This guide addresses common issues encountered when dealing with plasma protein binding of LMPTP inhibitors in assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant rightward IC50 shift in cell-based assays compared to biochemical assays. | High plasma protein binding to serum components in the cell culture media. | - Quantify the fraction unbound (fu) of your inhibitor using equilibrium dialysis. - Perform an IC50 shift assay with varying concentrations of human serum albumin (HSA) to confirm and quantify the effect. - Calculate the unbound IC50 to better reflect the true potency. |
| Poor correlation between in vitro potency and in vivo efficacy. | Underestimation of in vivo target engagement due to high plasma protein binding. | - Always consider the unbound concentration when establishing PK/PD relationships. - Ensure that the unbound plasma concentrations achieved in vivo are sufficient to engage the LMPTP target based on the unbound IC50. |
| Inconsistent or variable IC50 values in assays containing serum. | - Variations in serum batches (protein content). - Inhibitor instability in plasma. - Non-specific binding to assay plates or other components. | - Use the same batch of serum for a set of comparative experiments. - Assess the stability of your inhibitor in plasma over the course of the assay. - Include appropriate controls for non-specific binding. |
| Difficulty in accurately measuring the unbound fraction of a highly bound inhibitor. | - The free concentration is below the limit of detection of the analytical method. - Non-specific binding of the inhibitor to the dialysis membrane or device. | - Use a more sensitive analytical method (e.g., LC-MS/MS). - Select a dialysis device and membrane with low non-specific binding properties. - Perform a recovery experiment to assess compound loss during the dialysis process. |
Data Presentation
Plasma Protein Binding of Selected LMPTP Inhibitors
| Compound | Type | % Plasma Protein Bound (Human) | Fraction Unbound (fu) | Reference |
| Compound 6g | Purine-based | 88% | 0.12 | |
| ML400 | Allosteric | Data not publicly available, but noted to have good plasma stability. | - | |
| Compound 23 | Thiazolidine derivative | Data not publicly available, but shown to be orally bioavailable. | - |
Note: Publicly available quantitative plasma protein binding data for a wide range of specific LMPTP inhibitors is limited. Researchers are encouraged to experimentally determine this for their compounds of interest.
Experimental Protocols
Protocol 1: Determination of Fraction Unbound (fu) by Equilibrium Dialysis
This protocol is adapted for a 96-well format using a commercially available Rapid Equilibrium Dialysis (RED) device.
Materials:
-
LMPTP inhibitor stock solution (in DMSO)
-
Control plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well RED device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Sealing tape
-
Incubator shaker (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Prepare inhibitor spiking solution: Dilute the LMPTP inhibitor stock solution in plasma to the desired final concentration (e.g., 1-10 µM).
-
Prepare RED plate: Add the appropriate volume of PBS to the buffer chamber of each well.
-
Load samples: Add the plasma sample containing the inhibitor to the sample chamber of the dialysis insert.
-
Seal and incubate: Seal the plate securely and incubate at 37°C with gentle shaking for the predetermined equilibrium time (typically 4-6 hours, but should be optimized for each compound).
-
Sample collection: After incubation, carefully collect aliquots from both the buffer and plasma chambers.
-
Matrix matching: Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot to ensure comparable matrix effects during analysis.
-
Analysis: Determine the concentration of the inhibitor in both samples using a validated LC-MS/MS method.
-
Calculation: Calculate the fraction unbound (fu) using the following equation: fu = Concentration in buffer chamber / Concentration in plasma chamber
Protocol 2: IC50 Shift Assay
Materials:
-
LMPTP enzyme and substrate
-
LMPTP inhibitor
-
Assay buffer
-
Human Serum Albumin (HSA) solutions at various concentrations (e.g., 0, 1, 2, 4% w/v in assay buffer)
-
96-well or 384-well assay plates
-
Plate reader
Procedure:
-
Prepare inhibitor dilutions: Create a serial dilution of the LMPTP inhibitor in assay buffer.
-
Set up assay plates: In separate sets of wells for each HSA concentration, add the LMPTP enzyme and the corresponding HSA solution.
-
Add inhibitor: Add the inhibitor dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the enzyme, HSA, and inhibitor mixture for a set period (e.g., 15-30 minutes) at the assay temperature to allow for protein binding to reach equilibrium.
-
Initiate reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Read plate: Monitor the reaction progress on a plate reader at the appropriate wavelength.
-
Data analysis:
-
For each HSA concentration, plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the IC50 fold shift = (IC50 with HSA) / (IC50 without HSA).
-
Visualizations
Signaling Pathways Involving LMPTP
Caption: LMPTP negatively regulates insulin and PDGF signaling pathways.
Experimental Workflow for Assessing PPB Impact
Caption: Workflow for evaluating the impact of plasma protein binding.
Troubleshooting Decision Tree for Unexpected IC50 Values
Caption: A decision tree for troubleshooting unexpected IC50 results.
References
identifying the allosteric site targeted by ML400 on LMPTP
Welcome to the technical support center for researchers utilizing ML400, a selective allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the identification of the ML400 binding site and its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of inhibition of LMPTP by ML400?
A1: ML400 is a first-in-class selective allosteric inhibitor of LMPTP.[1] Its mechanism is described as uncompetitive, meaning it preferentially binds to the enzyme-substrate complex.[2][3] More specifically, ML400 and its analogs bind to the opening of the active-site pocket of the phosphocysteine intermediate of LMPTP. This binding event prevents the final hydrolysis step of the catalytic cycle, thereby inhibiting the enzyme.[3][4]
Q2: Where is the allosteric site for ML400 on LMPTP located?
A2: The binding site for ML400 and its derivatives is not a classical allosteric site completely separate from the active site. Instead, structural studies have revealed that it binds at the entrance to the catalytic pocket. This unique binding site contributes to its high selectivity over other phosphatases.
Q3: Is ML400 selective for LMPTP?
A3: Yes, ML400 and its analogs demonstrate high selectivity for LMPTP. They show little to no inhibition of other protein tyrosine phosphatases (PTPs) such as PTP1B, LYP-1, and VHR, even at high concentrations.
Q4: What are the key quantitative parameters for ML400's interaction with LMPTP?
A4: ML400 is a potent inhibitor of LMPTP. The EC50 for ML400 is approximately 1µM. For more detailed quantitative data on ML400 and its analogs, please refer to the data summary table below.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 values in enzymatic assays.
-
Possible Cause 1: Substrate Concentration.
-
Troubleshooting Step: The apparent potency of an uncompetitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent and reported concentration of the substrate (e.g., OMFP or pNPP) across all experiments. For initial characterization, it is recommended to perform the assay at the Km of the substrate for LMPTP.
-
-
Possible Cause 2: Enzyme Purity and Activity.
-
Troubleshooting Step: Verify the purity of your LMPTP enzyme preparation using SDS-PAGE. Ensure the enzyme is active and use a consistent amount of active enzyme in each assay. Enzyme activity can degrade with improper storage; aliquot and store at -80°C.
-
-
Possible Cause 3: Assay Buffer Components.
-
Troubleshooting Step: The presence of certain additives in your buffer could interfere with the inhibitor's binding. Refer to the established assay protocols and ensure your buffer composition is correct. Pay close attention to the type and concentration of the reducing agent (e.g., DTT).
-
Issue 2: Difficulty replicating the uncompetitive inhibition kinetics.
-
Possible Cause 1: Incorrect Substrate and Inhibitor Concentrations.
-
Troubleshooting Step: To accurately determine the mode of inhibition, it is crucial to use a range of substrate concentrations both below and above the Km, and multiple fixed concentrations of the inhibitor. This will allow for clear visualization of the parallel lines on a Lineweaver-Burk plot, which is characteristic of uncompetitive inhibition.
-
-
Possible Cause 2: Data Analysis Method.
-
Troubleshooting Step: Utilize non-linear regression analysis to fit your data to the appropriate kinetic models (e.g., competitive, non-competitive, uncompetitive, mixed-model). This is generally more robust than relying solely on linear transformations like the Lineweaver-Burk plot.
-
Issue 3: Low cell-based activity of ML400.
-
Possible Cause 1: Cell Permeability Issues.
-
Troubleshooting Step: While ML400 has reported cell-based activity, its permeability can vary between cell lines. If you suspect poor uptake, you can try to optimize the incubation time or use a vehicle that enhances solubility and uptake.
-
-
Possible Cause 2: High Protein Binding in Media.
-
Troubleshooting Step: Components in the cell culture media, such as serum proteins, can bind to the compound and reduce its effective concentration. Consider performing experiments in serum-free or low-serum media for a short duration, if your cell line can tolerate it.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for ML400 and a more potent analog, Compound 23.
| Compound | Target | Assay Substrate | IC50/EC50 | Inhibition Mode | Reference |
| ML400 | LMPTP-A | OMFP | ~1 µM (EC50) | Allosteric/Uncompetitive | |
| Compound 23 | LMPTP-A | OMFP | 0.23 ± 0.03 µM (IC50) | Uncompetitive | |
| Compound 23 | LMPTP-A | pNPP | 0.28 ± 0.03 µM (IC50) | Uncompetitive |
Experimental Protocols
LMPTP Enzymatic Assay (using OMFP)
This protocol is adapted from procedures used in the characterization of ML400 and its analogs.
-
Materials:
-
Recombinant human LMPTP-A
-
Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT
-
Substrate: 3-O-methylfluorescein phosphate (OMFP)
-
Inhibitor: ML400 or analogs dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Add the inhibitor solution to the assay wells. Include DMSO-only wells as a negative control.
-
Add the LMPTP-A enzyme solution (e.g., final concentration of 0.625 nM) to all wells except the substrate-only blank controls.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the OMFP substrate solution (e.g., final concentration of 400 µM).
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50/EC50 value by fitting the data to a dose-response curve.
-
Determination of Inhibition Mechanism (Kinetic Analysis)
-
Procedure:
-
Perform the enzymatic assay as described above.
-
Use a matrix of varying substrate (OMFP) concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km) and several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, 2x IC50).
-
Measure the initial reaction rates (v) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]). For an uncompetitive inhibitor, the lines should be parallel.
-
For a more robust analysis, perform a global fit of the raw data (v vs. [S]) to the Michaelis-Menten equation modified for uncompetitive inhibition using a suitable software package.
-
Site-Directed Mutagenesis to Confirm Binding Site
Based on the crystal structure of LMPTP in complex with an ML400 analog, key interacting residues at the opening of the active site pocket can be identified. Site-directed mutagenesis can be used to validate the importance of these residues for inhibitor binding.
-
Procedure:
-
Identify key residues in the binding pocket from structural data.
-
Use a site-directed mutagenesis kit to generate plasmids encoding LMPTP with mutations at these positions (e.g., to Alanine).
-
Express and purify the mutant LMPTP proteins.
-
Perform the enzymatic assay to determine the IC50 of ML400 for each mutant.
-
A significant increase in the IC50 value for a mutant compared to the wild-type enzyme suggests that the mutated residue is important for inhibitor binding.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the workflow for identifying and characterizing the allosteric site of ML400 on LMPTP.
Caption: Workflow for the discovery and characterization of the ML400 binding site on LMPTP.
This diagram outlines the key stages, from the initial high-throughput screening that identified ML400, through the kinetic and structural studies that elucidated its unique uncompetitive mechanism and binding site, to the final validation in cellular and in vivo models.
References
- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protein Tyrosine Phosphatase Inhibitors: LMPTP Inhibitor 1 vs. PTP1B Inhibitors
In the landscape of therapeutic development for metabolic diseases such as type 2 diabetes and obesity, protein tyrosine phosphatases (PTPs) have emerged as critical targets. These enzymes act as key negative regulators of essential signaling pathways, including those for insulin and leptin. Among the most studied is Protein Tyrosine Phosphatase 1B (PTP1B). However, other phosphatases, like the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), also play significant roles.[1][2]
This guide provides a detailed comparison between LMPTP Inhibitor 1, a selective inhibitor of LMPTP, and other prominent inhibitors that target PTP1B. While both LMPTP and PTP1B are negative regulators of the insulin receptor, they are distinct enzymes, and their inhibitors possess unique characteristics in terms of mechanism, selectivity, and therapeutic potential.[1][3]
Overview of Target Phosphatases: PTP1B and LMPTP
Protein Tyrosine Phosphatase 1B (PTP1B) is a major non-receptor PTP localized to the endoplasmic reticulum.[4] It is a well-validated negative regulator of the insulin and leptin signaling pathways. PTP1B directly dephosphorylates the activated insulin receptor (IR) and its substrates (IRS), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, thereby attenuating their downstream signals. Consequently, inhibiting PTP1B is a promising strategy to enhance insulin and leptin sensitivity. However, the development of selective PTP1B inhibitors has been historically challenging due to the high conservation of the catalytic site among PTP family members.
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) , encoded by the ACP1 gene, is another PTP implicated in metabolic regulation. Studies have shown that LMPTP also acts as a negative regulator of insulin signaling, particularly in the liver, by dephosphorylating the insulin receptor. Deletion or inhibition of LMPTP in mouse models of obesity leads to improved glucose tolerance and insulin sensitivity, making it an attractive therapeutic target.
Comparative Analysis of Inhibitors
This section details the characteristics of this compound and compares them against a selection of PTP1B inhibitors that represent different mechanisms of action and stages of development.
This compound
This compound (also referred to as Compound 23 in some literature) is a novel, selective, and orally bioavailable small molecule inhibitor of LMPTP. Its defining characteristic is its exquisite selectivity for LMPTP over other phosphatases, including PTP1B.
| Feature | This compound (Compound 23) |
| Primary Target | Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) |
| Potency (IC₅₀) | 0.8 μM (for LMPTP-A) |
| Mechanism of Action | Uncompetitive . The inhibitor binds to the LMPTP-phosphocysteine intermediate, preventing the final catalytic step of phosphate release. |
| Selectivity | Highly selective for LMPTP over a panel of other PTPs, including PTP1B. |
| Cellular Activity | Increases insulin-stimulated phosphorylation of the insulin receptor in HepG2 hepatocytes. |
| In Vivo Efficacy | Orally bioavailable; reverses diabetes and improves glucose tolerance in diet-induced obese (DIO) mice without affecting body weight. |
| Development Stage | Preclinical. |
Selected PTP1B Inhibitors
The development of PTP1B inhibitors has explored various modalities, from traditional small molecules targeting the active site to allosteric inhibitors and antisense oligonucleotides.
| Inhibitor | Trodusquemine (MSI-1436) | IONIS-PTP1BRx | KQ-791 |
| Primary Target | PTP1B | PTP1B (mRNA) | PTP1B |
| Potency | IC₅₀ values in the low micromolar range. | Reduces PTP1B protein expression. | Data from clinical trials focus on pharmacodynamics rather than IC₅₀. |
| Mechanism of Action | Allosteric . Binds to a site distinct from the catalytic domain, leading to non-competitive inhibition. | Antisense Oligonucleotide . Binds to PTP1B mRNA, leading to its degradation and preventing protein synthesis. | Small molecule inhibitor. |
| Selectivity | Selective, as allosteric sites are generally less conserved than catalytic sites. | Highly specific to the PTP1B mRNA sequence. | Designed for selectivity against other PTPs. |
| Cellular/In Vivo Efficacy | Improves insulin sensitivity and reduces body weight in preclinical and clinical studies. | Reduced HbA1c and body weight in patients with type 2 diabetes in a Phase 2 trial. | Under investigation for its ability to restore insulin sensitivity in subjects with type 2 diabetes. |
| Development Stage | Has undergone Phase 1 and 2 clinical trials for diabetes, obesity, and breast cancer. | Has undergone Phase 2 clinical trials. | Undergoing Phase 1 clinical trials. |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the roles of PTP1B and LMPTP in insulin signaling and the general workflow for characterizing their inhibitors.
Signaling Pathways
Experimental Workflow
Experimental Protocols
The characterization of PTP inhibitors relies on a standardized set of biochemical and cell-based assays.
PTP Enzyme Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a target PTP by 50%.
-
Principle: Recombinant PTP enzyme is incubated with a synthetic substrate that produces a detectable signal (colorimetric or fluorescent) upon dephosphorylation. The reaction is run in the presence of varying concentrations of the inhibitor.
-
Protocol Summary:
-
Recombinant human PTP1B or LMPTP is added to the wells of a microplate containing assay buffer (e.g., Tris buffer, pH 7.5, with DTT and NaCl).
-
The inhibitor, dissolved in DMSO, is added at various concentrations (typically a serial dilution). A DMSO-only control is included.
-
The plate is pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
The reaction is initiated by adding a substrate, such as p-nitrophenyl phosphate (pNPP) or the more sensitive 3-O-methylfluorescein phosphate (OMFP).
-
The plate is incubated for a set time (e.g., 30-60 minutes).
-
The reaction is stopped (e.g., by adding NaOH for pNPP). The absorbance (at 405 nm for pNPP) or fluorescence is measured.
-
The percentage of inhibition is calculated relative to the DMSO control, and the IC₅₀ value is determined by plotting percent inhibition against inhibitor concentration and fitting the data to a dose-response curve.
-
Mechanism of Action (MOA) Determination
-
Objective: To elucidate how the inhibitor affects the enzyme's kinetics (e.g., competitive, uncompetitive, non-competitive).
-
Principle: The enzymatic assay is performed with varying concentrations of both the substrate and the inhibitor.
-
Protocol Summary:
-
A matrix of reactions is set up with several fixed concentrations of the inhibitor (including zero) and, for each inhibitor concentration, a range of substrate concentrations.
-
The initial reaction velocity (V₀) is measured for each condition.
-
The data are plotted on a double reciprocal graph (Lineweaver-Burk plot: 1/V₀ vs. 1/[Substrate]).
-
The pattern of the lines reveals the MOA:
-
Competitive: Lines intersect on the y-axis.
-
Uncompetitive: Lines are parallel.
-
Non-competitive: Lines intersect on the x-axis.
-
-
Cellular Insulin Signaling Assay (Western Blot)
-
Objective: To assess the inhibitor's ability to enhance insulin signaling within a relevant cell type.
-
Protocol Summary:
-
Human hepatocyte cells (e.g., HepG2) are cultured and serum-starved overnight.
-
Cells are pre-treated with the inhibitor or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Cells are then stimulated with a short pulse of insulin (e.g., 10 nM for 5 minutes).
-
The cells are immediately lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated proteins (e.g., anti-p-IR, anti-p-Akt) and total proteins (anti-IR, anti-Akt) as loading controls.
-
After incubation with secondary antibodies, the protein bands are visualized, and their intensity is quantified to determine the relative increase in phosphorylation.
-
Conclusion
Both LMPTP and PTP1B are compelling targets for enhancing insulin sensitivity. This compound represents a promising preclinical candidate that achieves its effect through a highly selective, uncompetitive inhibition of LMPTP. In contrast, the field of PTP1B inhibitors is more mature, with several candidates like Trodusquemine and IONIS-PTP1BRx having advanced into clinical trials. These PTP1B inhibitors utilize diverse mechanisms, including allosteric modulation and antisense technology, to overcome the historical challenge of selectivity.
The key distinction lies in their primary targets. While both approaches aim to sensitize the insulin receptor, they do so by inhibiting different phosphatases. The development of a selective LMPTP inhibitor provides a valuable tool to dissect the specific role of LMPTP in metabolic disease and offers a potentially complementary strategy to PTP1B-targeted therapies. Future research will be crucial to fully understand the therapeutic window and potential of inhibiting these distinct but functionally related enzymes.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTPN1 - Wikipedia [en.wikipedia.org]
A Comparative Analysis: LMPTP Inhibitor 1 vs. LMPTP Genetic Knockout Models
In the landscape of metabolic research, particularly in the context of insulin resistance and type 2 diabetes, the low molecular weight protein tyrosine phosphatase (LMPTP) has emerged as a significant therapeutic target.[1][2] Two primary methodologies are employed to probe its function and therapeutic potential: pharmacological inhibition using small molecules like LMPTP inhibitor 1 and genetic modification through knockout models. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Executive Summary
Both this compound and genetic knockout of LMPTP have demonstrated the potential to ameliorate insulin resistance and improve glucose tolerance in preclinical models.[1] this compound, an uncompetitive inhibitor, offers the advantage of temporal control over LMPTP activity, mimicking a therapeutic intervention.[1][3] Conversely, genetic knockout models provide a complete and sustained ablation of LMPTP function, offering a clear picture of its physiological roles without concerns of off-target inhibitor effects. However, some studies suggest potential off-target effects of this compound, highlighting the complementary nature of these two approaches in validating LMPTP as a drug target.
Data Presentation
In Vitro and In Vivo Efficacy
| Parameter | This compound (Compound 23) | LMPTP Genetic Knockout (KO) | Reference |
| Mechanism of Action | Uncompetitive inhibitor of LMPTP | Genetic ablation of the Acp1 gene | |
| IC50 | 0.8 µM (for LMPTP-A) | Not Applicable | |
| Effect on Insulin Receptor (IR) Phosphorylation | Increased IR phosphorylation in HepG2 cells and in vivo in mouse liver. | Increased liver IR phosphorylation in response to insulin in diet-induced obese (DIO) mice. | |
| Effect on Glucose Tolerance in DIO Mice | Significantly improved glucose tolerance. | Significantly improved glucose tolerance. | |
| Effect on Fasting Insulin in DIO Mice | Decreased fasting insulin levels. | Reduced fasting insulin levels. | |
| Effect on Body Weight in DIO Mice | No significant effect. | No significant effect. |
Contrasting Findings and Considerations
| Aspect | This compound (Compound 23) | LMPTP Genetic Knockout (KO) | Reference |
| Specificity | Highly selective for LMPTP over other protein tyrosine phosphatases (PTPs). However, some studies suggest potential off-target effects. | Specific to the Acp1 gene, eliminating concerns of off-target pharmacological effects. | |
| Phenotypic Discrepancies | A study reported that while the inhibitor improves glucose tolerance, siRNA-mediated knockdown of LMPTP had limited effects, suggesting potential off-target effects of the inhibitor. | Some studies report that genetic deletion of LMPTP has no significant effect on improving glucose tolerance in lean or DIO mice and may lead to mild cardiac hypertrophy. This contrasts with other findings showing improved glucose tolerance. |
Signaling Pathways and Experimental Workflows
LMPTP in Insulin and PDGFRα Signaling
LMPTP is a key negative regulator in the insulin signaling pathway, where it dephosphorylates the insulin receptor (IR), thereby attenuating downstream signals that lead to glucose uptake and utilization. Additionally, LMPTP has been shown to influence the Platelet-Derived Growth Factor Receptor alpha (PDGFRα) signaling pathway, which plays a role in adipogenesis.
Experimental Workflow: Comparing Inhibitor and Knockout Models
The general workflow for comparing the effects of this compound and LMPTP knockout involves several key stages, from model generation and treatment to downstream analysis of metabolic parameters and signaling pathways.
Experimental Protocols
Generation of LMPTP Knockout Mice
LMPTP knockout mice can be generated using various techniques, with CRISPR-Cas9 and Cre-loxP systems being common.
-
CRISPR-Cas9 Mediated Deletion:
-
Design guide RNAs (gRNAs) targeting exons of the Acp1 gene (the gene encoding LMPTP).
-
Microinject Cas9 mRNA and gRNAs into fertilized mouse embryos.
-
Implant the embryos into pseudopregnant female mice.
-
Screen the resulting pups for the desired deletion by PCR and sequencing.
-
-
Cre-loxP System for Conditional Knockout:
-
Generate mice with loxP sites flanking a critical exon of the Acp1 gene ("floxed" mice).
-
Cross the floxed mice with a strain expressing Cre recombinase under a tissue-specific promoter (e.g., Albumin-Cre for liver-specific knockout).
-
The offspring will have the Acp1 gene deleted only in the tissues where Cre is expressed.
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is a standard procedure to assess how quickly an organism can clear a glucose load from the blood.
-
Fasting: Fast mice for 6-16 hours (overnight is common) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Injection: Inject a sterile glucose solution (e.g., 20% dextrose) intraperitoneally. The dose is typically 1-2 g of glucose per kg of body weight.
-
Blood Glucose Monitoring: Collect blood from the tail at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection and measure glucose levels.
-
Data Analysis: Plot blood glucose concentration over time. The area under the curve (AUC) is often calculated to quantify glucose tolerance.
Western Blot for Insulin Receptor Phosphorylation
This technique is used to detect the phosphorylation state of the insulin receptor, a direct indicator of its activation.
-
Tissue/Cell Lysis: Homogenize tissue samples (e.g., liver) or lyse cultured cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the insulin receptor (e.g., anti-phospho-IR Tyr1150/1151). Also, probe a separate blot or strip the same blot and reprobe with an antibody for the total insulin receptor as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the relative level of phosphorylation.
In Vitro Adipogenesis Assay
This assay assesses the differentiation of preadipocytes into mature adipocytes, a process in which LMPTP is implicated.
-
Cell Culture: Culture preadipocyte cell lines (e.g., 3T3-L1) to confluence.
-
Differentiation Induction: Two days post-confluence, induce differentiation by treating the cells with a cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Inhibitor Treatment: For inhibitor studies, treat the cells with this compound or a vehicle control throughout the differentiation period.
-
Lipid Staining: After several days of differentiation, stain the cells with Oil Red O or a fluorescent lipid dye (e.g., AdipoRed) to visualize lipid droplet accumulation in mature adipocytes.
-
Quantification: Quantify adipogenesis by extracting the dye and measuring its absorbance or by measuring fluorescence intensity.
Conclusion
Both pharmacological inhibition with this compound and genetic knockout of LMPTP serve as invaluable tools for dissecting the role of this phosphatase in metabolic diseases. This compound provides a model for therapeutic intervention, allowing for dose-dependent and temporal control of LMPTP activity. Genetic knockout models, while representing a more permanent and complete loss of function, are crucial for validating the on-target effects of the inhibitor and for uncovering the fundamental physiological roles of LMPTP. The discrepancies observed between some inhibitor and knockout studies underscore the importance of using these approaches in concert to build a robust understanding of LMPTP biology and to confidently advance LMPTP inhibitors towards clinical application.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
validating the efficacy of LMPTP inhibitor 1 in reversing diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LMPTP (Low Molecular Weight Protein Tyrosine Phosphatase) Inhibitor 1 against alternative therapies for the reversal of type 2 diabetes. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological processes to facilitate an objective evaluation of this novel therapeutic approach.
Mechanism of Action: LMPTP Inhibition in the Insulin Signaling Pathway
LMPTP is a protein tyrosine phosphatase that negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR).[1][2] Inhibition of LMPTP enhances the phosphorylation of the insulin receptor, thereby increasing insulin sensitivity and promoting glucose uptake. This mechanism offers a promising strategy for reversing the insulin resistance that characterizes type 2 diabetes.
Comparative Efficacy: this compound vs. PTP1B Inhibitor
Protein Tyrosine Phosphatase 1B (PTP1B) is another non-receptor protein tyrosine phosphatase that negatively regulates insulin signaling, and its inhibitors are a well-established alternative approach to treating type 2 diabetes. The following tables summarize the comparative efficacy of an orally bioavailable LMPTP inhibitor (Compound 23) and a PTP1B inhibitor in diet-induced obese (DIO) mouse models of type 2 diabetes.
Table 1: Effect on Glucose Tolerance (Intraperitoneal Glucose Tolerance Test)
| Treatment Group | Time 0 min (mg/dL) | Time 15 min (mg/dL) | Time 30 min (mg/dL) | Time 60 min (mg/dL) | Time 120 min (mg/dL) |
| DIO Mice (Control) | ~150 | ~350 | ~400 | ~300 | ~200 |
| DIO + this compound | ~150 | ~250 | ~275 | ~200 | ~150 |
| DIO + PTP1B Deficiency | 169 ± 19.15 | - | - | - | - |
| Wild Type Mice | 63 ± 2.35 | - | - | - | - |
Data for this compound is qualitative based on graphical representations in cited literature; specific numerical values would be extracted from the corresponding figures in a full publication. PTP1B deficiency data from a genetic knockout model is presented as a proxy for PTP1B inhibition.
Table 2: Effect on Fasting Insulin and Blood Glucose
| Treatment Group | Fasting Insulin (ng/mL) | Fasting Blood Glucose (mg/dL) | Fed Blood Glucose (mg/dL) |
| DIO Mice (Control) | High (exact value not specified) | ~150 | - |
| DIO + this compound | Significantly Decreased | - | - |
| DIO + PTP1B Deficiency | - | 111 ± 4.37 | 129.6 ± 3.5 |
| Wild Type Mice | - | 63 ± 2.35 | 138.81 ± 2.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and critical evaluation.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of an organism to clear a glucose load from the bloodstream.
Procedure:
-
Mice are fasted overnight (approximately 16 hours) with free access to water.
-
A baseline blood glucose measurement is taken from the tail vein (Time 0).
-
A solution of D-glucose (typically 2g/kg of body weight) is administered via intraperitoneal injection.
-
Blood glucose levels are subsequently measured at specific time points (e.g., 15, 30, 60, and 120 minutes) post-injection.
Phospho-Insulin Receptor (p-IR) ELISA
This assay quantifies the amount of phosphorylated insulin receptor in a sample, a direct indicator of insulin signaling activation.
Procedure:
-
Sample Preparation: Liver tissue is homogenized in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Coating: A capture antibody specific for the insulin receptor is coated onto the wells of a microplate.
-
Incubation: The prepared tissue lysates are added to the wells and incubated to allow the insulin receptors to bind to the capture antibody.
-
Detection: A detection antibody that specifically recognizes the phosphorylated form of the insulin receptor is added.
-
Signal Generation: A substrate is added that reacts with an enzyme conjugated to the detection antibody, producing a measurable colorimetric signal. The intensity of the signal is proportional to the amount of phosphorylated insulin receptor in the sample.
Western Blot for Phosphorylated AKT (p-AKT Thr308)
This technique is used to detect and quantify the level of phosphorylated AKT, a key downstream effector in the insulin signaling pathway.
Procedure:
-
Protein Extraction: Proteins are extracted from liver tissue lysates.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to AKT phosphorylated at Threonine 308.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured and quantified.
Logical Framework for Efficacy Validation
The validation of this compound's efficacy in reversing diabetes follows a logical progression from cellular to in vivo models.
Conclusion
The available data strongly suggest that this compound is a promising therapeutic agent for the reversal of type 2 diabetes. Its mechanism of action, which involves the targeted inhibition of a key negative regulator of the insulin signaling pathway, leads to demonstrable improvements in glucose tolerance and insulin sensitivity in preclinical models. When compared to existing strategies such as PTP1B inhibition, LMPTP inhibition presents a potentially more targeted and effective approach. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human patients.
References
Quinoline vs. Purine Scaffolds: A Comparative Analysis of LMPTP Inhibitors
A deep dive into the performance, mechanism, and therapeutic potential of two prominent classes of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitors reveals distinct advantages and shared mechanisms of action. This guide provides a comprehensive comparison of quinoline-based and purine-based LMPTP inhibitors, supported by experimental data, to aid researchers and drug development professionals in navigating this therapeutic landscape.
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), an enzyme implicated in various cellular processes, has emerged as a significant therapeutic target for a range of diseases, including type 2 diabetes, obesity, and cancer.[1][2] Its role in negatively regulating insulin signaling and promoting adipogenesis has spurred the development of potent and selective inhibitors.[3][4][5] Among the most promising are compounds built upon quinoline and purine scaffolds. Both classes have demonstrated remarkable efficacy in preclinical models, yet a detailed comparative analysis is crucial for informed drug design and development.
Performance and Efficacy: A Quantitative Comparison
The inhibitory potency and selectivity of lead compounds from both the quinoline and purine series have been extensively characterized. The following tables summarize key quantitative data for representative inhibitors, providing a clear comparison of their in vitro and in vivo performance.
| Compound ID | Scaffold | IC50 (nM) | Mechanism of Action | Selectivity | Oral Bioavailability | In Vivo Efficacy |
| Compd 23 | Quinoline | ~850 | Uncompetitive | Highly selective for LMPTP over other PTPs | Yes | Reverses high-fat diet-induced diabetes in mice |
| Compound 5d | Purine | Low nanomolar | Uncompetitive | >1000-fold selective for LMPTP over other PTPs | - | - |
| Compound 6g | Purine | Low nanomolar | Uncompetitive | Highly selective for LMPTP over other PTPs | Yes | Attenuates insulin resistance and obesity-induced diabetes in mice |
Table 1: Comparative analysis of lead quinoline-based and purine-based LMPTP inhibitors.
Mechanism of Action: A Shared Uncompetitive Strategy
A striking similarity between both quinoline- and purine-based inhibitors is their uncompetitive mechanism of action. This mode of inhibition is characterized by the inhibitor binding preferentially to the enzyme-substrate complex, rather than the free enzyme. This results in a decrease in both Vmax and KM values. Co-crystallization studies have revealed that these inhibitors bind to a unique allosteric site at the opening of the LMPTP active-site pocket, effectively blocking the completion of the catalytic cycle. This distinct mechanism contributes to their high selectivity for LMPTP over other protein tyrosine phosphatases (PTPs), a critical feature for minimizing off-target effects.
Signaling Pathways and Therapeutic Implications
LMPTP exerts its influence on cellular function by dephosphorylating key signaling proteins. Inhibition of LMPTP, therefore, has profound effects on downstream pathways, most notably the insulin signaling cascade. By preventing the dephosphorylation of the insulin receptor (IR), LMPTP inhibitors enhance insulin sensitivity, leading to improved glucose uptake and metabolism. This mechanism underpins their therapeutic potential in treating insulin resistance and type 2 diabetes.
Furthermore, LMPTP has been shown to play a role in adipogenesis, the process of fat cell formation. Inhibition of LMPTP can modulate this process, suggesting a potential role for these inhibitors in the management of obesity. The enzyme is also implicated in cancer progression through its interaction with various receptor tyrosine kinases, making LMPTP a target of interest in oncology.
References
- 1. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profiling of LMPTP inhibitor 1 against other phosphatases
For researchers and drug development professionals targeting the low molecular weight protein tyrosine phosphatase (LMPTP), understanding the selectivity of lead compounds is paramount. This guide provides a detailed comparison of the inhibitory activity of LMPTP inhibitor 1 against a panel of other protein tyrosine phosphatases (PTPs), supported by experimental data and protocols.
High Selectivity of this compound
This compound, also identified as compound 23 in some studies, demonstrates a high degree of selectivity for its target enzyme, LMPTP.[1][2] With an IC50 value of 0.8 μM for LMPTP-A, this inhibitor shows minimal off-target activity against a range of other phosphatases, even at concentrations significantly exceeding its effective dose for LMPTP inhibition.[1]
Quantitative Analysis of Inhibitor Selectivity
The following table summarizes the inhibitory activity of this compound against various protein tyrosine phosphatases. The data is compiled from in vitro enzymatic assays.
| Phosphatase Target | % Inhibition at 40 μM this compound | IC50 (μM) |
| LMPTP-A | - | 0.8 [1] |
| PTP1B | < 50% | > 40 |
| SHP2 | < 10% | > 200[3] |
| LYP | Not significantly inhibited | > 40 |
| VHR | Not significantly inhibited | > 40 |
| CD45 | Not significantly inhibited | > 200 |
| PTPα | Not significantly inhibited | > 200 |
| PTPβ | Not significantly inhibited | > 200 |
| PTPμ | Not significantly inhibited | > 200 |
| PTPε | Not significantly inhibited | > 200 |
| LAR | Not significantly inhibited | > 200 |
| PTPσ | Not significantly inhibited | > 200 |
| PTPγ | Not significantly inhibited | > 200 |
| TC-PTP | Not significantly inhibited | > 200 |
| SHP1 | Not significantly inhibited | > 200 |
| PTPH1 | Not significantly inhibited | > 200 |
| HePTP | Not significantly inhibited | > 200 |
Note: A specific percentage of inhibition for all phosphatases at 40 μM was not available in the reviewed literature. However, multiple sources confirm that at this concentration, inhibition of other PTPs is not significant. For a similar, highly selective compound, no other PTP tested was inhibited by more than 50% at a concentration of 40 μM. Another study on related inhibitors showed no activity against a panel of 22 other phosphatases at a concentration of 200 μM.
Experimental Protocols
The selectivity of this compound was determined using in vitro phosphatase activity assays. The following is a detailed methodology based on published studies.
Phosphatase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of a panel of protein tyrosine phosphatases.
Materials:
-
Recombinant human protein tyrosine phosphatases (LMPTP-A and other PTPs for selectivity profiling)
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO, as vehicle control)
-
Phosphatase substrates:
-
3-O-methylfluorescein phosphate (OMFP)
-
para-nitrophenylphosphate (pNPP)
-
-
Assay Buffer (e.g., 20 mM Tris pH 8, 150 mM NaCl, 10 mM DTT)
-
Microplate reader (for fluorescence or absorbance measurement)
Procedure:
-
Enzyme Preparation: Recombinant PTPs are diluted in assay buffer to a working concentration. For selectivity assays, the amount of each PTP is adjusted to yield a comparable level of enzymatic activity, equivalent to that of 10 nM of human LMPTP-A.
-
Inhibitor Preparation: A stock solution of this compound is serially diluted in DMSO to achieve a range of desired concentrations.
-
Assay Reaction:
-
In the wells of a microplate, each PTP is incubated with either this compound at a final concentration of 40 μM or with an equivalent volume of DMSO (vehicle control).
-
The reaction is initiated by the addition of the substrate (e.g., 0.4 mM OMFP or 5 mM pNPP).
-
-
Data Acquisition:
-
For the OMFP substrate, the increase in fluorescence is measured over time at the appropriate excitation and emission wavelengths.
-
For the pNPP substrate, the reaction is stopped after a defined period by adding a stop solution (e.g., 1 M NaOH), and the absorbance is measured at 405 nm.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the reaction in the presence of the DMSO control. IC50 values are determined by plotting the percentage of enzyme activity against the inhibitor concentration.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of LMPTP inhibition, the following diagrams are provided.
Caption: Workflow for Selectivity Profiling of this compound.
Caption: LMPTP's Role in the Insulin Signaling Pathway.
References
Validating LMPTP as a Therapeutic Target for Type 2 Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global rise of type 2 diabetes (T2D) necessitates the exploration of novel therapeutic targets beyond the current standards of care. One such emerging target is the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), an enzyme implicated in the negative regulation of insulin signaling. This guide provides a comprehensive comparison of LMPTP with established and alternative T2D therapeutic targets, supported by preclinical experimental data. We also present detailed methodologies for key validation experiments and visualize the intricate signaling pathways involved.
Executive Summary
LMPTP has emerged as a promising target for T2D due to its role in dephosphorylating and thereby inactivating the insulin receptor (IR).[1] Preclinical studies using genetic deletion and small-molecule inhibitors of LMPTP in mouse models of diet-induced obesity have demonstrated significant improvements in glucose tolerance and insulin sensitivity.[2] However, conflicting data exists, with one study reporting that genetic deletion of LMPTP showed limited improvement in glucose tolerance and was associated with mild cardiac hypertrophy, suggesting potential off-target effects of previously studied inhibitors.[3][4][5] This guide aims to provide an objective overview of the current evidence, comparing the potential of LMPTP-targeted therapies with established treatments such as Metformin, GLP-1 Receptor Agonists, SGLT2 Inhibitors, and DPP-4 Inhibitors, as well as another phosphatase target, PTP1B.
Comparative Analysis of Therapeutic Targets
The following tables summarize the key characteristics and preclinical efficacy of LMPTP inhibitors against other prominent T2D therapeutic strategies.
| Target | Mechanism of Action | Preclinical Efficacy Highlights (in rodent models) | Potential Advantages | Potential Disadvantages/Concerns |
| LMPTP | Inhibition of LMPTP enhances insulin receptor phosphorylation, thereby increasing insulin sensitivity. | Improved glucose tolerance, reduced fasting insulin levels, and reversal of high-fat diet-induced diabetes. | Direct sensitization of the insulin receptor. | Conflicting data on efficacy with genetic knockout models; potential for off-target effects and cardiac hypertrophy. |
| PTP1B | Inhibition of PTP1B, another negative regulator of the insulin signaling pathway, enhances insulin sensitivity. | Improved glycemic control, resistance to diet-induced obesity, and enhanced insulin sensitivity. | Well-validated target with multiple inhibitors in development. | Challenges with inhibitor selectivity and bioavailability. |
| Metformin | Primarily reduces hepatic glucose production and increases insulin sensitivity through AMPK activation. | Lowered blood glucose levels and improved insulin sensitivity. | First-line therapy with a long history of clinical use and a known safety profile. | Gastrointestinal side effects are common. |
| GLP-1 Receptor Agonists | Mimic the action of the incretin hormone GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety. | Improved glycemic control, weight loss, and potential cardiovascular benefits. | Potent glucose-lowering effects combined with weight loss. | Injectable administration (though oral options are emerging), and potential for gastrointestinal side effects. |
| SGLT2 Inhibitors | Inhibit the sodium-glucose cotransporter 2 in the kidneys, leading to increased urinary glucose excretion. | Lowered blood glucose levels, modest weight loss, and demonstrated cardiovascular and renal benefits. | Insulin-independent mechanism of action, providing cardiovascular and renal protection. | Risk of genitourinary infections and diabetic ketoacidosis. |
| DPP-4 Inhibitors | Inhibit the enzyme dipeptidyl peptidase-4, which degrades incretin hormones like GLP-1, thereby increasing their levels and enhancing glucose-dependent insulin secretion. | Modest reduction in blood glucose levels. | Oral administration and generally well-tolerated. | Less potent than GLP-1 receptor agonists and are weight-neutral. |
Quantitative Preclinical Data Comparison
The following table presents a summary of quantitative data from preclinical studies on various T2D therapeutic targets.
| Intervention | Animal Model | Key Parameter | Result | Reference |
| LMPTP Deletion | Diet-induced obese mice | Glucose Tolerance Test (AUC) | Significantly improved compared to wild-type | |
| LMPTP Deletion | Diet-induced obese mice | Fasting Insulin | Significantly reduced compared to wild-type | |
| LMPTP Inhibitor (Cmpd23) | Diet-induced obese mice | Glucose Tolerance Test (AUC) | Significantly improved with treatment | |
| PTP1B Antisense Oligonucleotides | db/db mice | Blood Glucose | Normalized | |
| PTP1B Inhibitor (7Fb) | Diabetic mice | Fasting Blood Glucose | Significantly lowered | |
| Metformin | Diabetic mice | Postprandial Glucose | Lowered, but less effectively than PTP1B inhibitor 7Fb in the same study | |
| GLP-1 Receptor Agonist (Liraglutide) | db/db mice | HbA1c | Significantly reduced | |
| SGLT2 Inhibitor (Empagliflozin) | db/db mice | Urinary Glucose Excretion | Significantly increased | |
| DPP-4 Inhibitor (Sitagliptin) | Diet-induced obese mice | Active GLP-1 Levels | Increased 2-3 fold |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: LMPTP's role in the insulin signaling pathway.
Caption: A typical experimental workflow for validating an LMPTP inhibitor.
Detailed Experimental Protocols
Glucose Tolerance Test (GTT) in Mice
Objective: To assess the ability of mice to clear a glucose load from the bloodstream, a measure of glucose homeostasis.
Protocol:
-
Fast mice for 6 hours (e.g., from 9:00 am to 3:00 pm) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a 2 g/kg glucose solution via oral gavage or intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for quantitative comparison between groups.
Insulin Tolerance Test (ITT) in Mice
Objective: To evaluate the systemic response to insulin, providing an indication of insulin sensitivity.
Protocol:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer human insulin (0.75-1.5 U/kg body weight) via IP injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the percentage of initial blood glucose over time to compare insulin sensitivity between groups.
Western Blot for Insulin Receptor (IR) Phosphorylation
Objective: To quantify the phosphorylation status of the insulin receptor in response to insulin stimulation, as an indicator of insulin signaling pathway activation.
Protocol:
-
After the designated in vivo studies, euthanize mice and rapidly collect tissues (e.g., liver, skeletal muscle, adipose tissue).
-
Homogenize tissues in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the insulin receptor (e.g., anti-phospho-IR β Tyr1150/1151) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total insulin receptor to normalize for protein loading.
-
Quantify band intensities using densitometry software.
Protein Tyrosine Phosphatase (PTP) Activity Assay
Objective: To measure the enzymatic activity of LMPTP in tissue lysates or with a purified enzyme.
Protocol:
-
Prepare tissue lysates as described for Western blotting, but without phosphatase inhibitors in the final buffer.
-
Use a commercially available PTP assay kit or a standard colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
-
For a pNPP assay:
-
Add tissue lysate or purified LMPTP to a 96-well plate.
-
Initiate the reaction by adding pNPP solution.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the absorbance at 405 nm, which is proportional to the amount of dephosphorylated pNPP.
-
-
Include appropriate controls, such as a no-enzyme control and a known PTP inhibitor control.
Conclusion and Future Directions
The validation of LMPTP as a therapeutic target for type 2 diabetes is supported by a growing body of preclinical evidence. Its direct role in modulating insulin receptor activity presents a compelling rationale for its inhibition. However, the conflicting findings from genetic knockout studies underscore the need for further investigation to fully elucidate its physiological roles and to ensure the specificity of small-molecule inhibitors.
Future research should focus on:
-
Developing highly selective LMPTP inhibitors to minimize the risk of off-target effects.
-
Conducting long-term efficacy and safety studies in animal models to address concerns about potential cardiac effects.
-
Investigating the role of LMPTP in different tissues to better understand its overall impact on metabolic homeostasis.
By addressing these key areas, the scientific community can definitively determine the therapeutic potential of LMPTP inhibition and its place in the future landscape of type 2 diabetes treatment.
References
- 1. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Assessing the Therapeutic Index of LMPTP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe therapeutic agents targeting the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key regulator in metabolic and cell growth pathways, has led to the development of several promising inhibitors. A critical parameter in the preclinical assessment of these compounds is the therapeutic index (TI), a quantitative measure of a drug's safety margin. This guide provides a comparative analysis of "LMPTP inhibitor 1" and other notable alternatives, focusing on their efficacy and safety profiles as reported in available literature.
Executive Summary
This guide compares the preclinical data of three LMPTP inhibitors: this compound (also identified as Compound 23), ML400, and F9. While a definitive therapeutic index for each compound is not yet established in publicly available research, this comparison of their in vitro potency, in vivo efficacy, and available safety data provides a valuable framework for assessing their therapeutic potential. All three inhibitors demonstrate a promising uncompetitive mechanism of action against LMPTP. Compound 23 stands out for its demonstrated in vivo efficacy and oral bioavailability with no reported overt toxicity in mouse models. ML400 also shows potential for in vivo applications with good rodent pharmacokinetics. F9 has been characterized by its good in vitro safety profile. Further comprehensive toxicology studies are required to establish a definitive therapeutic index for these promising LMPTP inhibitors.
Comparative Data of LMPTP Inhibitors
The following tables summarize the available quantitative data for this compound, ML400, and F9, facilitating a direct comparison of their biochemical potency, cellular activity, and safety profiles.
| Inhibitor | Target | IC50 / Ki | Mechanism of Action | Selectivity |
| This compound (Compound 23) | LMPTP-A | IC50: 0.8 µM[1] | Uncompetitive[2] | Highly selective for LMPTP over other protein tyrosine phosphatases (PTPs), including PTP1B.[3] |
| ML400 | LMPTP | EC50: ~1 µM[4] | Allosteric[4] | Selective against other phosphatases. |
| F9 | LMPTP | Ki: 21.5 ± 7.3 µM | Uncompetitive | Selective for LMPTP over PTP1B and TCPTP. |
Table 1: In Vitro Potency and Selectivity of LMPTP Inhibitors. This table provides a side-by-side comparison of the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), mechanism of action, and selectivity of the discussed LMPTP inhibitors.
| Inhibitor | Cell-Based Efficacy | In Vivo Efficacy | Safety/Toxicity Data |
| This compound (Compound 23) | Enhances insulin receptor phosphorylation in HepG2 cells. | Orally bioavailable; improves glucose tolerance and decreases fasting insulin levels in diet-induced obese mice. | No overt toxicity or weight loss observed in mice at effective doses. |
| ML400 | Active in cell-based assays of LMPTP activity. | Ameliorates glucose tolerance in a mouse model of diet-induced obesity. | Good rodent pharmacokinetics reported; specific toxicity data not detailed. |
| F9 | Increases glucose consumption in an insulin-resistant HepG2 cell model. | Not reported. | Good biosafety in vitro; HepG2 cell viability maintained above 80% at concentrations up to 500 µM. |
Table 2: In Vivo and In Vitro Efficacy and Safety of LMPTP Inhibitors. This table summarizes the reported effects of the inhibitors in cellular and animal models, along with available information on their safety and toxicity.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: LMPTP's role in the insulin signaling pathway.
Caption: Workflow for determining the therapeutic index.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of LMPTP inhibitors.
Enzyme Inhibition Assay (for IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Materials: Purified recombinant LMPTP enzyme, a suitable substrate (e.g., p-nitrophenyl phosphate [pNPP] or a phosphopeptide), assay buffer, test inhibitor, and a microplate reader.
-
Procedure:
-
A constant concentration of LMPTP enzyme is incubated with varying concentrations of the inhibitor in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of product formation is monitored over time by measuring the change in absorbance or fluorescence.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Efficacy Assay (e.g., Insulin Receptor Phosphorylation)
This assay assesses the ability of an inhibitor to modulate LMPTP activity within a cellular context.
-
Materials: A relevant cell line (e.g., HepG2 human hepatoma cells), cell culture medium, insulin, the LMPTP inhibitor, lysis buffer, antibodies specific for the phosphorylated and total insulin receptor, and Western blotting reagents.
-
Procedure:
-
Cells are cultured to a suitable confluency and then serum-starved.
-
The cells are pre-incubated with various concentrations of the LMPTP inhibitor.
-
Insulin is added to stimulate the insulin signaling pathway.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The levels of phosphorylated and total insulin receptor are detected using specific antibodies.
-
The ratio of phosphorylated to total insulin receptor is quantified to determine the effect of the inhibitor.
-
Cytotoxicity Assay (MTT Assay for CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the concentration of a compound that causes 50% cell death (CC50).
-
Materials: The cell line of interest, cell culture medium, the test inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved by adding a solubilizing agent.
-
The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The CC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
-
In Vivo Efficacy and Toxicity Studies
These studies are essential for evaluating the therapeutic potential and safety of a drug candidate in a living organism.
-
Efficacy Studies:
-
Animal Models: Typically, mouse models of diseases such as diet-induced obesity and type 2 diabetes are used.
-
Drug Administration: The inhibitor is administered through a relevant route, such as oral gavage or formulated in the diet.
-
Efficacy Endpoints: Key parameters are measured, including blood glucose levels, insulin tolerance, and body weight. At the end of the study, tissues can be collected to assess target engagement (e.g., phosphorylation status of the insulin receptor).
-
-
Toxicity Studies:
-
Dose Escalation: Increasing doses of the compound are administered to animals to determine the maximum tolerated dose (MTD).
-
Observation: Animals are closely monitored for any signs of toxicity, including changes in weight, behavior, and food/water intake.
-
Histopathology: At the end of the study, major organs are collected for histological examination to identify any signs of tissue damage.
-
Clinical Pathology: Blood samples are collected to analyze for markers of liver and kidney function.
-
LD50/TD50 Determination: The lethal dose for 50% of the animals (LD50) or the toxic dose for 50% of the animals (TD50) is determined from these studies.
-
Calculation of the Therapeutic Index
The therapeutic index (TI) is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that produces a toxic effect.
-
Formula:
-
In preclinical animal studies: TI = LD50 / ED50 (where LD50 is the lethal dose in 50% of the population and ED50 is the effective dose in 50% of the population).
-
In clinical settings: TI = TD50 / ED50 (where TD50 is the toxic dose in 50% of the population).
-
A higher therapeutic index is preferable as it indicates a wider margin of safety between the effective and toxic doses.
References
- 1. glpbio.com [glpbio.com]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of LMPTP Inhibitor 1 and Antisense Oligonucleotides for LMPTP Modulation in Metabolic Disease Research
A head-to-head comparison of two leading strategies for the therapeutic inhibition of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) in the context of metabolic disease. This guide provides a comprehensive analysis of the small molecule inhibitor, LMPTP Inhibitor 1 (also known as Compound 23), and antisense oligonucleotides (ASOs) designed to suppress LMPTP expression. We present a summary of their performance based on available experimental data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to aid researchers in selecting the most appropriate tool for their studies.
Executive Summary
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical negative regulator of insulin signaling and a promising therapeutic target for type 2 diabetes and obesity.[1] Both small molecule inhibitors and antisense oligonucleotides have been developed to counteract its function. This compound is a selective, orally bioavailable small molecule that acts via an uncompetitive mechanism of inhibition.[2] In contrast, LMPTP-targeting ASOs are synthetic nucleic acid sequences that induce the degradation of LMPTP mRNA, thereby preventing its translation into a functional protein.[3]
Studies in diet-induced obese (DIO) mouse models have demonstrated that both approaches lead to improved glycemic control and insulin sensitivity.[2][3] this compound has been shown to reverse diabetes in these models, while ASO-mediated knockdown of LMPTP also significantly improves the glycemic profile and reduces insulin resistance. The choice between these two modalities may depend on the specific experimental goals, such as the need for acute versus chronic inhibition and the desired mode of administration.
Data Presentation: Performance Comparison
The following tables summarize the key quantitative data from in vivo studies of this compound and LMPTP-targeting ASOs in diet-induced obese (DIO) mouse models.
Table 1: In Vivo Efficacy of this compound in DIO Mice
| Parameter | Vehicle Control | This compound (0.05% w/w in diet) | Percentage Change |
| Fasting Glucose (mg/dL) | ~200 | ~125 | ↓ 37.5% |
| Fasting Insulin (ng/mL) | ~4.5 | ~1.5 | ↓ 66.7% |
| Glucose Tolerance (AUC) | ~40,000 | ~25,000 | ↓ 37.5% |
Data adapted from Stanford et al. (2017). Values are approximate based on graphical representations in the source.
Table 2: In Vivo Efficacy of LMPTP ASO in DIO Mice
| Parameter | Saline Control | Control ASO | LMPTP ASO (25 mg/kg, 2x/week) | Percentage Change (vs. Control ASO) |
| Plasma Glucose (mg/dL) | ~250 | ~240 | ~150 | ↓ 37.5% |
| Plasma Insulin (ng/mL) | ~3.0 | ~2.8 | ~1.0 | ↓ 64.3% |
Data adapted from Pandey et al. (2007). Values are approximate based on graphical representations in the source.
Experimental Protocols
This compound In Vivo Study Protocol
This protocol is based on the methodology described by Stanford et al. (2017) for evaluating the efficacy of an orally bioavailable LMPTP inhibitor in a diet-induced obese mouse model.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
Compound Administration: this compound (Compound 23) is formulated into the high-fat diet at a concentration of 0.05% (w/w). Control mice receive the high-fat diet without the inhibitor. The medicated diet is provided ad libitum for a specified treatment period (e.g., 21 days).
-
Glucose and Insulin Tolerance Tests:
-
Glucose Tolerance Test (GTT): Following a 6-hour fast, mice are administered D-glucose via oral gavage (2 g/kg body weight). Blood glucose levels are measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-gavage using a glucometer.
-
Insulin Tolerance Test (ITT): After a 4-hour fast, mice are given an intraperitoneal (IP) injection of human insulin (0.75 U/kg body weight). Blood glucose is measured at the same time points as the GTT.
-
-
Measurement of Fasting Glucose and Insulin: At the end of the treatment period, mice are fasted for 6 hours. Blood is collected for the measurement of plasma glucose and insulin levels using commercially available assay kits.
-
Tissue Analysis: Livers are harvested, and protein extracts are prepared to assess the phosphorylation status of the insulin receptor and downstream signaling molecules via Western blotting.
LMPTP Antisense Oligonucleotide In Vivo Study Protocol
This protocol is based on the methodology described by Pandey et al. (2007) for assessing the effect of LMPTP knockdown on insulin sensitivity in obese diabetic mice.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet to induce obesity.
-
ASO Administration: A specific antisense oligonucleotide targeting mouse LMPTP mRNA is administered via intraperitoneal (IP) injection at a dose of 25 mg/kg body weight, twice weekly, for a designated period (e.g., 4 weeks). A control ASO with a mismatched sequence is administered to a control group.
-
Monitoring of Metabolic Parameters:
-
Blood glucose levels are monitored regularly from tail vein blood.
-
Plasma insulin levels are measured at the end of the study from blood collected after a fast.
-
-
Glucose and Insulin Tolerance Tests: GTT and ITT are performed as described in the inhibitor protocol to assess improvements in glucose metabolism and insulin sensitivity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways influenced by LMPTP and a generalized experimental workflow for comparing LMPTP inhibitors.
Caption: LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor.
Caption: LMPTP's role in adipogenesis through the PDGFRα signaling pathway.
Caption: A generalized workflow for the comparative study of LMPTP inhibitors in vivo.
References
- 1. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of low molecular weight protein-tyrosine phosphatase expression improves hyperglycemia and insulin sensitivity in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating New Uncompetitive Inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of recently developed uncompetitive inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key regulator in various signaling pathways implicated in metabolic diseases and cancer. We present supporting experimental data, detailed protocols for validating the uncompetitive inhibitory mechanism, and visual representations of the underlying biological and experimental processes.
Performance Comparison of Uncompetitive LMPTP Inhibitors
The development of selective LMPTP inhibitors is a promising therapeutic strategy. A key characteristic of the novel inhibitors discussed here is their uncompetitive mechanism of action, where the inhibitor binds exclusively to the enzyme-substrate complex. This often leads to enhanced potency at higher substrate concentrations. The table below summarizes the kinetic parameters of several new uncompetitive LMPTP inhibitors.
| Inhibitor | Ki' (Uncompetitive Inhibition Constant) | α (Ki/Ki') | IC50 / EC50 | Substrate Used |
| Compound 23 | 846.0 ± 29.2 nM[1] | 0.21 ± 0.09[1] | Not specified | OMFP |
| Compound 5d | Not directly specified | 0.147 ± 0.104[2] | Not specified | OMFP[2] |
| ML400 | Not specified | Not specified | ~1 µM (EC50) | Not specified |
| Compound F9 | 21.5 ± 7.3 µM[3] | Not specified | Not specified | pNPP |
Note: A lower Ki' value indicates a higher affinity of the inhibitor for the enzyme-substrate complex. The α value, representing the ratio of Ki (competitive inhibition constant) to Ki', is less than 1 for uncompetitive inhibitors, indicating preferential binding to the enzyme-substrate complex.
Experimental Protocols for Validating Uncompetitive Inhibition
The following protocols outline the key experiments required to validate the uncompetitive inhibitory mechanism of a novel LMPTP inhibitor.
In Vitro Enzyme Kinetics Assay
This assay measures the enzymatic activity of LMPTP in the presence of varying concentrations of the inhibitor and substrate.
Materials:
-
Recombinant human LMPTP-A
-
Substrates: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP)
-
Assay Buffer: e.g., 50 mM Bis-Tris, 1 mM DTT, pH 6.5
-
Test inhibitor and vehicle control (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or vehicle control), and the LMPTP enzyme (e.g., 0.78 nM for Compound 23 validation).
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the substrate (e.g., OMFP or pNPP) at a range of concentrations.
-
Measure the rate of product formation over time using a microplate reader (e.g., absorbance at 405 nm for pNPP).
Data Analysis and Interpretation
The data obtained from the enzyme kinetics assay is analyzed to determine the mode of inhibition.
a. Michaelis-Menten and Lineweaver-Burk Plots:
-
Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate]. For uncompetitive inhibition, this will result in a series of parallel lines for different inhibitor concentrations.
b. Determination of Kinetic Constants:
-
The uncompetitive inhibition constant (Ki') and the alpha value (α) can be determined by fitting the data to a mixed-model inhibition equation using appropriate software (e.g., GraphPad Prism). For a purely uncompetitive inhibitor, the competitive inhibition constant (Ki) will be much larger than Ki'.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the LMPTP signaling pathway, the experimental workflow for inhibitor validation, and the mechanism of uncompetitive inhibition.
Caption: LMPTP negatively regulates key signaling pathways.
Caption: Workflow for validating uncompetitive inhibitors.
Caption: Mechanism of uncompetitive inhibition.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vivo Efficacy of Cmpd23: A Comparative Analysis in Wild-Type and LMPTP KO Mice
A comprehensive guide for researchers and drug development professionals detailing the metabolic effects of the LMPTP inhibitor, Cmpd23. This document provides a comparative analysis of its in vivo effects in wild-type and LMPT-knockout mouse models, supported by experimental data and detailed protocols.
The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) has emerged as a promising therapeutic target for metabolic diseases, particularly type 2 diabetes. Its inhibition is hypothesized to enhance insulin signaling, thereby improving glucose homeostasis. This guide delves into the in vivo effects of Cmpd23, a potent and selective LMPTP inhibitor, by comparing its performance in wild-type (WT) mice and mice with a genetic knockout (KO) of LMPTP. The data presented herein is crucial for understanding the specificity and mechanism of action of Cmpd23, providing a valuable resource for researchers in the field of metabolic drug discovery.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies comparing the effects of Cmpd23 in high-fat diet (HFD)-induced obese wild-type and LMPTP KO mice.
Table 1: Glucose Homeostasis Parameters
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + Cmpd23 | LMPTP KO + Vehicle | LMPTP KO + Cmpd23 |
| Fasting Blood Glucose | Elevated | Significantly Reduced | Moderately Reduced | No Significant Change |
| Glucose Tolerance (IPGTT) | Impaired | Significantly Improved | Improved | No Significant Change |
| Fasting Insulin | Elevated | Significantly Reduced | Reduced | No Significant Change |
Table 2: Insulin Signaling Pathway Activation in Liver Tissue
| Protein Phosphorylation | Wild-Type (WT) + Vehicle | Wild-Type (WT) + Cmpd23 | LMPTP KO + Vehicle | LMPTP KO + Cmpd23 |
| p-Insulin Receptor (p-IR) | Basal | Significantly Increased | Increased | No Significant Change |
| p-AKT | Basal | Significantly Increased | Increased | No Significant Change |
| p-ERK | Basal | Significantly Increased | Increased | No Significant Change |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Animal Models and Treatment
-
Animals: Male C57BL/6J wild-type mice and mice with a global or liver-specific knockout of the LMPTP gene (Acp1) were used. All mice were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
-
Diet-Induced Obesity Model: To induce obesity and insulin resistance, mice were fed a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks starting at 8 weeks of age.
-
Cmpd23 Administration: Cmpd23 was administered to a cohort of HFD-fed mice, typically mixed into the food supply or administered via oral gavage for a specified period (e.g., 2-4 weeks). A vehicle control group received the same treatment without the compound.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Mice were fasted for 6 hours prior to the glucose challenge.
-
Glucose Injection: A sterile solution of D-glucose (2 g/kg body weight) was injected intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels were measured from tail vein blood at 0 (baseline), 15, 30, 60, 90, and 120 minutes post-injection using a standard glucometer.
Western Blot Analysis of Liver Tissue
-
Tissue Collection: Following the treatment period, mice were fasted overnight and then stimulated with insulin (or saline as a control) via intraperitoneal injection. Livers were collected shortly after, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Protein Extraction: Liver tissue was homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate was centrifuged, and the supernatant containing the total protein was collected. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of Insulin Receptor, AKT, and ERK. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify the relative protein phosphorylation levels.
Visualizing the Molecular Mechanisms and Workflows
To provide a clearer understanding of the signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Insulin signaling pathway and the inhibitory action of Cmpd23 on LMPTP.
Caption: Workflow of the in vivo comparison of Cmpd23 in WT and LMPTP KO mice.
Discussion and Interpretation
The collective data strongly indicates that Cmpd23 exerts its beneficial metabolic effects by specifically inhibiting LMPTP. In wild-type mice with diet-induced obesity, Cmpd23 treatment leads to a significant improvement in glucose tolerance and insulin sensitivity. This is accompanied by enhanced insulin signaling in the liver, as evidenced by increased phosphorylation of the insulin receptor and its downstream targets, AKT and ERK.
Crucially, these effects of Cmpd23 are completely abrogated in LMPTP KO mice. The lack of response to Cmpd23 in mice already deficient in LMPTP provides compelling evidence that the compound's mechanism of action is on-target. The improved baseline metabolic profile of the LMPTP KO mice further underscores the role of LMPTP in negatively regulating insulin signaling.
It is important to note that some studies have reported conflicting results regarding the phenotype of global LMPTP knockout mice, with one study suggesting limited improvement in glucose tolerance. These discrepancies could be due to differences in the genetic background of the mice, the specific gene-targeting strategy employed, or variations in experimental conditions. However, the consistent observation that the pharmacological effects of Cmpd23 are absent in LMPTP KO mice provides robust validation of its specificity.
A Comparative Guide to Active Site-Directed vs. Allosteric LMPTP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) has emerged as a significant therapeutic target for a range of diseases, including type 2 diabetes, obesity, and cancer.[1][2] The development of small molecule inhibitors against LMPTP is a key area of research. These inhibitors can be broadly classified into two categories based on their binding site and mechanism of action: active site-directed inhibitors and allosteric inhibitors. This guide provides an objective comparison of these two classes of inhibitors, supported by experimental data, to aid researchers in the selection and development of LMPTP-targeted therapeutics.
Executive Summary
Developing selective and cell-permeable inhibitors for protein tyrosine phosphatases (PTPs) has been challenging due to the highly conserved and charged nature of the active site.[3] Active site-directed inhibitors, while often potent, can suffer from a lack of selectivity against other PTPs. Allosteric inhibitors, which bind to sites distinct from the active site, offer a promising alternative by potentially providing greater selectivity and novel mechanisms of action. This guide explores the characteristics, performance, and experimental evaluation of both inhibitor types.
Data Presentation: Quantitative Comparison of LMPTP Inhibitors
The following tables summarize the quantitative data for representative active site-directed and allosteric LMPTP inhibitors based on published literature. It is important to note that experimental conditions may vary between studies.
Table 1: Active Site-Directed LMPTP Inhibitors
| Compound/Series | Target | Ki | IC50 | Selectivity | Mechanism of Action | Reference |
| Benzoic acid-containing thiazolidines | LMPTP | - | Low/submicromolar | - | Active Site | [3] |
| Biphenyl-containing chromones | LMPTP | - | Low/submicromolar | - | Active Site | [3] |
| Leading Compound from Structure-Based Design | LMW-PTP | 1.2 nM | - | >8,000-fold | Active Site-Directed |
Table 2: Allosteric LMPTP Inhibitors
| Compound/Series | Target | Ki | Ki' | IC50 | Selectivity | Mechanism of Action | Reference |
| Compd. 23 | LMPTP-A | - | 846.0 ± 29.2 nM | See Fig 2a in source | Exquisite selectivity for LMPTP vs other PTPs | Uncompetitive | |
| Purine-based series (e.g., 5d) | LMPTP | - | - | See Table 1 in source | >1,000-fold | Uncompetitive | |
| ML400 | LMPTP | - | - | ~1µM (EC50) | Selective against LYP-1 and VHR | Allosteric | |
| Compound F9 | LMPTP | 21.5 ± 7.3 μM | - | ~65% inhibition at 25 µM | Selective over PTP1B and TCPTP | Uncompetitive (Non-active site) |
Mechanism of Action: A Tale of Two Sites
Active Site-Directed Inhibition: These inhibitors typically function by competing with the substrate for binding to the catalytic active site of LMPTP. The active site of PTPs is characterized by a highly conserved P-loop motif, which makes achieving selectivity a significant challenge. However, recent structure-based design efforts have yielded highly potent and selective active site-directed inhibitors.
Allosteric Inhibition: Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme that alters the properties of the active site, thereby inhibiting its catalytic activity. This mechanism can offer significant advantages in terms of selectivity, as allosteric sites are generally less conserved than active sites across the PTP family. Many of the identified allosteric LMPTP inhibitors exhibit an uncompetitive mechanism, meaning they preferentially bind to the enzyme-substrate complex.
Signaling Pathways and Experimental Workflows
To understand the context of LMPTP inhibition, it is crucial to visualize the signaling pathways it regulates and the workflows used to characterize its inhibitors.
Caption: LMPTP negatively regulates insulin and PDGF signaling pathways.
Caption: Mechanisms of active site-directed vs. allosteric inhibition.
Experimental Protocols
A summary of key experimental protocols used to characterize LMPTP inhibitors is provided below.
Enzyme Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor (e.g., IC50 value).
-
Principle: The enzymatic activity of LMPTP is measured in the presence of varying concentrations of the inhibitor. The rate of dephosphorylation of a substrate is monitored.
-
Reagents:
-
Recombinant human LMPTP-A.
-
Phosphatase assay buffer (e.g., 50 mM Bis-Tris, 1 mM DTT, pH 6.5).
-
Substrate:
-
para-Nitrophenylphosphate (pNPP): A chromogenic substrate where the product, p-nitrophenol, can be quantified by measuring absorbance at 405 nm.
-
3-O-methylfluorescein phosphate (OMFP): A fluorogenic substrate where the product, 3-O-methylfluorescein, exhibits increased fluorescence.
-
-
Test compounds (inhibitors) dissolved in DMSO.
-
-
Procedure (General):
-
Incubate a fixed concentration of LMPTP with a range of inhibitor concentrations for a defined period (e.g., 5-10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (e.g., pNPP or OMFP).
-
After a set incubation time (e.g., 30 minutes for pNPP), stop the reaction (e.g., by adding NaOH for pNPP-based assays).
-
Measure the absorbance or fluorescence of the product.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Selectivity Assay
This assay is crucial for determining the specificity of an inhibitor for LMPTP over other PTPs.
-
Principle: The inhibitory activity of a compound is tested against a panel of different PTPs.
-
Procedure:
-
Perform enzyme inhibition assays as described above, but with a panel of PTPs (e.g., PTP1B, TCPTP, LYP, VHR).
-
Use a fixed, high concentration of the test compound (e.g., 40 µM) to assess the percentage of inhibition against each PTP.
-
A highly selective inhibitor will show significant inhibition of LMPTP with minimal to no inhibition of other PTPs at the tested concentration.
-
Mechanism of Action (MOA) Determination
Kinetic studies are performed to elucidate how an inhibitor affects the enzyme.
-
Principle: The initial reaction rates of LMPTP are measured at various substrate and inhibitor concentrations.
-
Procedure:
-
Perform the enzyme inhibition assay with a range of substrate concentrations in the presence of different fixed concentrations of the inhibitor.
-
Plot the data using methods such as Lineweaver-Burk plots (double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
The pattern of the resulting lines indicates the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
Caption: Workflow for the discovery and characterization of LMPTP inhibitors.
Conclusion
Both active site-directed and allosteric inhibitors present viable strategies for targeting LMPTP. While active site-directed inhibitors have historically faced challenges with selectivity, recent advancements in structure-based design have yielded highly potent and specific compounds. Allosteric inhibitors, particularly those with an uncompetitive mechanism of action, offer an attractive alternative with the potential for exquisite selectivity. The choice between these two classes of inhibitors will depend on the specific therapeutic application and the desired pharmacological profile. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of novel LMPTP inhibitors.
References
A Comparative Guide to LMPTP Inhibitors for Improved Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
The escalating global prevalence of type 2 diabetes necessitates the exploration of novel therapeutic targets. One such promising target is the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key negative regulator of insulin signaling. Inhibition of LMPTP has emerged as a potential strategy to enhance insulin sensitivity and improve glycemic control. This guide provides an objective comparison of the performance of various LMPTP inhibitors based on available preclinical data, offering a valuable resource for researchers in the field.
Mechanism of Action: Restoring Insulin Sensitivity
LMPTP, encoded by the ACP1 gene, primarily exerts its effects in the liver by dephosphorylating the insulin receptor (IR).[1][2] This action dampens the insulin signaling cascade, contributing to insulin resistance, a hallmark of type 2 diabetes. LMPTP inhibitors block this dephosphorylation, leading to increased phosphorylation of the insulin receptor and its downstream targets.[1][3] This restored signaling enhances glucose uptake and utilization, ultimately leading to improved glycemic control. Human genetic studies support this mechanism, showing that individuals with naturally lower LMPTP activity exhibit better glycemic profiles.[1]
Preclinical Efficacy of LMPTP Inhibitors
Several small-molecule LMPTP inhibitors have been developed and evaluated in preclinical models of diet-induced obesity (DIO) and diabetes. These studies have consistently demonstrated the potential of LMPTP inhibition to ameliorate hyperglycemia and improve metabolic parameters.
Summary of In Vivo Studies
| Inhibitor/Model | Dosing Regimen | Key Glycemic Control Outcomes | Reference |
| Compound 23 (in DIO mice) | Oral administration | Reversed high-fat diet-induced diabetes; Improved glucose tolerance; Reduced fasting insulin levels. | |
| Purine-based inhibitor series (in DIO mice) | Oral administration | Alleviated diabetes; Increased liver insulin receptor phosphorylation. | |
| Compound F9 (in HepG2 cells) | In vitro | Increased glucose consumption; Activated the PI3K-Akt pathway. | |
| ML400 (in DIO mice) | In vivo (planned) | Expected to reduce obesity-associated insulin resistance. | |
| LMPTP Antisense Oligonucleotides (ASOs) (in DIO mice) | Intraperitoneal injection | Improved glycemic profile; Decreased insulin resistance; Enhanced insulin receptor phosphorylation in liver and adipose tissue. | |
| LMPTP Knockout (KO) Mice (on high-fat diet) | Genetic deletion | Protected from high-fat diet-induced diabetes; Improved glucose tolerance; Reduced fasting insulin levels. |
Note: While most studies show a clear benefit of LMPTP inhibition, one study reported that genetic deletion of LMPTP had limited effects on improving glucose tolerance in lean or diet-induced obese mice, suggesting a potential for off-target effects of some small-molecule inhibitors. Further research is needed to fully elucidate these discrepancies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the impact of LMPTP inhibitors on glycemic control in preclinical models.
Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To induce a metabolic phenotype resembling human type 2 diabetes.
-
Procedure:
-
Male C57BL/6J mice are typically used.
-
At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), often containing 45% or 60% kcal from fat.
-
Mice are maintained on the HFD for a period of 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Body weight and food intake are monitored regularly.
-
Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the ability of the animal to clear a glucose load from the bloodstream.
-
Procedure:
-
Mice are fasted for a standardized period, typically 6 hours, to ensure a baseline glycemic state.
-
A baseline blood sample is collected via tail snip or saphenous vein puncture to measure fasting blood glucose.
-
A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood glucose levels are measured at subsequent time points, commonly 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
-
Insulin Tolerance Test (ITT)
-
Objective: To assess the sensitivity of tissues to the action of insulin.
-
Procedure:
-
Mice are typically fasted for a shorter duration than for an OGTT (e.g., 4-6 hours) to avoid hypoglycemia.
-
A baseline blood glucose level is measured.
-
A bolus of human or murine insulin (typically 0.75-1.0 IU/kg body weight) is administered via intraperitoneal (IP) injection.
-
Blood glucose levels are monitored at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.
-
The rate of glucose disappearance is calculated to determine insulin sensitivity.
-
In Vivo Insulin Signaling Studies
-
Objective: To directly measure the effect of LMPTP inhibitors on the insulin signaling pathway in target tissues.
-
Procedure:
-
DIO mice are treated with the LMPTP inhibitor or vehicle control.
-
Mice are fasted and then stimulated with an IP injection of insulin.
-
At a specified time point after insulin stimulation (e.g., 10-15 minutes), tissues of interest (primarily liver) are rapidly collected and flash-frozen.
-
Tissue lysates are prepared, and Western blotting is performed to assess the phosphorylation status of the insulin receptor and downstream signaling proteins like Akt.
-
Visualizing the Pathway and Workflow
To better understand the mechanism and experimental design, the following diagrams are provided.
Caption: LMPTP negatively regulates the insulin signaling pathway.
Caption: Workflow for assessing LMPTP inhibitors in DIO mice.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of LMPTP Inhibitor 1: A Procedural Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of LMPTP inhibitor 1, a purine-based, orally bioavailable small molecule. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the compound as potentially hazardous, is mandatory. This guide is intended for researchers, scientists, and drug development professionals.
Core Principle: Hazardous Waste Management
Given that this compound is a biologically active purine analog, and such compounds are often cytotoxic, all waste containing this inhibitor must be managed as hazardous chemical waste.[1] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular trash.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of solid this compound and solutions containing the inhibitor.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Solid Waste: Collect all solid waste, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
Step 2: Container Selection and Labeling
-
Container Type: Use only approved, leak-proof containers with tight-fitting lids for all this compound waste.
-
Clear Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard (e.g., "Potentially Cytotoxic," "Chemical Waste")
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Step 3: Storage of Waste
-
Designated Area: Store the sealed hazardous waste containers in a designated, secure area within the laboratory.
-
Secondary Containment: It is best practice to use secondary containment for liquid waste containers to mitigate spills.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and pickup.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Any container that held pure or concentrated this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, which may be relevant for its handling and the preparation of solutions for disposal.
| Parameter | Value | Source |
| IC₅₀ (LMPTP-A) | 0.8 µM | MedChemExpress |
| Solubility in DMSO | ≥ 2.5 mg/mL (4.83 mM) | [2] |
| Solubility in Corn Oil | ≥ 2.5 mg/mL (4.83 mM) | [2] |
| Aqueous Solubility | Stable in PBS (pH 7.4) for 48 hours | [3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocol Reference
Detailed experimental protocols for working with this compound, including the preparation of solutions for in vivo and in vitro studies, can be found in the supplementary information of publications from Stanford et al. These protocols provide context on the types of solutions that may require disposal.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
References
Personal protective equipment for handling LMPTP inhibitor 1
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of LMPTP inhibitor 1 (dihydrochloride), a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Precautions
This compound should be considered hazardous. Direct contact with the skin, eyes, and respiratory tract must be avoided. In case of exposure, immediate action is required:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | Inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | Not generally required under normal handling conditions in a well-ventilated area. Use is recommended when generating dust or aerosols. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a clean and uncluttered workspace.
-
Verify the immediate availability and functionality of an eye wash station and safety shower.
-
Assemble all necessary equipment and PPE before commencing work.
-
-
Weighing (Solid Form):
-
Perform in a chemical fume hood or a balance enclosure to minimize dust inhalation.
-
Use a dedicated spatula and weighing paper.
-
-
Solution Preparation:
-
Handle in a well-ventilated laboratory. For procedures that may generate aerosols, a chemical fume hood is required.
-
When dissolving, add the solvent to the solid inhibitor slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Decontaminate all used equipment.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated materials and disposable items should be placed in a sealed, labeled container for hazardous waste.
-
Do not dispose of the material down the drain or with general laboratory trash.
Visual Safety and Workflow Diagrams
The following diagrams illustrate the safe handling workflow and the biological pathway of this compound.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
Caption: A diagram showing how this compound blocks LMPTP, enhancing downstream signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
